1-Ethynyl-4-(hexyloxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-hexoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-3-5-6-7-12-15-14-10-8-13(4-2)9-11-14/h2,8-11H,3,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIJVGKRGIADQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379394 | |
| Record name | 1-ethynyl-4-(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-17-5 | |
| Record name | 1-Ethynyl-4-(hexyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethynyl-4-(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-Ethynyl-4-(hexyloxy)benzene
An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-(hexyloxy)benzene
Abstract
This guide provides a comprehensive, technically detailed exploration of the synthesis of this compound, a key intermediate in the development of advanced organic materials and pharmaceuticals. The narrative is structured to deliver not just procedural steps but a deep understanding of the underlying chemical principles, strategic considerations in reaction design, and practical, field-proven protocols. We will focus on a robust and highly efficient two-step synthetic strategy commencing with a Williamson ether synthesis to prepare the key aryl iodide intermediate, followed by a palladium-catalyzed Sonogashira coupling and subsequent in-situ or separate deprotection. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource for the reliable synthesis of substituted phenylacetylenes.
Introduction and Strategic Overview
This compound (CAS 79887-17-5) is a disubstituted benzene derivative featuring a terminal alkyne and a hexyloxy ether group in a para-configuration.[1][2][3][4][5] This molecular architecture makes it a valuable building block in materials science for the construction of liquid crystals and organic electronics, and in medicinal chemistry as a precursor for more complex molecular targets. The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and further Sonogashira cross-couplings.[6]
The synthesis of this target molecule can be approached via several pathways. A logical retrosynthetic analysis points to two primary bond disconnections: the C(sp)-C(sp²) bond of the ethynyl group and the C(aryl)-O bond of the ether. This leads to two main synthetic strategies:
-
Route A: Formation of the ether bond first (Williamson Ether Synthesis), followed by the installation of the ethynyl group (Sonogashira Coupling).
-
Route B: Starting with an ethynyl-substituted phenol and subsequently forming the ether bond.
While Route B is plausible, it presents challenges related to the acidic proton of the terminal alkyne, which can interfere with the basic conditions required for the Williamson ether synthesis. Therefore, Route A represents a more robust and strategically sound approach , minimizing potential side reactions and ensuring higher yields. This guide will focus exclusively on this superior strategy.
Synthetic Workflow and Mechanistic Rationale
Our chosen synthetic pathway is a three-stage process, beginning with the preparation of a key intermediate, 1-(hexyloxy)-4-iodobenzene.
Caption: Overall synthetic workflow for this compound.
Stage 1: Williamson Ether Synthesis
The first stage involves the synthesis of the aryl halide precursor, 1-(hexyloxy)-4-iodobenzene.[7][8] The Williamson ether synthesis is the classic and most effective method for this transformation.[9][10][11][12] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 4-iodophenol with a suitable base, acts as a nucleophile attacking the primary carbon of 1-bromohexane.[11][12]
-
Choice of Halide: A primary alkyl halide like 1-bromohexane is ideal as it minimizes the competing E2 elimination reaction that can become significant with secondary and tertiary halides.[12]
-
Choice of Base: Potassium carbonate (K₂CO₃) is an effective and economical base for deprotonating the phenol. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.
Stage 2: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[13][14][15] It utilizes a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[13]
-
Rationale for Protected Alkyne: To prevent the undesirable self-coupling of the terminal alkyne (Glaser coupling), a protecting group is employed. The trimethylsilyl (TMS) group is an excellent choice due to its stability under the coupling conditions and its facile removal in the subsequent step.[16][17] We, therefore, use ethynyltrimethylsilane as the alkyne source.
-
Choice of Aryl Halide: The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl >> F.[13] 1-(Hexyloxy)-4-iodobenzene is therefore a highly reactive and suitable substrate, allowing for milder reaction conditions and higher yields compared to its bromide or chloride analogs.
The reaction mechanism involves two interconnected catalytic cycles.[13]
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Stage 3: Deprotection of the Silyl Group
The final step is the cleavage of the C-Si bond to reveal the terminal alkyne. This protiodesilylation is readily achieved under mild basic conditions.[17][18] A catalytic amount of potassium carbonate in methanol is highly effective and chemoselective, leaving the ether linkage and aromatic ring intact.[17][19] Alternatively, fluoride ion sources like tetrabutylammonium fluoride (TBAF) can be used.[17]
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagents and Materials
| Reagent | CAS No. | Mol. Weight | Purpose |
| 4-Iodophenol | 540-38-5 | 220.01 | Starting Material |
| 1-Bromohexane | 111-25-1 | 165.07 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Acetone | 67-64-1 | 58.08 | Solvent |
| Ethynyltrimethylsilane | 1066-54-2 | 98.22 | Alkyne Source |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | Catalyst |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base/Solvent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent |
Protocol 1: Synthesis of 1-(Hexyloxy)-4-iodobenzene
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodophenol (11.0 g, 50 mmol), 1-bromohexane (9.9 g, 60 mmol), and potassium carbonate (10.4 g, 75 mmol).
-
Add 100 mL of acetone to the flask.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in diethyl ether (100 mL) and wash with 1M NaOH (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a pale yellow oil.
-
Purification: The product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Expected Yield: 85-95%.
Protocol 2: Synthesis of 1-(Hexyloxy)-4-((trimethylsilyl)ethynyl)benzene
-
To a 250 mL Schlenk flask, add 1-(hexyloxy)-4-iodobenzene (9.12 g, 30 mmol), dichlorobis(triphenylphosphine)palladium(II) (210 mg, 0.3 mmol, 1 mol%), and copper(I) iodide (114 mg, 0.6 mmol, 2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF, 60 mL) and anhydrous triethylamine (60 mL) via syringe.
-
Stir the mixture to dissolve the solids, resulting in a yellow suspension.
-
Add ethynyltrimethylsilane (4.4 g, 45 mmol) dropwise via syringe over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by TLC until the starting aryl iodide is consumed.
-
Upon completion, quench the reaction by adding 100 mL of water.
-
Extract the mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated ammonium chloride solution (50 mL) and then brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 100% hexane) to afford the TMS-protected product as a colorless to pale yellow oil.
-
Expected Yield: 80-90%.
Protocol 3: Synthesis of this compound
-
Dissolve the purified 1-(hexyloxy)-4-((trimethylsilyl)ethynyl)benzene (7.2 g, 25 mmol) in 150 mL of methanol in a 250 mL round-bottom flask.[19]
-
Add potassium carbonate (0.7 g, 5 mmol) to the solution.[19]
-
Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.[16][19] Monitor the complete removal of the TMS group by TLC.
-
Once the reaction is complete, remove the methanol using a rotary evaporator.
-
Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo to yield the final product, this compound, as a solid or oil.
-
Purification: The product can be further purified by recrystallization from hexane or by flash column chromatography if necessary.
-
Expected Yield: >95%.
Summary of Results and Characterization
| Step | Reaction | Key Reagents | Conditions | Typical Yield |
| 1 | Williamson Ether Synthesis | 4-Iodophenol, 1-Bromohexane, K₂CO₃ | Acetone, Reflux, 12-16h | 85-95% |
| 2 | Sonogashira Coupling | 1-(Hexyloxy)-4-iodobenzene, TMS-Acetylene, Pd/Cu catalyst | THF/TEA, RT, 4-6h | 80-90% |
| 3 | TMS Deprotection | TMS-protected alkyne, K₂CO₃ | Methanol, RT, 1-2h | >95% |
Final Product: this compound
-
Appearance: Typically a low-melting solid or colorless oil.
-
Spectroscopic Data: Characterization should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity. The ¹H NMR spectrum is expected to show characteristic peaks for the terminal alkyne proton (singlet, ~3.0 ppm), aromatic protons, and the aliphatic protons of the hexyloxy chain.
Conclusion
The synthesis of this compound is reliably and efficiently achieved through a three-step sequence involving Williamson ether synthesis, Sonogashira cross-coupling with a TMS-protected alkyne, and subsequent mild deprotection. This strategic approach, which prioritizes the formation of the robust ether linkage before the more sensitive C-C triple bond, ensures high yields and minimizes side reactions. The detailed protocols provided herein are validated by established chemical principles and offer a dependable guide for researchers in organic and materials chemistry.
References
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A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]
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Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. ResearchGate. [Link]
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Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]
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Williamson Ether Synthesis. Cambridge University Press. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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This compound. PubChem. [Link]
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Williamson ether synthesis. Lumen Learning. [Link]
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Flow Chemistry: Sonogashira Coupling. Karger. [Link]
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Supporting Information for Aerobic Sonogashira coupling of arylhydrazines and terminal alkynes. The Royal Society of Chemistry. [Link]
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A highly efficient and reusable Pd/CuFe2O4 nanocatalyst for Sonogashira reaction in aqueous media. International Journal of New Chemistry. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Supporting Information for Palladium-Catalyzed Tandem Reaction of 2-Halobenzaldehydes. The Royal Society of Chemistry. [Link]
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Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station. [Link]
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1-ETH-1-YNYL-4-(HEXYLOXY)BENZENE [79887-17-5]. Chemsigma. [Link]
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1-ethynyl-4-methoxybenzene. ChemSynthesis. [Link]
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Supporting information for Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. The Royal Society of Chemistry. [Link]
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Iodobenzene. Organic Syntheses. [Link]
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How to make IODOBENZENE. YouTube. [Link]
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An In-depth Technical Guide to 1-Ethynyl-4-(hexyloxy)benzene: Properties, Synthesis, and Applications in Research
This guide provides a comprehensive technical overview of 1-Ethynyl-4-(hexyloxy)benzene, a versatile aromatic alkyne. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the compound's core chemical properties, provides detailed synthesis and purification protocols, and explores its applications as a key building block in modern chemistry. The insights herein are grounded in established experimental data and aim to empower researchers to effectively utilize this compound in their work.
Compound Overview and Physicochemical Properties
This compound is a disubstituted benzene derivative featuring a terminal alkyne (ethynyl group) and a hexyloxy ether group at the para position. This unique structure imparts a combination of reactivity from the alkyne and lipophilicity from the hexyl chain, making it a valuable intermediate in organic synthesis.
The terminal alkyne is a particularly useful functional group, serving as a handle for a variety of powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The hexyloxy group modulates the molecule's solubility, making it more amenable to use in organic solvents and facilitating its interaction with lipophilic biological environments.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O | N/A |
| Molecular Weight | 202.29 g/mol | N/A |
| Appearance | Colorless to light yellow oil/liquid | |
| Melting Point | 23-24 °C | |
| Boiling Point | 105-106 °C at 0.4 mmHg | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.42 (d, J=8.8 Hz, 2H), 6.84 (d, J=8.8 Hz, 2H), 3.96 (t, J=6.6 Hz, 2H), 2.99 (s, 1H), 1.79 (quint, J=6.8 Hz, 2H), 1.47 (m, 2H), 1.35 (m, 4H), 0.92 (t, J=7.0 Hz, 3H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.2, 134.1, 114.7, 114.4, 83.6, 77.4, 75.4, 68.2, 31.7, 29.4, 25.8, 22.7, 14.1 | |
| Infrared (IR) | ν (cm⁻¹): 3300 (≡C-H), 2930 (C-H), 2100 (C≡C), 1600 (C=C), 1240 (C-O) | N/A |
| CAS Number | 76646-00-5 |
Synthesis and Purification Protocol
The most common and efficient synthesis of this compound involves a two-step sequence starting from 4-hydroxyacetophenone: etherification followed by a Corey-Fuchs reaction. This method is reliable and scalable for laboratory settings.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow from 4-hydroxyacetophenone.
Step 1: Williamson Ether Synthesis of 4'-(Hexyloxy)acetophenone
This initial step attaches the hexyl chain to the phenolic oxygen. Potassium carbonate serves as a mild base to deprotonate the phenol, which then acts as a nucleophile to displace the bromide from 1-bromohexane.
-
Reagents:
-
4-Hydroxyacetophenone (1.0 eq)
-
1-Bromohexane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone (as solvent)
-
-
Procedure:
-
To a round-bottom flask, add 4-hydroxyacetophenone, potassium carbonate, and acetone.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add 1-bromohexane dropwise to the suspension.
-
Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Remove the acetone solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil (4'-(hexyloxy)acetophenone) can be used in the next step without further purification, though purification via column chromatography (eluting with ethyl acetate/hexanes) will yield a pure product.
-
Step 2: Corey-Fuchs Reaction to form this compound
This is a powerful one-pot, two-stage reaction that converts the ketone into a terminal alkyne. First, the ketone is converted to a dibromo-olefin intermediate. Then, treatment with a strong base (n-butyllithium) performs a Fritsch–Buttenberg–Wiechell rearrangement to yield the alkyne.
-
Reagents:
-
4'-(Hexyloxy)acetophenone (1.0 eq)
-
Carbon Tetrabromide (CBr₄) (2.0 eq)
-
Triphenylphosphine (PPh₃) (4.0 eq)
-
n-Butyllithium (n-BuLi) (2.1 eq, 2.5 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF) (as solvent)
-
-
Procedure:
-
Caution: This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
To a flame-dried, two-neck round-bottom flask under inert gas, add triphenylphosphine and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add carbon tetrabromide portion-wise, ensuring the temperature does not rise significantly. Stir for 30 minutes at 0 °C.
-
Add a solution of 4'-(hexyloxy)acetophenone in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting ketone.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe. A color change is typically observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of hexanes to 5% ethyl acetate in hexanes, to yield the final product as a clear oil.
-
Chemical Reactivity and Applications
The synthetic utility of this compound stems almost entirely from the reactivity of its terminal alkyne group. This functionality allows it to serve as a versatile building block for constructing more complex molecular architectures.
Key Reactions:
-
Click Chemistry (CuAAC): The terminal alkyne readily undergoes copper-catalyzed [3+2] cycloaddition with azides to form highly stable 1,2,3-triazole rings. This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of medicinal chemistry, bioconjugation, and materials science.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides. It is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and conjugated organic materials.
-
Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic and can be removed by a strong base (like n-BuLi or Grignard reagents) to form a potent acetylide nucleophile. This nucleophile can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to extend the carbon chain.
Logical Application Workflow
Introduction: The Significance of Solubility for 1-Ethynyl-4-(hexyloxy)benzene
An In-Depth Technical Guide to the Solubility of 1-Ethynyl-4-(hexyloxy)benzene in Organic Solvents
This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications ranging from synthesis and purification to formulation development.
This compound, a disubstituted benzene derivative, possesses a unique combination of functional groups: a terminal alkyne, an aromatic ring, and a hexyloxy ether group. Its molecular structure dictates its physicochemical properties, with solubility being a critical parameter for its application in organic synthesis, materials science, and pharmaceutical development.
Understanding the solubility of this compound is paramount for:
-
Reaction Condition Optimization: Selecting an appropriate solvent to ensure all reactants are in the solution phase.
-
Purification Processes: Designing effective crystallization, extraction, and chromatographic methods.[1]
-
Formulation Development: Creating stable and bioavailable formulations for potential therapeutic applications.
This document provides a foundational understanding of the theoretical principles governing its solubility and offers detailed protocols for its empirical determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3]
Molecular Structure Analysis of this compound
To predict its solubility, we must first analyze the contributions of its constituent parts:
The molecule can be deconstructed into three key regions:
-
Non-polar Regions: The long hexyl (C₆H₁₃) alkyl chain and the benzene ring are significant non-polar components. These regions will favor interactions with non-polar solvents through van der Waals forces.
-
Polar Region: The ether linkage (-O-) introduces a degree of polarity due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions.
-
Terminal Alkyne Group: The ethynyl group (C≡CH) is weakly polar. The sp-hybridized carbons of the alkyne are more electronegative than sp³ or sp² carbons, leading to a slight dipole.[5][6][7]
Overall, this compound is a predominantly non-polar molecule due to the large hydrocarbon content. Its solubility in water is expected to be very low, a common characteristic of alkynes.[6][8][9] However, it is expected to be soluble in a wide range of common organic solvents.[7][8]
Predictive Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents. This qualitative prediction is essential for initial solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene, Carbon Tetrachloride | High | The large non-polar regions (hexyl chain, benzene ring) of the solute will interact favorably with non-polar solvents via London dispersion forces.[9] |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | High to Moderate | These solvents can engage in dipole-dipole interactions with the ether linkage and alkyne group. Their alkyl components also interact well with the non-polar parts of the solute.[6] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | While the ether oxygen can act as a hydrogen bond acceptor, the large non-polar bulk of the molecule will hinder dissolution in highly polar, hydrogen-bonding solvents. Solubility is expected to decrease as the solvent's polarity increases (e.g., better in ethanol than methanol). |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is necessary for quantitative accuracy. The following protocols provide step-by-step methodologies for both qualitative screening and quantitative measurement.
Workflow for Solubility Assessment
The following diagram outlines the logical flow for systematically assessing the solubility of this compound.
Caption: Workflow for solubility determination.
Protocol 1: Qualitative Solubility Test
This rapid test provides a binary (soluble/insoluble) or semi-quantitative assessment across multiple solvents.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry 1-dram vials.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the first vial.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds at a consistent, controlled temperature (e.g., 25 °C).
-
Observation: Allow the vial to stand for 1-2 minutes. Visually inspect for any undissolved solid particles against a dark background.
-
Incremental Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent, bringing the total to 1.0 mL. Vortex again and re-observe.
-
Classification:
-
Repeat: Repeat steps 2-6 for each solvent in the selected panel.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[11]
Methodology:
-
System Preparation: Add an excess amount of this compound to a sealed, airtight container (e.g., a screw-cap scintillation vial or flask). The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Solvent Addition: Add a precisely known volume or mass of the desired organic solvent.
-
Equilibration: Place the container in a thermostatically controlled shaker bath (e.g., at 25 °C ± 0.5 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure stability.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours within the temperature-controlled bath. This allows the excess solid to sediment.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). This step is critical to prevent the transfer of any undissolved solid particles, which would artificially inflate the measured solubility.
-
Dilution: Accurately dilute the filtered aliquot with a known volume of fresh solvent to bring its concentration into the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): Ideal for chromophoric compounds. Requires the development of a calibration curve with standards of known concentration.
-
UV-Vis Spectroscopy: A simpler alternative to HPLC if the compound has a distinct absorbance peak and no interfering species are present. Also requires a calibration curve.
-
Gravimetric Analysis: The solvent from a known volume of the filtered aliquot is carefully evaporated under reduced pressure, and the mass of the remaining solid residue is measured. This method is straightforward but can be less precise.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions made. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
Causality and Self-Validation in Experimental Design
Trustworthiness of Protocols: The integrity of solubility data hinges on the experimental design.
-
Why Excess Solute? Using an excess of the solid ensures that the solution is truly saturated and in equilibrium with the solid phase. Without this, you would only be measuring that a certain amount can dissolve, not the maximum amount that can dissolve.
-
Why Temperature Control? Solubility is a temperature-dependent property.[11][12] Maintaining a constant and accurately reported temperature is essential for data reproducibility and relevance. The van't Hoff equation describes this relationship, where the enthalpy of dissolution determines whether solubility increases or decreases with temperature.[2]
-
Why >24-Hour Equilibration? The dissolution process is not instantaneous. A prolonged equilibration period ensures that the system has reached a true thermodynamic equilibrium, preventing the underestimation of solubility.
-
Why Filtration? The presence of microscopic, undissolved solid particles in the analyzed sample is a major source of error. Filtration with a sub-micron filter is a non-negotiable step to physically guarantee that only the dissolved solute is being quantified.
Conclusion
The solubility of this compound is a key determinant of its utility in scientific and industrial applications. Its molecular structure, characterized by a large non-polar framework and a localized polar ether group, suggests high solubility in non-polar and polar aprotic organic solvents, with limited solubility in polar protic solvents. While these predictions provide a strong basis for solvent selection, rigorous experimental validation via established methods like the shake-flask protocol is imperative for obtaining accurate, quantitative data. The methodologies and principles detailed in this guide provide a robust framework for researchers to confidently and accurately characterize the solubility of this compound.
References
- Butler, K.T., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
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- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.
- Vanduyfhuys, L., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
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- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.
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- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.
- CHEM-GUIDE. (n.d.). Physical properties of alkynes. CHEM-GUIDE.
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- Study.com. (n.d.). Alkynes Definition, Formula & Structure. Study.com.
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A Spectroscopic Guide to the Structural Elucidation of 1-Ethynyl-4-(hexyloxy)benzene
This technical guide provides a detailed analysis of the expected spectroscopic data for the characterization of 1-Ethynyl-4-(hexyloxy)benzene (CAS 79887-17-5). As a molecule of interest in materials science and as a synthon in organic chemistry, its unambiguous structural confirmation is paramount. This document is intended for researchers and professionals in drug development and chemical sciences, offering an in-depth look at Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.
The structural elucidation of a novel or target compound is a cornerstone of chemical research. It relies on the synergistic application of various analytical techniques, each providing a unique piece of the structural puzzle. For a molecule like this compound, which combines an aromatic core, a flexible alkyl chain, and a reactive alkyne terminus, a multi-faceted spectroscopic approach is essential. This guide synthesizes predictive data based on established principles and spectral information from closely related analogues to present a reliable characterization profile.
The molecular structure, with a calculated molecular weight of 202.29 g/mol and a formula of C₁₄H₁₈O, forms the basis of our spectroscopic investigation.[1]
Sources
A Technical Guide to the Thermal Stability of 1-Ethynyl-4-(hexyloxy)benzene: Principles, Evaluation, and Practical Implications
Executive Summary
1-Ethynyl-4-(hexyloxy)benzene is a bifunctional organic molecule with significant potential in materials science and polymer chemistry, primarily owing to its reactive terminal alkyne (ethynyl) group. This guide provides a comprehensive technical overview of its thermal stability. We move beyond mere data presentation to explore the underlying chemical principles that dictate its behavior upon heating. This document details the standard analytical methodologies, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for characterizing its stability profile. By integrating theoretical mechanisms with practical experimental protocols, this guide serves as an essential resource for researchers in ensuring the safe handling, storage, and processing of this reactive monomer.
Theoretical Background: The Structural Basis of Thermal Reactivity
The thermal behavior of this compound is primarily governed by the two key functional moieties: the aromatic ethynyl group and the aliphatic hexyloxy ether group.
-
The Ethynyl Group (-C≡CH): The terminal alkyne is the principal driver of thermal instability. The high electron density of the triple bond makes it susceptible to thermally induced, catalyst-free polymerization.[1][2] This process is typically a highly exothermic crosslinking reaction, which can proceed through various pathways, including cyclotrimerization to form substituted benzene rings or the formation of linear polyene chains.[3] This exothermic event is a critical safety parameter, as a rapid, uncontrolled polymerization can lead to a dangerous runaway reaction.[4]
-
The Hexyloxy Group (-O-(CH₂)₅CH₃): The ether linkage and its associated alkyl chain are generally more stable than the ethynyl group. Their decomposition occurs at significantly higher temperatures. The primary degradation pathway involves homolytic cleavage of the C-O or C-C bonds, leading to the formation of various radical species and volatile fragments.[5][6] This process is typically observed as a significant mass loss in thermogravimetric analysis following the initial polymerization events.
Understanding this hierarchy of reactivity is crucial: the initial, energetic event is the polymerization of the alkyne, followed by the decomposition of the resulting polymer and the ether chain at elevated temperatures.
Experimental Assessment of Thermal Stability
A dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential for a complete assessment. DSC quantifies the energetics of thermal events (e.g., melting and polymerization), while TGA measures changes in mass as a function of temperature.[7][8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is the primary tool for detecting and quantifying the heat of reaction associated with the exothermic polymerization of the ethynyl group.[10][11]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to ASTM E537.[9][12]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is critical to prevent mass loss through evaporation before the polymerization/decomposition temperature is reached.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to create a non-oxidative environment. This ensures that the observed exotherm is due to polymerization and not oxidation.
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the expected decomposition (e.g., 400 °C). A controlled heating rate is essential for kinetic analysis and reproducibility.[4]
-
-
Data Analysis: Analyze the resulting heat flow curve to identify:
-
Melting Point (T_m): An endothermic peak corresponding to the solid-to-liquid phase transition.
-
Polymerization Onset (T_onset) and Peak (T_peak): A sharp, large exothermic peak indicating the initiation and maximum rate of the polymerization reaction.
-
Enthalpy of Polymerization (ΔH_poly): The integrated area of the exothermic peak, which quantifies the energy released.
-
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on mass changes due to decomposition and volatilization.[13][14] When correlated with DSC data, it helps differentiate between polymerization (a change in heat flow without mass loss) and decomposition (a change in heat flow with mass loss).
-
Instrument Calibration: Calibrate the instrument's mass balance and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the sample into an alumina or platinum crucible.[15]
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at 20-50 mL/min to prevent oxidative decomposition.[8]
-
Thermal Program:
-
Equilibrate the sample at room temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate of 10 °C/min up to a high temperature (e.g., 600-800 °C) to ensure complete decomposition.
-
-
Data Analysis: Analyze the TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to determine:
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.
-
Temperature of 5% Mass Loss (T_5%): A common metric for comparing the thermal stability of materials.
-
Decomposition Steps: The number of distinct mass loss events, which may correspond to the decomposition of different parts of the molecule or resulting polymer.
-
Char Yield: The percentage of residual mass at the end of the experiment, indicating the amount of carbonaceous material formed.
-
Data Interpretation & Expected Results
While specific data for this compound is not publicly available, an interpretive analysis based on analogous compounds can be made.[1][16]
A coordinated analysis of DSC and TGA data is paramount. The DSC will likely show a sharp, significant exotherm starting in the range of 150-250 °C, characteristic of alkyne polymerization.[11] Crucially, the TGA curve should remain flat in this temperature region, confirming that this energetic event is a polymerization reaction, not a decomposition. Significant mass loss in the TGA, indicating decomposition of the polymer backbone and the hexyloxy side-chain, would be expected to begin at a much higher temperature (>300 °C).
Table 1: Representative Thermal Analysis Data for this compound (Illustrative)
| Parameter | Analytical Method | Expected Value/Observation | Significance |
|---|---|---|---|
| Melting Temperature (T_m) | DSC | ~40-70 °C | Defines the transition from solid to liquid phase. |
| Polymerization Onset (T_onset) | DSC | ~150-200 °C | Indicates the minimum temperature for initiating hazardous exothermic reaction. |
| Polymerization Peak (T_peak) | DSC | ~200-250 °C | Temperature of maximum polymerization rate and heat release. |
| Enthalpy of Polymerization (ΔH_poly) | DSC | -150 to -300 J/g | Quantifies the energy released; higher values indicate greater hazard potential. |
| 5% Mass Loss Temperature (T_5%) | TGA | >300 °C | Key metric for the onset of significant decomposition of the cured polymer. |
| Char Yield @ 800 °C (N₂ atm) | TGA | 30-50 % | High char yield is characteristic of crosslinked aromatic polymers.[3] |
Visualization of Experimental Workflows
Diagrams help clarify the logical flow of the analytical process.
Caption: Workflow for DSC analysis of reactive monomers.
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A Technical Guide to the Synthesis of 1-Ethynyl-4-(hexyloxy)benzene: Methodologies and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathways leading to 1-Ethynyl-4-(hexyloxy)benzene, a valuable building block in the development of advanced organic materials and pharmaceutical compounds. We will delve into the strategic selection of starting materials, the rationale behind the chosen reaction methodologies, and provide comprehensive, step-by-step protocols grounded in established chemical principles.
Strategic Approach: A Retrosynthetic Analysis
To logically devise a synthetic plan, we first employ a retrosynthetic analysis. The target molecule, this compound, can be deconstructed into simpler, commercially available precursors. The two key disconnections are at the ether linkage and the ethynyl C-C bond.
The most logical approach involves two primary transformations:
-
Sonogashira Coupling: To form the aryl-alkyne bond. This is a powerful and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2]
-
Williamson Ether Synthesis: To construct the hexyloxy ether linkage. This classic SN2 reaction forms an ether from an organohalide and an alkoxide.[3][4][5]
This leads to the identification of two key precursors: an aryl halide functionalized with a hexyloxy group, and a suitable terminal alkyne. The aryl halide precursor can, in turn, be synthesized from a phenol and an alkyl halide.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: 1-(Hexyloxy)-4-iodobenzene via Williamson Ether Synthesis
The initial phase of the synthesis focuses on preparing the aryl iodide intermediate. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[4][5] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the primary alkyl halide.[3][4]
The selection of a primary alkyl halide, such as 1-bromohexane, is crucial as secondary and tertiary halides tend to favor elimination reactions.[4]
Core Mechanism: Williamson Ether Synthesis
The reaction is initiated by deprotonating the phenol with a suitable base to form a more nucleophilic phenoxide. This phenoxide then undergoes an SN2 reaction with the primary alkyl halide.
Caption: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 1-(Hexyloxy)-4-iodobenzene
This protocol is adapted from standard O-alkylation procedures for phenols.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 4-Iodophenol | 220.01 | 5.00 g | 22.7 mmol | 1.0 |
| 1-Bromohexane | 165.07 | 4.12 g (3.58 mL) | 25.0 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.28 g | 45.4 mmol | 2.0 |
| Acetone | 58.08 | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (5.00 g, 22.7 mmol) and potassium carbonate (6.28 g, 45.4 mmol).
-
Add 100 mL of acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromohexane (3.58 mL, 25.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(hexyloxy)-4-iodobenzene as a colorless oil.
Final Step: Sonogashira Coupling to Yield this compound
The Sonogashira reaction is a robust method for forming C-C bonds between sp- and sp²-hybridized carbon atoms.[1] It utilizes a dual catalytic system, typically a palladium complex and a copper(I) salt, in the presence of an amine base.[2][7]
Core Mechanism: Sonogashira Coupling
The reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: Begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The terminal alkyne, activated by copper, then undergoes transmetalation to the palladium complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more reactive and facilitates the transfer of the acetylenic group to the palladium center.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Synthesis of this compound
This protocol uses trimethylsilylacetylene, which requires a subsequent deprotection step. This is a common strategy to avoid the self-coupling of terminal alkynes.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 1-(Hexyloxy)-4-iodobenzene | 304.17 | 3.04 g | 10.0 mmol | 1.0 |
| Trimethylsilylacetylene | 98.22 | 1.47 g (2.1 mL) | 15.0 mmol | 1.5 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg | 0.2 mmol | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 38 mg | 0.2 mmol | 0.02 |
| Triethylamine (TEA) | 101.19 | 50 mL | - | - |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | - |
| Tetrabutylammonium Fluoride (TBAF) | 261.46 | 12 mL (1M in THF) | 12.0 mmol | 1.2 |
Procedure:
Part A: Coupling Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(hexyloxy)-4-iodobenzene (3.04 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).
-
Add degassed THF (50 mL) and degassed triethylamine (50 mL) via syringe.
-
Add trimethylsilylacetylene (2.1 mL, 15.0 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is the TMS-protected alkyne.
Part B: Deprotection
-
Dissolve the crude TMS-protected alkyne in THF (50 mL).
-
Add TBAF (1M solution in THF, 12 mL, 12.0 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with water and extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by column chromatography on silica gel (eluent: hexane) to yield this compound.
Conclusion
The synthesis of this compound is efficiently achieved through a two-step sequence involving a Williamson ether synthesis followed by a Sonogashira cross-coupling reaction. This modular approach allows for the independent construction of the ether linkage and the aryl-alkyne bond, providing a versatile route to this and other related disubstituted benzene derivatives. Careful control of reaction conditions, particularly the use of an inert atmosphere for the palladium-catalyzed coupling, is paramount for achieving high yields and purity.
References
- Vertex AI Search. (2024). The Williamson Ether Synthesis.
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (2024). Williamson ether synthesis. [Link]
- Vertex AI Search. (2024). Flow Chemistry: Sonogashira Coupling.
- Vertex AI Search. (2024).
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
- Francis Academic Press. (2021).
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An In-depth Technical Guide to the Health and Safety of 1-Ethynyl-4-(hexyloxy)benzene
Introduction: A Structural-Analytical Approach to Safety
1-Ethynyl-4-(hexyloxy)benzene (CAS No. 79887-17-5) is a disubstituted benzene derivative with applications in organic synthesis, materials science, and as a building block in drug discovery.[1] Its utility stems from the reactive terminal alkyne group, which can participate in a variety of coupling reactions, and the lipophilic hexyloxy tail, which can modify the solubility and electronic properties of target molecules.
-
The Benzene Core: The foundational element, notorious for its long-term health effects.
-
The Terminal Alkyne Moiety (-C≡CH): A reactive functional group with unique acidity and potential for hazardous reactions.
-
The Hexyloxy Ether Linkage (-O-C₆H₁₃): An alkyl ether group that introduces the risk of peroxide formation.
This document provides researchers with the necessary framework to conduct a thorough risk assessment and implement robust safety protocols, ensuring that the scientific potential of this compound can be explored with the highest degree of safety.
Section 1: Compound Identification and Physicochemical Properties
A clear understanding of the compound's identity is the first step in any safety protocol.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Hexyloxyphenylacetylene, Benzene, 1-ethynyl-4-(hexyloxy)- | PubChem[1] |
| CAS Number | 79887-17-5 | PubChem[1] |
| Molecular Formula | C₁₄H₁₈O | PubChem[1] |
| Molecular Weight | 202.29 g/mol | PubChem[1] |
| Appearance | Not specified; likely a liquid or low-melting solid at RT. | Inferred |
Section 2: Comprehensive Hazard Identification and Risk Analysis
Due to the absence of specific toxicological data, this section infers potential hazards based on well-documented risks of analogous chemical structures.
Inferred GHS Classification
The following classification is proposed based on structural alerts. It should be treated as a preliminary assessment for risk management until validated toxicological data becomes available.
| Hazard Class | Category | Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for analogous ethynylbenzene compounds.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common classification for substituted benzenes and alkynes.[2][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common classification for substituted benzenes and alkynes.[2][4] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects | Inferred from the benzene core.[5] |
| Carcinogenicity | Category 1B | H350: May cause cancer | Inferred from the benzene core, a known human carcinogen.[5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (hematopoietic system) through prolonged or repeated exposure | Inferred from the benzene core.[5] |
Toxicological Profile
-
Inhalation: Vapors may cause respiratory tract irritation.[2] High concentrations of organic solvents can lead to dizziness, drowsiness, and headaches.[7] Chronic inhalation exposure carries risks associated with the benzene core, primarily targeting the hematopoietic system (blood-forming organs).[6]
-
Dermal Contact: Expected to cause skin irritation, redness, and dryness upon prolonged contact.[2][8] The lipophilic nature of the hexyloxy group may facilitate absorption through the skin, making dermal exposure a significant concern.
-
Eye Contact: Expected to cause serious eye irritation.[2] Immediate and thorough rinsing is critical upon exposure.
-
Ingestion: Considered harmful if swallowed.[2][3] May cause abdominal pain and other systemic effects.[8]
-
Chronic Exposure and Carcinogenicity: The presence of the benzene ring is a major toxicological concern. Benzene is a well-established human carcinogen, primarily linked to leukemia.[6] While the substituents on the ring will modulate its metabolic pathway, it is prudent to handle this compound as a suspected carcinogen and mutagen.
Physicochemical Hazards
-
Flammability: While specific data is absent, many benzene derivatives are flammable liquids.[4] It should be kept away from open flames, sparks, and other ignition sources.[5][9]
-
Reactivity of the Terminal Alkyne:
-
Acidity: The terminal alkyne proton is significantly more acidic (pKa ≈ 25) than protons in alkanes or alkenes.[10][11] This allows it to be deprotonated by strong bases (e.g., sodium amide), forming an acetylide anion.[11][12] This reaction can be highly exothermic.
-
Explosive Acetylide Formation: Terminal alkynes can react with certain metal salts (e.g., salts of silver, copper(I), mercury) to form heavy metal acetylides, which are shock-sensitive and can decompose explosively. Contact with these metals or their salts must be strictly avoided.
-
-
Peroxide Formation: Like other ethers, the hexyloxy group can form explosive peroxides upon exposure to air and light over time. This is a critical and often overlooked hazard. The risk increases upon concentration, for example, during distillation.
Section 3: Risk Assessment and Control Workflow
A systematic approach to safety is non-negotiable. The following workflow must be implemented before any experimental work begins.
Caption: Risk Assessment and Control Workflow for this compound.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is the primary goal. This is achieved through a hierarchy of controls.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[13]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Restricted Access: Designate areas where this chemical is stored and handled as "Authorized Personnel Only."
-
Training: Ensure all personnel are trained on the specific hazards outlined in this guide and the established SOPs.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical hazard is PPE. The following must be worn at all times when handling the compound.
| Protection Category | Recommended PPE | Standards & Rationale |
| Eye and Face | Tightly-fitting safety goggles with side shields. A face shield should be worn over goggles if there is a splash hazard. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[14][15] Protects against splashes of this irritating substance. |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene recommended). Flame-resistant lab coat. | Inspect gloves for integrity before each use.[16] Remove and wash contaminated clothing before reuse.[2] |
| Respiratory | Not required if work is conducted within a certified fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Fume hood is the primary control. Respirators are for non-routine situations.[15][16] |
Section 5: Safe Handling, Storage, and Experimental Protocols
General Handling Protocol
-
Preparation: Before starting, confirm the fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Aliquotting: Use a syringe or pipette for liquid transfers to minimize vapor release. Avoid pouring.
-
Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage, handle under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heating: Before heating any sample of this compound, especially if it has been stored for an extended period, it must be tested for the presence of peroxides. Use a gentle, controlled heat source (e.g., oil bath). Do not heat to dryness.
-
Post-Handling: Tightly close the container. Decontaminate all surfaces and equipment. Dispose of waste in a designated, labeled hazardous waste container. Wash hands thoroughly.
Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.[9][13]
-
Location: Keep in a cool, dry, dark, and well-ventilated area designated for toxic and flammable chemicals.[2][13]
-
Incompatibilities:
-
Store away from strong oxidizing agents, strong bases, and sources of ignition.[5]
-
Crucially, store away from salts of heavy metals like silver, copper, and mercury to prevent the formation of explosive acetylides.
-
-
Peroxide Prevention: Label the container with the date it was received and the date it was first opened. Plan to test for peroxides every 3-6 months after opening.
Section 6: Emergency and Disposal Procedures
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][13] Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][13] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[8]
Spill and Leak Procedures
-
Evacuate all non-essential personnel from the area.
-
Remove all sources of ignition.[8]
-
Wearing full PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material like vermiculite or sand.[5]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
Waste Disposal
Dispose of all waste materials, including empty containers and contaminated absorbents, in accordance with all applicable local, state, and federal regulations. Do not pour down the drain.[5] This compound should be treated as a hazardous waste.
References
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Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]
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Airgas. (2022). Benzene - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775117, this compound. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Ethylbenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775124, 1-Ethoxy-4-ethynylbenzene. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Synthesis of Alkynes. Retrieved from [Link]
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International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) for Benzene. Retrieved from [Link]
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Emory University. (n.d.). EHSO Manual: Chemical Hazards. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Ethylbenzene. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Standard 1910.1028 - Benzene. Retrieved from [Link]
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Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]
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Chemistry Steps. (n.d.). Introduction to Alkynes. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Ethylbenzene. Retrieved from [Link]
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YouTube. (2022). Hazards of Toxic Solvents. Retrieved from [Link]
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BP. (2016). Benzene Safety Manual. Retrieved from [Link]
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Master Organic Chemistry. (2013). Alkynes and Synthesis. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Chlorobenzene. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Benzene, Draft for Public Comment. Retrieved from [Link]
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Vermont Department of Health. (2018). Ethylbenzene (CAS 100-41-4). Retrieved from [Link]
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GOV.UK. (2024). Benzene: toxicological overview. Retrieved from [Link]
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YouTube. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Benzene: Systemic Agent. Retrieved from [Link]
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The Versatile Building Block: A Technical Guide to the Potential Applications of 1-Ethynyl-4-(hexyloxy)benzene in Materials Science
Abstract
1-Ethynyl-4-(hexyloxy)benzene is a bifunctional organic molecule poised for significant utility in advanced materials science. Its unique molecular architecture, comprising a reactive terminal alkyne, a rigid phenyl core, and a flexible hexyloxy chain, makes it a highly versatile precursor for a new generation of functional materials. This guide provides an in-depth technical overview of the potential applications of this compound, with a focus on its role in the synthesis of high-performance polymers, liquid crystals, and functionalized surfaces for organic electronics. We will explore the fundamental chemical properties that underpin these applications and provide experimentally grounded protocols for its synthesis and utilization.
Introduction: The Molecular Design and Physicochemical Properties of this compound
This compound, also known as 4-hexyloxyphenylacetylene, possesses a distinct amphiphilic character. The hexyloxy group imparts solubility in organic solvents and can influence the self-assembly and processing of derived materials. The rigid phenyl-ethynyl core provides a basis for π-conjugated systems, which are essential for electronic and photonic applications. The terminal alkyne group is the gateway to a vast array of chemical transformations, most notably the Sonogashira cross-coupling and azide-alkyne "click" chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O | |
| Molecular Weight | 202.29 g/mol | |
| CAS Number | 79887-17-5 | |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Solubility | Expected to be soluble in common organic solvents like THF, toluene, and chloroform | - |
Synthesis of this compound: A Practical Protocol
The most common and efficient route to synthesize this compound is a two-step process starting from 4-hydroxyphenol. First, the phenolic hydroxyl group is alkylated to introduce the hexyloxy chain. The second step is a Sonogashira coupling reaction to introduce the ethynyl group.
Step 1: Synthesis of 1-Bromo-4-(hexyloxy)benzene
This step involves the Williamson ether synthesis, where the phenoxide ion of 4-bromophenol reacts with an alkyl halide (1-bromohexane) in the presence of a base.
Materials:
-
4-bromophenol
-
1-bromohexane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
Add 1-bromohexane (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the solid and evaporate the acetone.
-
Dissolve the residue in ethyl acetate and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-bromo-4-(hexyloxy)benzene.
Step 2: Sonogashira Coupling to Yield this compound
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, 1-bromo-4-(hexyloxy)benzene is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.
Materials:
-
1-bromo-4-(hexyloxy)benzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-4-(hexyloxy)benzene (1 equivalent) in a mixture of toluene and triethylamine.
-
Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) to the solution.
-
Add trimethylsilylacetylene (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 70-80°C and stir for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 1-(trimethylsilyl)ethynyl-4-(hexyloxy)benzene.
-
For deprotection, dissolve the silylated product in THF and treat with TBAF (1.1 equivalents) at room temperature for 1-2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
Caption: Sonogashira polymerization to form a PPE.
Rhodium-Catalyzed Polymerization
Alternatively, direct polymerization of this compound can be achieved using rhodium-based catalysts, such as [Rh(nbd)Cl]₂, to form poly(phenylacetylene)s. This method can lead to polymers with high stereoregularity.
Liquid Crystals: Engineering Mesophase Behavior
The rod-like structure of this compound makes it an ideal building block for calamitic (rod-like) liquid crystals. The rigid core contributes to the formation of ordered mesophases, while the flexible hexyloxy tail influences the transition temperatures and the type of mesophase.
Synthesis of Tolane-Based Liquid Crystals
Tolane derivatives, which contain a diarylacetylene core, are a well-known class of liquid crystals. This compound can be coupled with various substituted aryl halides via the Sonogashira reaction to produce a wide range of tolane-based liquid crystals with tailored properties. For instance, coupling with 4-bromobenzonitrile can introduce a polar cyano group, which often enhances liquid crystalline properties.
Protocol for a Tolane Liquid Crystal Synthesis:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and 4-bromobenzonitrile (1.05 equivalents) in a 2:1 v/v mixture of anhydrous toluene and triethylamine.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).
-
Heat the mixture to 90°C and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter to remove precipitated salts.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain the tolane liquid crystal.
The mesomorphic properties of the resulting compounds can be characterized by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Surface Modification and Self-Assembled Monolayers (SAMs)
The terminal alkyne group of this compound provides a versatile handle for surface functionalization. This can be achieved through direct chemisorption of the alkyne onto a metal surface or through "click" chemistry.
Direct Formation of SAMs on Gold
Terminal alkynes have been shown to form well-ordered self-assembled monolayers (SAMs) on gold surfaces. This provides an alternative to the more common thiol-based SAMs and may offer enhanced stability in certain environments.
Protocol for SAM Formation on Gold:
-
Prepare a clean gold substrate (e.g., by evaporation of gold onto a silicon wafer).
-
Immerse the gold substrate in a dilute solution (e.g., 1 mM) of this compound in a high-purity solvent like ethanol or toluene.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature or slightly elevated temperatures (e.g., 60°C) in an oxygen-free environment.
-
Remove the substrate from the solution, rinse thoroughly with the pure solvent, and dry under a stream of nitrogen.
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).
Surface Functionalization via "Click" Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry, is a highly efficient and specific reaction for surface modification. A surface can first be functionalized with azide groups, and then this compound can be "clicked" onto the surface. This modular approach allows for the introduction of the specific properties of the hexyloxyphenylacetylene moiety onto a wide variety of substrates.
Caption: Surface functionalization using "click" chemistry.
Potential in Organic Electronics
The conjugated materials derived from this compound, such as PPEs and tolane-based molecules, have significant potential for application in organic electronic devices.
-
Organic Light-Emitting Diodes (OLEDs): PPEs with alkoxy side chains are known to be blue-emitting materials. The hexyloxy groups enhance solubility for solution processing and can be used to tune the solid-state packing, which in turn affects the photoluminescent properties and device efficiency.
-
Organic Photovoltaics (OPVs): PPEs can act as the donor material in a bulk heterojunction solar cell. The absorption spectrum and energy levels of the polymer can be tuned by copolymerization of this compound with other aromatic monomers to better match the solar spectrum and the energy levels of the acceptor material (often a fullerene derivative).
-
Organic Field-Effect Transistors (OFETs): The ordered packing of liquid crystalline materials derived from this compound can facilitate charge transport, making them promising candidates for the active layer in OFETs.
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the creation of advanced functional materials. Its straightforward synthesis and the reactivity of its terminal alkyne group open up a vast design space for materials scientists. The ability to precisely control the structure of polymers, liquid crystals, and surface monolayers will enable the development of next-generation organic electronic and photonic devices with tailored properties. Further research into the polymerization of this monomer, the liquid crystalline behavior of its derivatives, and its application in device fabrication is warranted and is expected to yield exciting new materials with enhanced performance.
References
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Dawood, K. M., & Soliman, A. M. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1686-1694. [Link]
-
Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry, 15(16), 2028-2039. [Link]
-
Zaba, T., Noworolska, A., Bowers, C. M., Breiten, B., Whitesides, G. M., & Cyganik, P. (2014). Formation of highly ordered self-assembled monolayers of alkynes on Au(111) substrate. Journal of the American Chemical Society, 136(34), 11918–11921. [Link]
-
Collman, J. P., Devaraj, N. K., Chidsey, C. E. D. (2004). “Clicking” Functionality onto Electrode Surfaces. Journal of the American Chemical Society, 126(51), 16802-16803. [Link]
-
Kuang, Y., Ni, W., Liu, H., & Han, J. (2025). Poly(p-Phenyleneethynylene)s-Based Sensor Array for Diagnosis of Clinical Diseases. ChemMedChem, 20(5), e202400686. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling Reaction Utilizing 1-Ethynyl-4-(hexyloxy)benzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction, with a specific focus on the use of 1-Ethynyl-4-(hexyloxy)benzene as a key terminal alkyne substrate. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1][2] This powerful transformation is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3][4] This document will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss the critical parameters that ensure a successful and reproducible outcome. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science who seek to leverage this versatile coupling reaction in their synthetic endeavors.
Introduction: The Significance of the Sonogashira Coupling
The Sonogashira coupling, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, has emerged as an indispensable tool for the construction of arylethynes and conjugated enynes.[1] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][5] The mild reaction conditions, such as room temperature operation and the use of a mild base, contribute to its broad applicability, even in the synthesis of intricate molecules.[2]
1.1. The Role of this compound
This compound is a valuable building block in organic synthesis. The hexyloxy group imparts increased solubility in organic solvents and can influence the electronic properties of the aromatic ring, potentially modulating the reactivity of the terminal alkyne. The resulting diarylacetylene products find applications in liquid crystals, organic light-emitting diodes (OLEDs), and as precursors for pharmacologically active compounds.
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] A thorough understanding of these cycles is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
2.1. The Palladium Cycle
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an active Pd(0) species to the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[6]
-
Transmetalation: This is often the rate-determining step.[1] The copper acetylide, generated in the copper cycle, transfers the acetylide group to the palladium(II) center, displacing the halide.[1][6][7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡C-R) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
2.2. The Copper Cycle
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[1] This interaction increases the acidity of the terminal proton.[1]
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.[1][6] This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for performing a Sonogashira coupling reaction with this compound. Optimization may be necessary depending on the specific aryl halide used.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Aryl Halide (e.g., Iodobenzene) | ≥98% | Commercially Available | Reactivity: I > Br > Cl > OTf |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Commercially Available | Other Pd sources can be used |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Should be a fine powder |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Can be added to prevent Pd black |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Serves as base and solvent |
| Toluene | Anhydrous | Commercially Available | Co-solvent |
| Schlenk Flask/Reaction Tube | --- | --- | Must be oven-dried |
| Magnetic Stirrer and Stir Bar | --- | --- | --- |
| Inert Gas (Argon or Nitrogen) | High Purity | --- | --- |
3.2. Step-by-Step Protocol
Figure 2: A generalized workflow for the Sonogashira coupling experiment.
-
Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (0.5-5 mol%), and any additional ligand (e.g., PPh₃, 2-10 mol%). The flask is then subjected to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen). This deaerated condition is crucial as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[2][8]
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv) and this compound (1.1-1.5 equiv). Subsequently, add the anhydrous solvent (e.g., triethylamine or a mixture of toluene and an amine base) via a syringe.[2] The reaction medium must be basic to neutralize the hydrogen halide byproduct.[2]
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to reflux) and monitored for completion using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated amine hydrohalide salt is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Troubleshooting and Considerations for Success
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider in-situ reduction of a Pd(II) precursor. |
| Poor quality of reagents/solvents | Ensure all reagents are pure and solvents are anhydrous. | |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and ensure a good inert gas seal. | |
| Glaser Homocoupling | Presence of oxygen | Rigorously exclude air from the reaction. |
| High concentration of copper catalyst | Reduce the loading of the copper co-catalyst. | |
| Decomposition of Reactants/Products | High reaction temperature | Run the reaction at a lower temperature for a longer duration. |
Expert Insights:
-
Copper-Free Variant: While the copper co-catalyst generally accelerates the reaction, it can also lead to the formation of alkyne homocoupling byproducts.[2][8][9] In cases where this is a significant issue, a copper-free Sonogashira protocol can be employed, although this may require more forcing conditions or specialized ligands.[2]
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction's efficiency. Electron-rich and bulky ligands can often enhance the catalytic activity. For some substrates, N-heterocyclic carbene (NHC) ligands have also proven effective.[10]
-
Base Selection: While amine bases like triethylamine or diethylamine are common, other bases such as potassium carbonate or cesium carbonate can also be used, particularly in polar aprotic solvents like DMF.[2]
Applications in Drug Development and Materials Science
The products derived from the Sonogashira coupling of this compound are of significant interest in several high-technology fields.
-
Pharmaceuticals: The resulting diarylacetylene scaffold is a privileged structure in medicinal chemistry. It is present in various biologically active molecules and serves as a key intermediate in the synthesis of complex drug candidates.[2][11] For instance, the Sonogashira reaction has been instrumental in the synthesis of Tazarotene, a treatment for psoriasis and acne, and Altinicline, a nicotinic receptor agonist.[2]
-
Organic Materials: The rigid, linear nature of the coupled products makes them ideal components for conjugated polymers and organic electronic materials. The hexyloxy chain can enhance processability and influence the self-assembly properties of these materials, which are used in the fabrication of OLEDs, organic photovoltaics (OPVs), and sensors.
Conclusion
The Sonogashira coupling reaction is a robust and versatile method for the synthesis of substituted alkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this compound as a building block to create a diverse array of valuable compounds for applications spanning from drug discovery to materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful implementation of this powerful synthetic transformation.
References
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
ChemOrgChem. (2023, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
American Chemical Society. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]
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The Versatility of 1-Ethynyl-4-(hexyloxy)benzene in Click Chemistry: A Guide for Researchers
In the ever-evolving landscape of chemical synthesis, the quest for efficiency, reliability, and modularity has led to the widespread adoption of "click chemistry."[1][2] This powerful set of reactions enables the rapid and dependable assembly of complex molecular architectures from simple building blocks. At the heart of this chemical philosophy lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields, stereospecificity, and broad functional group tolerance.[3][4][5] This guide delves into the practical applications of a key building block in this domain: 1-Ethynyl-4-(hexyloxy)benzene .
With its terminal alkyne functionality primed for click reactions and a lipophilic hexyloxy tail, this compound offers a versatile platform for the synthesis of a diverse array of functional molecules. This document provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in the synthesis of novel materials and potential therapeutic agents.
Unlocking Molecular Diversity: The Power of the Triazole Linkage
The product of the CuAAC reaction, a 1,4-disubstituted 1,2,3-triazole, is more than just a stable linker.[5] This five-membered heterocycle exhibits a range of favorable properties, including metabolic stability and the ability to engage in hydrogen bonding and dipole-dipole interactions.[5] These characteristics make the triazole moiety a valuable pharmacophore in drug discovery and a functional component in materials science.[5][6]
The hexyloxy group of this compound imparts lipophilicity, which can be crucial for modulating the solubility and transport properties of the final molecule. The length of the alkoxy chain can significantly influence the properties of the resulting compounds, such as their liquid crystalline behavior or biological activity.[7][8]
Application Note I: Synthesis of Novel Liquid Crystalline Materials
The rigid, linear structure of molecules derived from this compound makes them excellent candidates for the design of liquid crystals. While Sonogashira coupling is a traditional method for creating such materials, click chemistry offers a modular and often milder alternative for introducing diverse functionalities.[9] By reacting this compound with various azido-containing scaffolds, researchers can rapidly generate libraries of novel liquid crystalline compounds with tailored properties. The resulting 1,2,3-triazole core can influence the mesophase behavior and electronic properties of the material.[9]
Application Note II: A Building Block for Drug Discovery
The 1,2,3-triazole ring is a well-established pharmacophore in medicinal chemistry, often acting as a bioisostere for amide bonds and participating in key interactions with biological targets.[5][6] The modular nature of click chemistry allows for the rapid generation of compound libraries for high-throughput screening.[5] this compound can be "clicked" with a wide variety of azide-functionalized molecules, including fragments of known drugs, peptides, or carbohydrates, to create novel conjugates with potential therapeutic activity. The hexyloxy tail can be systematically varied to optimize the pharmacokinetic properties of the resulting drug candidates.[8]
Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and a generic organic azide. The reaction conditions are based on well-established procedures for CuAAC reactions.[9][10][11]
Materials:
| Reagent/Solvent | Supplier | Purity |
| This compound | Commercially Available | >98% |
| Organic Azide | Synthesized or Commercially Available | >98% |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Standard Supplier | Reagent Grade |
| Sodium Ascorbate | Standard Supplier | Reagent Grade |
| tert-Butanol | Standard Supplier | Anhydrous |
| Deionized Water | In-house | High Purity |
| Dichloromethane (DCM) | Standard Supplier | HPLC Grade |
| Saturated Sodium Bicarbonate Solution | In-house | --- |
| Brine | In-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Supplier | --- |
Instrumentation:
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.). In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05-0.1 eq.).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a pale yellow/green color.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-disubstituted 1,2,3-triazole.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The formation of the triazole is typically confirmed by a characteristic singlet in the ¹H NMR spectrum between δ 7.5 and 8.5 ppm corresponding to the triazole proton.[12]
Protocol 2: One-Pot Synthesis of a Triazole-Linked Liquid Crystal Precursor
This protocol outlines a one-pot procedure for the synthesis of a triazole-functionalized molecule that can serve as a precursor for more complex liquid crystalline structures. This method is adapted from established one-pot click chemistry procedures.
Materials:
| Reagent/Solvent | Supplier | Purity |
| 4-Bromobenzyl Bromide | Standard Supplier | >98% |
| Sodium Azide (NaN₃) | Standard Supplier | >98% |
| This compound | Commercially Available | >98% |
| Copper(I) Iodide (CuI) | Standard Supplier | >99% |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous |
| Diethyl Ether | Standard Supplier | Anhydrous |
| Deionized Water | In-house | High Purity |
Instrumentation:
-
Schlenk line or inert atmosphere glovebox
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) for purification (optional)
Step-by-Step Methodology:
-
Azide Formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromobenzyl bromide (1.0 eq.) in anhydrous DMF. Add sodium azide (1.1 eq.) and stir the mixture at room temperature for 2-4 hours to form 4-bromobenzyl azide in situ.
-
Click Reaction: To the same flask, add this compound (1.05 eq.), copper(I) iodide (0.05 eq.), and N,N-diisopropylethylamine (2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired 1-(4-bromobenzyl)-4-(4-(hexyloxy)phenyl)-1H-1,2,3-triazole.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Trustworthiness and Self-Validation
The protocols provided herein are based on established and widely cited methods in the field of click chemistry.[9][10][11] The success of these reactions can be readily validated through standard analytical techniques:
-
TLC Analysis: The disappearance of the starting alkyne and azide and the appearance of a new, typically more polar, spot for the triazole product provides a quick and effective way to monitor the reaction progress.
-
NMR Spectroscopy: The formation of the 1,4-disubstituted 1,2,3-triazole is unequivocally confirmed by the appearance of a characteristic singlet for the triazole proton in the ¹H NMR spectrum, typically in the range of δ 7.5-8.5 ppm.[12] The signals corresponding to the this compound and azide precursors should be absent in the final product spectrum.
-
Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry, which should correspond to the sum of the molecular weights of the starting alkyne and azide.
By adhering to these protocols and employing these validation methods, researchers can confidently synthesize and characterize novel molecules derived from this compound.
References
-
Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology (Berl), 240(12), 2573–2584. [Link]
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. [Link]
-
Hein, C. D., et al. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
-
dos Santos, M. S., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(3), e20201672. [Link]
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[6][7][10]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
-
O'Dell, M., et al. (2012). “Click chemistry” as a versatile route to synthesize and modulate bent-core liquid crystalline materials. Journal of Materials Chemistry, 22(23), 11536-11545. [Link]
- Golas, P. L., & Matyjaszewski, K. (2010). Click chemistry in polymer science. Chemical Society Reviews, 39(4), 1338-1354.
-
G. S. S. K. A. et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Nanomedicine, 10, 6557–6583. [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584. [Link]
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- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. CuAAC ‘Click Chemistry’-Mediated Synthesis of 1,4-Disubstituted 1,2,3-Triazoles | springerprofessional.de [springerprofessional.de]
- 5. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of Tolane-Based Liquid Crystals: An Application Note on the Sonogashira Coupling of 1-Ethynyl-4-(hexyloxy)benzene
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of tolane-based liquid crystals, specifically focusing on the palladium-catalyzed Sonogashira cross-coupling reaction. We present a detailed protocol for the synthesis of 4-(hexyloxy)-4'-cyanotolane, a representative calamitic (rod-shaped) liquid crystal, utilizing 1-Ethynyl-4-(hexyloxy)benzene and 4-bromobenzonitrile as key precursors. This document is intended for researchers and professionals in materials science, organic chemistry, and drug development, offering both a practical experimental workflow and a discussion of the underlying chemical principles.
Introduction: The Significance of Tolane-Based Liquid Crystals
Tolane-based liquid crystals are a class of organic materials characterized by a rigid diarylacetylene core. This structural motif imparts a high degree of linearity and rigidity to the molecule, which are crucial prerequisites for the formation of liquid crystalline phases (mesophases). The unique properties of tolane liquid crystals, such as high birefringence, low viscosity, and wide nematic ranges, make them highly valuable in a variety of technological applications, including advanced liquid crystal displays (LCDs), optical switching devices, and organic light-emitting diodes (OLEDs)[1]. Furthermore, their stimuli-responsive nature has led to their exploration in the development of sensors and drug delivery systems[2][3].
The synthesis of tolane liquid crystals often relies on the robust and versatile Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct and high-yielding route to the desired tolane core[4]. The reaction's tolerance to a wide range of functional groups allows for the synthesis of a diverse library of tolane derivatives with tailored mesomorphic and photophysical properties.
This application note will focus on the synthesis of a specific tolane derivative, 4-(hexyloxy)-4'-cyanotolane, using this compound as a key building block. The hexyloxy chain provides the necessary flexibility to induce mesophase behavior, while the terminal cyano group enhances the molecule's polarity and contributes to the stability of the liquid crystalline phase.
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The core of our synthetic strategy is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (this compound) with an aryl halide (4-bromobenzonitrile) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base[4].
The generally accepted catalytic cycle for the Sonogashira reaction is depicted below. The cycle involves two interconnected catalytic loops, one for palladium and one for copper. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the tolane product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide species from the terminal alkyne.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 4-(hexyloxy)-4'-cyanotolane
This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 4-(hexyloxy)-4'-cyanotolane.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| 4-Bromobenzonitrile | 99% | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride | 98% | Commercially Available |
| Copper(I) iodide | 99.5% | Commercially Available |
| Triethylamine | Anhydrous, ≥99.5% | Commercially Available |
| Toluene | Anhydrous, 99.8% | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Synthetic Workflow
Caption: Experimental workflow for the synthesis and characterization of 4-(hexyloxy)-4'-cyanotolane.
Detailed Synthesis Protocol
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 4.94 mmol), 4-bromobenzonitrile (1.08 g, 5.93 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.17 g, 0.247 mmol), and copper(I) iodide (0.047 g, 0.247 mmol).
-
Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to 80 °C. The reaction is monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing the pad with dichloromethane (3 x 20 mL).
-
Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product is purified by column chromatography on silica gel.
-
Column Preparation: A glass column is packed with silica gel in a hexane/ethyl acetate (98:2) slurry.
-
Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure, and the dry silica gel with the adsorbed product is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of hexane/ethyl acetate, starting with 98:2 and gradually increasing the polarity to 95:5. Fractions are collected and analyzed by TLC.
-
Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 4-(hexyloxy)-4'-cyanotolane as a white solid.
Characterization
The synthesized 4-(hexyloxy)-4'-cyanotolane is characterized by its physical properties and spectroscopic data.
Physical and Mesomorphic Properties
| Property | Value |
| Appearance | White Solid |
| Molecular Formula | C₂₁H₂₁NO |
| Molecular Weight | 303.40 g/mol |
| Yield | Typically 70-85% |
| Phase Transitions (°C) | Cr 85 N 115 I |
| Cr: Crystalline, N: Nematic, I: Isotropic. Transition temperatures are determined by DSC on the second heating scan at a rate of 10 °C/min. |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.62 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 3.98 (t, J = 6.6 Hz, 2H), 1.80 (p, J = 6.6 Hz, 2H), 1.48 (m, 2H), 1.35 (m, 4H), 0.92 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.8, 133.1, 132.2, 132.0, 128.4, 118.8, 114.9, 114.6, 111.3, 93.8, 87.9, 68.2, 31.6, 29.2, 25.7, 22.6, 14.0.
Conclusion
This application note has detailed a reliable and efficient protocol for the synthesis of the tolane-based liquid crystal, 4-(hexyloxy)-4'-cyanotolane, via a Sonogashira cross-coupling reaction. The provided step-by-step procedures for synthesis, purification, and characterization serve as a practical guide for researchers in the field. The versatility of the Sonogashira reaction allows for the extension of this methodology to a wide array of tolane derivatives, enabling the systematic investigation of structure-property relationships in this important class of liquid crystals.
References
-
Tsai, K.-T., Hsu, C.-S., & Wu, S.-T. (n.d.). Synthesis of asymmetric tolane liquid crystals for display applications. SPIE Digital Library. Retrieved from [Link]
-
Twieg, R. J., et al. (1996). Tolane oligomers: Model thermotropic liquid crystals. Liquid Crystals, 20(3), 385-394. Retrieved from [Link]
-
Hsu, C.-S., et al. (2006). Synthesis and mesomorphic properties of tolane-based liquid crystals with a fluorinated polar end group. Liquid Crystals, 33(10), 1157-1163. Retrieved from [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. Retrieved from [Link]
-
Wu, S.-T., et al. (2007). High birefringence difluoroisothiocyanate biphenyl tolane liquid crystals. Liquid Crystals, 34(7), 843-849. Retrieved from [Link]
-
Chen, R., et al. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Liquid Crystals, 44(12), 1875-1883. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Gaikwad, P. P., et al. (2013). Liquid Crystalline Phase & its Pharma Applications. International Journal of Pharma Research & Review, 2(12), 40-52. Retrieved from [Link]
-
Abiman, P., & Thomas, K. G. (2019). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Crystals, 9(10), 522. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Al-Azawi, K. F., & Ha, S.-T. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(2), 26-30. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hexyloxyaniline. Retrieved from [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
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Application Note: A Practical Guide to Sonogashira Cross-Coupling with 4-Hexyloxyphenylacetylene
Introduction: The Power of C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction is celebrated for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][4]
This application note provides a detailed experimental protocol for the Sonogashira coupling of 4-hexyloxyphenylacetylene with iodobenzene as a representative aryl halide. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide to the experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers and scientists in organic chemistry and drug development who are looking to employ this powerful reaction in their work.
The Catalytic Heart of the Reaction: Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is crucial for troubleshooting and optimizing the reaction conditions.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (iodobenzene) to form a Pd(II) complex.[5]
-
The Copper Cycle: Simultaneously, the copper(I) salt reacts with the terminal alkyne (4-hexyloxyphenylacetylene) in the presence of a base to generate a copper(I) acetylide intermediate.[5][6]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step called transmetalation.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]
Materials and Reagents
Proper preparation and handling of reagents are paramount for a successful reaction. The following table summarizes the key reagents and their relevant properties. Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.
| Reagent | Formula | MW ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL) | Notes |
| 4-Hexyloxyphenylacetylene | C₁₄H₁₈O | 202.29 | Liquid | ~135 (at 1 mmHg) | ~0.93 | Alkyne substrate. |
| Iodobenzene | C₆H₅I | 204.01 | Liquid | 188 | 1.823 | Aryl halide substrate.[7][8] |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | Yellow Powder | Decomposes >260 | - | Palladium catalyst precursor.[9][10] |
| Copper(I) Iodide | CuI | 190.45 | White/Tan Powder | 605 | 5.62 | Co-catalyst.[11][12] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Liquid | 89.5 | 0.726 | Base and solvent.[13][14] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid | 66 | 0.889 | Anhydrous solvent.[15][16] |
Detailed Experimental Protocol
This protocol details a representative Sonogashira coupling on a 1 mmol scale. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to maintain catalyst activity.[1]
Reaction Setup
-
Glassware Preparation: A 50 mL round-bottom flask equipped with a magnetic stir bar is oven-dried and allowed to cool to room temperature under a stream of inert gas. The flask is then fitted with a rubber septum.
-
Reagent Addition:
-
To the flask, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg, 2 mol%).
-
Add copper(I) iodide (CuI, 0.01 mmol, 1.9 mg, 1 mol%).
-
Add 4-hexyloxyphenylacetylene (1.2 mmol, 243 mg, 1.2 eq).
-
Add iodobenzene (1.0 mmol, 204 mg, 1.0 eq).
-
-
Solvent and Base Addition:
-
Degassing: To ensure an oxygen-free environment, bubble inert gas through the stirred reaction mixture for 10-15 minutes. This step is critical to prevent the formation of undesired homocoupling products.
Reaction Execution
-
Reaction Conditions: Stir the reaction mixture at room temperature. The mild conditions are a key advantage of the Sonogashira reaction.[1]
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 3-24 hours. For TLC, a non-polar eluent system like hexane/ethyl acetate is suitable. The disappearance of the starting materials (iodobenzene and 4-hexyloxyphenylacetylene) and the appearance of a new, less polar spot indicates product formation.
-
Completion: The reaction is considered complete when the limiting reagent (iodobenzene) is no longer detectable.
Sources
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Title: Application Note: Preparation and Characterization of Nematic Liquid Crystal Mixtures Incorporating 1-Ethynyl-4-(hexyloxy)benzene Derivatives
An Application Note for Researchers and Formulation Scientists
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of 1-Ethynyl-4-(hexyloxy)benzene, a tolane derivative of significant interest for advanced liquid crystal (LC) formulations. We detail a robust methodology for its synthesis via a palladium-catalyzed Sonogashira cross-coupling reaction, followed by rigorous purification and characterization. Furthermore, this note presents a systematic approach to formulating guest-host liquid crystal mixtures by incorporating the synthesized derivative into a standard nematic host. The guide culminates with detailed protocols for characterizing the essential physical properties of these mixtures, including phase transition temperatures, optical birefringence (Δn), and dielectric anisotropy (Δε). This document is intended for researchers in materials science and drug development, providing the necessary technical insights and practical steps to leverage ethynyl-based mesogens for the development of high-performance liquid crystal materials.
Introduction
Liquid crystals are a unique state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] This anisotropy is harnessed in a vast array of applications, most notably in liquid crystal displays (LCDs). The performance of an LCD device is critically dependent on the physical properties of the LC mixture it employs, such as the nematic temperature range, viscosity, optical birefringence (Δn), and dielectric anisotropy (Δε).[2]
Tolane (diphenylacetylene) derivatives are a crucial class of mesogens known for their rigid, linear molecular structure, which contributes to high optical anisotropy and a wide nematic phase range.[3][4] The incorporation of an ethynyl (-C≡C-) linkage enhances the molecule's π-conjugation, which is instrumental in achieving high birefringence values.[5] this compound, with its terminal alkyne and flexible hexyloxy chain, is an excellent candidate for tuning the properties of LC mixtures. The hexyloxy group helps to maintain a low melting point, which is favorable for creating stable, room-temperature nematic mixtures.[3]
This application note details the complete workflow from chemical synthesis to physical characterization. We will focus on the Sonogashira coupling reaction, a highly efficient and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides, making it ideal for synthesizing tolane derivatives.[6] By following these protocols, researchers can reliably prepare and evaluate novel LC mixtures tailored for specific electro-optical applications.
Part 1: Synthesis and Purification of this compound
Principle and Rationale
The synthesis of this compound is effectively achieved through a two-step process. First, a Sonogashira cross-coupling reaction is used to couple 4-(hexyloxy)-1-iodobenzene with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its unwanted homocoupling (Glaser coupling).[7][8] The reaction is catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) in the presence of an amine base like triethylamine.[6] In the second step, the TMS group is selectively removed under mild conditions using a fluoride source such as tetrabutylammonium fluoride (TBAF), yielding the desired terminal alkyne.[7] This two-step approach provides high yields and purity, which are critical for liquid crystal applications.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight |
|---|---|---|
| 4-(hexyloxy)-1-iodobenzene | 59346-63-3 | 304.17 g/mol |
| Trimethylsilylacetylene | 1066-54-2 | 98.22 g/mol |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 g/mol |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol |
| Toluene, Anhydrous | 108-88-3 | 92.14 g/mol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | 429-41-4 | 261.47 g/mol |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 g/mol |
Step 1: Synthesis of 1-((4-(hexyloxy)phenyl)ethynyl)trimethylsilane (TMS-protected intermediate)
-
To a dry, argon-purged Schlenk flask, add 4-(hexyloxy)-1-iodobenzene (1 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.01 equiv.), and copper(I) iodide (0.02 equiv.).
-
Add a solvent mixture of anhydrous toluene and water (1:1 v/v).[7]
-
Add triethylamine (2 equiv.) to the mixture.
-
Finally, add trimethylsilylacetylene (1.1 equiv.) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 24 hours under an argon atmosphere.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
Step 2: Deprotection to yield this compound
-
Dissolve the crude TMS-protected intermediate from Step 1 in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add tetrabutylammonium fluoride (TBAF, 1M solution in THF, 1.2 equiv.) dropwise to the solution.[7]
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Experimental Protocol: Purification
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Load the crude product onto the column.
-
Elute the column and collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.[7]
-
For higher purity, recrystallization from a suitable solvent like hexane at low temperatures can be performed.[9]
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the aromatic protons, the alkyne proton (a singlet around 3.0 ppm), and the aliphatic protons of the hexyloxy chain.
-
¹³C NMR (CDCl₃): The spectrum will confirm the presence of all 14 carbons, including the two distinct alkyne carbons.
-
Purity: Purity should be >99% as determined by GC-MS or HPLC, which is crucial for reproducible liquid crystal mixture properties.
Part 2: Formulation of Liquid Crystal Test Mixtures
Principle and Rationale
The properties of a liquid crystal display are determined by the collective behavior of the molecules in the LC mixture. The "guest-host" approach involves dissolving a small amount of a "guest" compound (the synthesized tolane derivative) into a well-characterized "host" nematic mixture.[3] The guest compound's molecular properties (e.g., high birefringence) can enhance the bulk properties of the host. Mixtures are typically prepared by weight percentage (wt%) to ensure reproducibility. The components are heated to the isotropic phase to ensure complete and uniform mixing, followed by slow cooling to prevent phase separation.
Diagram: Formulation and Characterization Workflow
Caption: Formulation and characterization pipeline for guest-host LC mixtures.
Experimental Protocol: Mixture Preparation
-
Select a suitable nematic host mixture with known properties (e.g., commercial mixtures like E7 or a single component like 4-Cyano-4'-pentylbiphenyl, 5CB).
-
In a small glass vial, accurately weigh the required amounts of the host LC and the synthesized this compound to achieve the desired concentration (e.g., 5, 10, and 15 wt%).
-
Seal the vial and heat it on a hot plate to a temperature approximately 10 °C above the expected clearing point of the mixture.
-
Stir the mixture gently in its isotropic liquid state for 30-60 minutes to ensure complete homogenization. A small magnetic stir bar can be used.
-
Slowly cool the vial back to room temperature. A controlled cooling rate (e.g., 1-2 °C/min) is recommended to avoid quenching defects or phase separation.
-
The prepared mixture is now ready for characterization.
Part 3: Characterization of Liquid Crystal Mixtures
Protocol 1: Phase Transition Temperature Determination
-
Differential Scanning Calorimetry (DSC):
-
Hermetically seal 5-10 mg of the LC mixture in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to well above the clearing point.
-
Cool the sample at the same rate back to room temperature.
-
The phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic) will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve.[10][11] The peak maximum is taken as the transition temperature.
-
-
Polarized Optical Microscopy (POM):
-
Place a small drop of the LC mixture onto a clean glass slide and cover it with a coverslip.
-
Place the slide on a hot stage attached to the POM.
-
Heat the sample while observing the texture through the crossed polarizers.
-
The nematic-to-isotropic transition is marked by the disappearance of the birefringent texture, leaving a completely dark field of view. This temperature is the clearing point (T_c).[12] This visual confirmation is crucial and complements the DSC data.
-
Protocol 2: Birefringence (Δn) Measurement
-
Introduce the LC mixture via capillary action into a planar-aligned test cell with a known cell gap (d).
-
Place the cell in a temperature-controlled holder.
-
Measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices using an Abbe refractometer equipped with a polarizer.
-
The birefringence is calculated as Δn = nₑ - nₒ.
Protocol 3: Dielectric Anisotropy (Δε) Measurement
-
Two types of test cells are required: one inducing planar alignment (director parallel to the substrates) and one inducing homeotropic alignment (director perpendicular to the substrates).
-
Fill both cells with the LC mixture.
-
Measure the capacitance of the planar cell (C_p) and the homeotropic cell (C_h) using an LCR meter at a standard frequency (e.g., 1 kHz).
-
The dielectric permittivities parallel (ε_∥) and perpendicular (ε_⊥) to the director are calculated from C_h and C_p, respectively, along with the cell parameters.
-
The dielectric anisotropy is calculated as Δε = ε_∥ - ε_⊥.
Data Presentation: Expected Impact on Properties
The incorporation of this compound is expected to influence the host mixture's properties. Below is a table illustrating the type of data that should be collected.
| Mixture Composition | Clearing Point (T_c) [°C] | Birefringence (Δn) at 25°C | Dielectric Anisotropy (Δε) at 25°C |
| Pure Host LC | Value | Value | Value |
| Host + 5 wt% Dopant | Expected to change | Expected to increase | Expected to change |
| Host + 10 wt% Dopant | Expected to change | Expected to increase further | Expected to change |
| Host + 15 wt% Dopant | Expected to change | Expected to increase further | Expected to change |
Conclusion
This application note provides a validated, step-by-step framework for the synthesis of this compound and its subsequent formulation and characterization in nematic liquid crystal mixtures. The Sonogashira coupling followed by TMS deprotection is a reliable route to obtaining high-purity tolane derivatives. By systematically incorporating this guest compound into a nematic host, researchers can effectively modulate key physical parameters such as birefringence and dielectric anisotropy. The protocols described herein are designed to be robust and reproducible, enabling the rational design of advanced liquid crystal materials for next-generation optical and display technologies.
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Application Notes & Protocols: 1-Ethynyl-4-(hexyloxy)benzene as a Versatile Precursor for Solution-Processable Conjugated Polymers
Introduction: The Strategic Role of 1-Ethynyl-4-(hexyloxy)benzene in Polymer Electronics
The field of organic electronics is predicated on the design of novel π-conjugated polymers with tailored electronic, optical, and physical properties. Among the diverse families of conjugated polymers, poly(p-phenyleneethynylene)s (PPEs) have garnered significant attention for their high fluorescence quantum yields, remarkable thermal stability, and unique "molecular wire" characteristics, making them prime candidates for applications in light-emitting diodes (LEDs), chemical sensors, and biomedical imaging.[1][2][3]
The monomer this compound stands out as a particularly strategic precursor for the synthesis of high-performance PPEs. Its molecular architecture offers a synergistic combination of features:
-
A Reactive Terminal Alkyne: The ethynyl group (–C≡CH) is a versatile functional handle that participates in a variety of powerful carbon-carbon bond-forming reactions, serving as the cornerstone for polymerization.
-
A π-Conjugated Phenyl Core: The benzene ring provides the rigid, planar backbone essential for π-electron delocalization, which governs the material's optoelectronic properties.
-
A Solubilizing Hexyloxy Side Chain: The flexible hexyloxy group (–O(CH₂)₅CH₃) is critical. Unsubstituted PPEs are notoriously insoluble, which severely limits their synthesis, purification, and processability.[4][5] The alkoxy chain disrupts intermolecular packing, enhancing solubility in common organic solvents and enabling solution-based fabrication techniques essential for device manufacturing.[6][7][8][9][10]
This guide provides an in-depth exploration of this compound, detailing its properties and providing validated protocols for its polymerization via Glaser homocoupling, Sonogashira cross-coupling, and post-polymerization functionalization using Azide-Alkyne "Click" Chemistry.
Monomer Profile: this compound
A thorough understanding of the precursor's properties is fundamental to its successful application in polymerization.
| Property | Value | Source |
| IUPAC Name | This compound | [11] |
| Synonyms | 4-Hexyloxyphenylacetylene | [11] |
| CAS Number | 79887-17-5 | [11] |
| Molecular Formula | C₁₄H₁₈O | [11] |
| Molecular Weight | 202.29 g/mol | [11] |
| Appearance | (Typically) Off-white to yellow solid or oil | - |
| Solubility | Soluble in THF, chloroform, toluene, DMF | [6] |
Polymerization Methodologies: From Monomer to Macromolecule
The choice of polymerization technique directly influences the final polymer's structure, molecular weight, and properties. We present three robust methods utilizing this compound.
Protocol I: Glaser-Hay Homocoupling for Poly(di-p-phenyleneethynylene)
Mechanistic Insight: The Glaser coupling is an oxidative homocoupling of terminal alkynes, catalyzed by a copper(I) salt, to form a symmetric 1,3-diyne linkage.[12][13][14] The Hay modification employs a soluble N,N,N',N'-tetramethylethylenediamine (TMEDA) complex with CuCl under an aerobic atmosphere, which significantly accelerates the reaction and improves versatility.[15][16] This method produces a polymer with a repeating butadiyne unit in the backbone, altering the electronic structure compared to standard PPEs.
Experimental Protocol: Glaser-Hay Polymerization
-
Reactor Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.01 g, 5.0 mmol).
-
Inerting: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 15 minutes.
-
Solvent Addition: Add 40 mL of anhydrous, inhibitor-free tetrahydrofuran (THF) via syringe to dissolve the monomer.
-
Catalyst Preparation: In a separate vial, dissolve copper(I) chloride (CuCl, 25 mg, 0.25 mmol, 5 mol%) and TMEDA (75 µL, 0.50 mmol, 10 mol%) in 5 mL of anhydrous THF. The solution should turn green-blue.
-
Reaction Initiation: Transfer the catalyst solution to the monomer solution via syringe. Replace the nitrogen inlet with a balloon of air or establish a slow stream of air through the reaction mixture.
-
Polymerization: Stir the reaction vigorously at room temperature. The solution will typically warm slightly and may change color. Monitor the reaction by TLC (thin-layer chromatography) for the disappearance of the monomer. Allow the reaction to proceed for 12-24 hours.
-
Workup & Precipitation: Quench the reaction by pouring the mixture into 200 mL of methanol containing a small amount of hydrochloric acid (1-2 mL) to neutralize the amine and dissolve copper salts.
-
Purification: Collect the precipitated polymer by filtration. Wash the solid extensively with methanol, then water, and finally methanol again to remove residual catalyst and oligomers.
-
Drying: Dry the resulting fibrous polymer under vacuum at 40 °C to a constant weight.
Caption: Glaser-Hay polymerization of this compound.
Protocol II: Sonogashira Cross-Coupling for Poly(p-phenyleneethynylene)
Mechanistic Insight: The Sonogashira reaction is the preeminent method for synthesizing PPEs.[1][2] It is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[17] A copper(I) co-catalyst is crucial for the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[17] An amine base is required to neutralize the hydrogen halide byproduct. This AA-BB polycondensation, reacting our monomer with a dihaloaromatic comonomer, allows for precise control over the polymer backbone structure.
Experimental Protocol: Sonogashira Polymerization
-
Reactor Setup: In a flame-dried 100 mL Schlenk flask, combine this compound (1.01 g, 5.0 mmol), 1,4-diiodobenzene (1.65 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 70 mg, 0.1 mmol, 2 mol%), and copper(I) iodide (CuI, 19 mg, 0.1 mmol, 2 mol%).
-
Inerting: Seal the flask and thoroughly purge with high-purity argon for 20 minutes. Maintain a positive argon pressure throughout the reaction.
-
Solvent & Base Addition: Add 20 mL of anhydrous toluene and 10 mL of anhydrous triethylamine (TEA) via syringe. The TEA serves as both the base and a co-solvent.
-
Polymerization: Heat the reaction mixture to 65-70 °C with vigorous stirring. The polymer will begin to precipitate as its molecular weight increases. The reaction can be monitored by observing the increase in viscosity. Continue for 24-48 hours.
-
Workup & Precipitation: Cool the reaction to room temperature. If the mixture is very viscous, dilute with 20 mL of toluene. Slowly pour the mixture into 400 mL of vigorously stirring methanol.
-
Purification: Collect the yellow, fibrous precipitate by filtration. To remove catalyst residues, re-dissolve the polymer in a minimal amount of chloroform or THF and pass it through a short plug of silica gel. Precipitate the polymer again in methanol.
-
Drying: Collect the purified polymer by filtration and dry under vacuum at 40 °C overnight.
Caption: Sonogashira polymerization workflow.
Protocol III: CuAAC "Click" Chemistry for Polymer Functionalization
Mechanistic Insight: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click" chemistry, valued for its high efficiency, selectivity, and tolerance of diverse functional groups.[18][19][20] In polymer science, it is a powerful tool for post-polymerization modification.[20][21] Here, we describe the "clicking" of this compound onto a pre-formed polymer backbone containing pendant azide groups. This grafts the solubilizing and optoelectronically active phenylethynyl moiety onto a potentially non-conjugated polymer, imparting new functionality.
Experimental Protocol: Post-Polymerization Modification via CuAAC
Prerequisite: A polymer with pendant azide functionalities is required (e.g., poly(3-azidopropyl methacrylate)).
-
Dissolution: In a 50 mL round-bottom flask, dissolve the azide-functionalized polymer (e.g., 500 mg, assuming 3.5 mmol of azide groups) in 20 mL of N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add this compound (780 mg, 3.85 mmol, 1.1 equivalents per azide group).
-
Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 44 mg, 0.175 mmol, 5 mol%) and sodium ascorbate (104 mg, 0.525 mmol, 15 mol%) in 2 mL of deionized water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Initiation: Add the aqueous catalyst solution to the polymer solution. The mixture may become heterogeneous but should be stirred vigorously.
-
Reaction: Stir the mixture at 40-50 °C for 24 hours. Monitor the reaction by FT-IR spectroscopy, observing the disappearance of the characteristic azide peak (~2100 cm⁻¹).
-
Purification: Dilute the reaction mixture with THF (50 mL) and pass it through a column of neutral alumina to remove copper salts.
-
Precipitation: Concentrate the filtrate and precipitate the functionalized polymer by adding it dropwise to a cold non-solvent, such as methanol or hexane.
-
Final Steps: Collect the polymer by filtration and dry under vacuum.
Caption: Functionalization via CuAAC "Click" Chemistry.
Characterization of Synthesized Polymers
Post-synthesis characterization is essential to confirm the structure, molecular weight, and properties of the resulting polymers.[22]
| Technique | Purpose | Expected Observations for PPEs |
| FT-IR Spectroscopy | Confirm functional groups and polymerization. | Disappearance of the ≡C-H stretch (~3300 cm⁻¹) from the monomer. Appearance of characteristic polymer backbone vibrations.[23] |
| NMR Spectroscopy (¹H, ¹³C) | Elucidate the detailed chemical structure. | Broadening of peaks compared to the monomer, confirming a polymeric structure. Integration of aromatic vs. hexyloxy protons confirms composition. |
| Size Exclusion Chromatography (SEC/GPC) | Determine molecular weight (Mₙ, Mₙ) and polydispersity (PDI). | Provides information on the success of the polymerization in achieving high molecular weight chains.[24][25] |
| UV-Vis Spectroscopy | Analyze electronic transitions and conjugation length. | A strong π-π* absorption band, typically in the 350-450 nm range, indicative of an extended conjugated system.[2] |
| Photoluminescence (PL) Spectroscopy | Measure emission properties. | Strong fluorescence emission, often in the blue-green region of the spectrum, with high quantum yields in solution.[7] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | High decomposition temperatures, often exceeding 250-300 °C, indicating good thermal stability.[6] |
Applications and Outlook
The hexyloxy-substituted PPEs synthesized from this compound are highly promising for a range of advanced applications. Their excellent solubility makes them suitable for cost-effective fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing.[4][26]
-
Organic Light-Emitting Diodes (OLEDs): The high photoluminescence quantum efficiency of these materials makes them excellent candidates for emissive layers in OLEDs.[2]
-
Fluorescent Sensors: The "molecular wire" effect allows for highly sensitive fluorescence quenching or enhancement in the presence of specific analytes, forming the basis for chemical and biological sensors.[3]
-
Bioimaging: By incorporating water-solubilizing groups or targeting ligands (e.g., via click chemistry), these fluorescent polymers can be adapted for use as probes in cellular imaging.[21]
The versatility of this compound as a building block ensures its continued relevance in the development of next-generation conjugated materials for electronics, medicine, and materials science.
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Sonogashira Coupling. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis and Properties of Poly( p -phenylene ethynylene)s with Oxidation- and Reduction-Sensitive Moieties. (2008). ResearchGate. Retrieved from [Link]
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Miyagi, Y., Shibutani, Y., Otaki, Y., & Sanda, F. (2016). Synthesis of platinum-containing poly(phenyleneethynylene)s having various chromophores: aggregation and optical properties. Polymer Chemistry, 7(2), 385-394. Retrieved from [Link]
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Development of a Route to Functional Polymers via Click Chemistry. (n.d.). Carnegie Mellon University. Retrieved from [Link]
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Flores-Jarillo, M., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 59(2), 151-158. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Weder, C., et al. (1996). Efficient Solid-State Photoluminescence in New Poly(2,5-dialkoxy-p-phenyleneethynylene)s. Macromolecules, 29(15), 5157–5164. Retrieved from [Link]
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Solution processing of conjugated polymers: The effects of polymer solubility on the morphology and electronic properties of semiconducting polymer films. (2001). ResearchGate. Retrieved from [Link]
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Glaser coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and characterization of poly(oxy-1,4- phenyleneoxyca rbony1-1,4- phenyleneoxypolymethylene)s. (n.d.). ResearchGate. Retrieved from [Link]
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Kuang, Y., Ni, W., Liu, H., & Han, J. (2024). Poly(p-Phenyleneethynylene)s-Based Sensor Array for Diagnosis of Clinical Diseases. ChemMedChem, e202400686. Retrieved from [Link]
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Polymerization Process Using Click Chemistry Reaction. (2021). YouTube. Retrieved from [Link]
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Mixed Alkyl‐ and Alkoxy‐Substituted Poly[(phenylene ethynylene)‐alt‐(phenylene vinylene)] Hybrid Polymers: Synthesis and Photophysical Properties. (2004). ResearchGate. Retrieved from [Link]
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Wallow, T. I., & Novak, B. M. (1991). Water Soluble Photo- and Electroluminescent Alkoxy-Sulfonated Poly(p-phenylenes) Synthesized via Palladium Catalysis. Journal of the American Chemical Society, 113(19), 7411–7412. Retrieved from [Link]
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Bouguerra, N., et al. (2009). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. Macromolecules, 42(9), 3211–3219. Retrieved from [Link]
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Glaser-Hay Coupling. (n.d.). SynArchive. Retrieved from [Link]
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Synthesis of Poly(p-phenyleneethynylene)s with Crosslinkable End or Side Groups and Its Solid State Structure and Optical Properties Before and after Crosslinking. (2008). ResearchGate. Retrieved from [Link]
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Combining Click Chemistry and Step-Growth Polymerization for the Generation of Highly Functionalized Polyesters. (2008). Semantic Scholar. Retrieved from [Link]
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1-Ethoxy-4-ethynylbenzene. (n.d.). PubChem. Retrieved from [Link]
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Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. (2021). Chemical Reviews, 121(18), 10967–11041. Retrieved from [Link]
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Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. (2021). PMC. Retrieved from [Link]
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Poly((2,5-dialkoxy-p-phenylene)ethynylene-p-phenyleneethynylene)s and Their Model Compounds. (1997). Macromolecules, 30(1), 213–220. Retrieved from [Link]
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Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. Retrieved from [Link]
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1-Eth-1-ynyl-4-(heptyloxy)benzene. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. (2023). PMC. Retrieved from [Link]
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Soluble Conjugated Polymers without Side Chains: Macrocycles as Comonomers. (2023). ChemRxiv. Retrieved from [Link]
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Characterization of Polymers Used in This Study. (n.d.). ResearchGate. Retrieved from [Link]
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Molecular weight characterization of the polymers. (n.d.). ResearchGate. Retrieved from [Link]
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Benzene, 1-fluoro-4-[[4-(hexyloxy)phenyl]ethynyl]-. (n.d.). ChemBK. Retrieved from [Link]
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Anionic Dispersion Polymerization of 1,4-Divinylbenzene. (1990). Macromolecules, 23(10), 2623–2628. Retrieved from [Link]
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Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). (2021). PMC. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of Surfaces with 1-Ethynyl-4-(hexyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Platform for Surface Engineering
The precise control of surface chemistry is a cornerstone of modern materials science, diagnostics, and drug development. The ability to tailor surface properties dictates everything from biocompatibility and cellular adhesion to the sensitivity of a biosensor. 1-Ethynyl-4-(hexyloxy)benzene is a versatile molecule that provides a robust platform for surface functionalization. Its terminal alkyne group is a gateway to a host of reliable and efficient coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) – the quintessential "click chemistry" reaction – and the Sonogashira coupling.[1][2] The hexyloxy tail and phenyl ring contribute to the formation of well-ordered and stable self-assembled monolayers (SAMs), offering a defined and reproducible surface for subsequent modifications.[3]
This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound to functionalize gold and silicon surfaces. It is designed to equip researchers with the necessary knowledge to not only replicate these methods but also to understand the critical parameters that ensure the creation of high-quality, functionalized surfaces for a wide range of applications.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is critical for designing experiments and troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O | [4] |
| Molecular Weight | 202.29 g/mol | [4] |
| CAS Number | 79887-17-5 | [4] |
| Appearance | Solid (typical for similar compounds) | [5] |
| Key Functional Groups | Terminal Alkyne, Phenyl Ether, Hexyl Chain | [4] |
| SMILES | CCCCCCOC1=CC=C(C=C1)C#C | [4] |
Part 1: Functionalization of Gold Surfaces
Gold surfaces are widely used in plasmonics, sensor development, and as biologically inert substrates. The terminal alkyne of this compound can directly form a covalent Au-C bond, providing a stable alternative to the more common thiol-gold linkage.[6] This approach avoids the potential oxidation and disulfide bond formation associated with thiol-based SAMs.
Workflow for Gold Surface Functionalization
Caption: Workflow for creating an alkyne-terminated SAM on gold.
Protocol 1.1: Cleaning of Gold Substrates
A pristine surface is paramount for the formation of a high-quality, ordered monolayer. This protocol is designed to remove organic and inorganic contaminants.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Acetone (ACS grade or higher)
-
Absolute Ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Beakers, tweezers, sonicator
-
Nitrogen gas source for drying
Procedure:
-
Solvent Wash: a. Place the gold substrates in a beaker and sonicate in acetone for 15 minutes. b. Decant the acetone, rinse thoroughly with DI water. c. Add absolute ethanol and sonicate for another 15 minutes.[7] d. Rinse copiously with DI water.
-
Piranha Etch (for robust, thick gold films >50nm): a. Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood. Always add the peroxide to the acid slowly. b. Immerse the cleaned substrates in freshly prepared Piranha solution for 2-5 minutes. The surface will be covered in small bubbles.[7] c. Carefully remove the substrates using Teflon tweezers and rinse extensively with DI water.
-
Final Rinse and Dry: a. Rinse the substrates with absolute ethanol to displace water. b. Dry the substrates under a gentle stream of high-purity nitrogen gas. c. Use the substrates immediately for SAM formation to prevent recontamination.
Protocol 1.2: Formation of the Alkyne Self-Assembled Monolayer (SAM)
This protocol describes the solution-phase deposition of this compound onto the clean gold surface.
Materials:
-
Clean gold substrates
-
This compound
-
Absolute Ethanol (or Toluene, as an alternative solvent)
-
Scintillation vials or other sealable containers
-
Nitrogen gas source
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in absolute ethanol. The optimal concentration may require some empirical testing.
-
Immersion: Place each clean, dry gold substrate into a separate container. Immediately cover the substrate with the prepared alkyne solution. Using individual containers prevents cross-contamination and ensures uniform film quality.
-
Inert Atmosphere: Minimize the headspace above the solution and backfill the container with dry nitrogen gas to reduce exposure to oxygen, which can oxidize the alkyne groups. Seal the container tightly (e.g., with Parafilm).
-
Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free location. Longer incubation times generally lead to more ordered and densely packed monolayers.[8]
-
Termination and Rinsing: a. Remove the substrate from the alkyne solution with clean tweezers. b. Rinse the surface thoroughly with absolute ethanol to remove any physisorbed molecules. c. Dry the functionalized substrate under a gentle stream of nitrogen. d. Store in a clean, dry environment (e.g., a desiccator) until further use or characterization.
Part 2: Functionalization of Silicon Surfaces
For silicon surfaces, the most robust method for forming a stable organic monolayer is through hydrosilylation. This process creates a direct, covalent Si-C bond. The reaction can be initiated thermally, providing a clean and efficient functionalization pathway.[9]
Protocol 2.1: Cleaning of Silicon Substrates
This procedure prepares a hydrogen-terminated silicon surface (Si-H), which is reactive towards the alkyne.
Materials:
-
Silicon wafers (e.g., Si(111) or Si(100))
-
Acetone, Absolute Ethanol, DI Water
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Hydrofluoric acid (HF), 2-5% aqueous solution - EXTREME CAUTION
-
Plastic (HF-resistant) beakers and tweezers
Procedure:
-
Degreasing: Sonicate the silicon wafers in acetone and then ethanol, each for 15 minutes, with copious DI water rinsing in between.[7]
-
Oxide Formation: Immerse the wafers in Piranha solution for 10-15 minutes to grow a clean, sacrificial oxide layer. Rinse thoroughly with DI water.
-
Oxide Removal and H-Termination: a. Safety First: HF is extremely toxic and causes severe burns that may not be immediately painful. Use in a dedicated fume hood with proper PPE, and have calcium gluconate gel available as an antidote. b. Immerse the oxidized wafers in a 2-5% HF solution for 1-2 minutes, or until the surface becomes hydrophobic (de-wets). This step strips the oxide layer and terminates the surface with silicon hydride (Si-H) bonds. c. Rinse thoroughly with DI water and dry under a stream of nitrogen. Use immediately.
Protocol 2.2: Thermal Hydrosilylation with this compound
Materials:
-
Freshly prepared H-terminated silicon substrates
-
Neat (undiluted) this compound or a solution in a high-boiling, deoxygenated solvent like mesitylene.
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Heating mantle and temperature controller
Procedure:
-
Setup: Place the H-terminated silicon substrate in a Schlenk flask.
-
Deoxygenation: Add enough neat this compound to fully cover the substrate. Deoxygenate the liquid by bubbling with argon or nitrogen for 20-30 minutes.
-
Reaction: Heat the flask to 160-180 °C under a positive pressure of inert gas for 2-4 hours. The terminal alkyne will react with the Si-H surface to form a Si-C bond.
-
Cooling and Rinsing: a. Allow the reaction vessel to cool to room temperature under the inert atmosphere. b. Remove the functionalized substrate and rinse it thoroughly by sonicating in toluene, followed by ethanol, to remove any unreacted material. c. Dry the substrate under a nitrogen stream.
Part 3: Post-Functionalization Reactions on Alkyne-Terminated Surfaces
The true power of this functionalization strategy lies in the ability to subsequently attach a vast array of molecules to the alkyne-terminated surface.
Mechanism 3.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient "click" reaction forms a stable triazole linkage between the surface-bound alkyne and an azide-functionalized molecule of interest (e.g., a peptide, drug, or fluorescent dye).[10][11]
Caption: Schematic of CuAAC "Click" reaction on a surface.
Protocol 3.1: Surface "Click" Reaction
This protocol is adapted from procedures for bioconjugation and can be applied to functionalized surfaces.[11][12]
Materials:
-
Alkyne-functionalized substrate (Gold or Silicon)
-
Azide-functionalized molecule of interest ("Azide-R")
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS) or appropriate reaction buffer
-
DI Water
Procedure:
-
Prepare Stock Solutions: a. CuSO₄: 100 mM in DI water. b. THPTA Ligand: 200 mM in DI water. c. Sodium Ascorbate: 100 mM in DI water (prepare fresh). d. Azide-R: Prepare a concentrated stock (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO, water).
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA). Let stand for 2-3 minutes to form the Cu(I)-ligand complex.
-
Reaction Setup: a. In a clean container, add the reaction buffer (e.g., PBS). b. Add the Azide-R molecule to the desired final concentration (typically in the range of 100 µM to 2 mM). c. Add the catalyst premix. A final copper concentration of 50-500 µM is a good starting point. d. Place the alkyne-functionalized substrate into the solution.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) state. A final concentration of 1-5 mM is typical.
-
Incubation: Gently agitate the reaction at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.
-
Quenching and Rinsing: a. Remove the substrate from the reaction solution. b. Rinse thoroughly with DI water, followed by the reaction buffer, and finally with ethanol. c. Dry under a nitrogen stream.
Mechanism 3.2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the terminal alkyne on the surface and an aryl or vinyl halide, which is useful for building extended conjugated systems. The reaction is typically catalyzed by palladium and co-catalyzed by copper(I).[13][14]
Sources
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Synthetic Route to Substituted Diarylacetylenes Using 1-Ethynyl-4-(hexyloxy)benzene: Application Notes and Protocols
Introduction: The Significance of Diarylacetylenes
Substituted diarylacetylenes are a pivotal class of organic compounds, forming the structural core of numerous functional materials and biologically active molecules. Their rigid, linear geometry and extended π-conjugation impart unique photophysical properties, making them ideal candidates for applications in organic light-emitting diodes (OLEDs) and liquid crystals.[1][2][3][4][5][6] In the realm of drug discovery, the diarylacetylene scaffold is present in a variety of compounds exhibiting promising anticancer and antibacterial activities.[7][8][9][10][11] The synthesis of these valuable molecules often relies on robust and versatile cross-coupling methodologies. This guide provides a detailed exploration of the synthetic routes to substituted diarylacetylenes, with a specific focus on leveraging the readily accessible building block, 1-Ethynyl-4-(hexyloxy)benzene.
Core Synthetic Strategies: Sonogashira and Castro-Stephens Couplings
The construction of the C(sp)-C(sp²) bond is central to the synthesis of diarylacetylenes. Two of the most powerful and widely employed methods for this transformation are the Sonogashira coupling and the Castro-Stephens coupling.
The Sonogashira Coupling: A Palladium and Copper Co-catalyzed Powerhouse
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7][12][13] This reaction is celebrated for its mild conditions and broad functional group tolerance.
Mechanism and Rationale for Experimental Choices:
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles, one for palladium and one for copper.
Diagram: The Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
-
Palladium Catalyst: The workhorse of the reaction, typically a Pd(0) species, which undergoes oxidative addition with the aryl halide. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of phosphine ligands can be critical, with bulky, electron-rich ligands often enhancing the reactivity for less reactive aryl halides (e.g., chlorides and bromides).[14][15]
-
Copper(I) Co-catalyst: Typically CuI, its role is to facilitate the deprotonation of the terminal alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. While essential for high reaction rates at lower temperatures, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[7]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to neutralize the hydrogen halide byproduct and to deprotonate the alkyne in the copper cycle.[7][16]
-
Solvent: A variety of solvents can be employed, with tetrahydrofuran (THF), dimethylformamide (DMF), and toluene being common choices. The choice of solvent can influence the solubility of the reagents and the reaction rate.
The Castro-Stephens Coupling: A Copper-mediated Alternative
The Castro-Stephens coupling involves the reaction of a copper(I) acetylide with an aryl halide, typically in a solvent like pyridine or DMF.[16][17] This method predates the Sonogashira coupling and is particularly useful for certain substrates, especially in the synthesis of heterocyclic compounds when a nucleophilic group is ortho to the aryl halide.[16]
Mechanism and Rationale for Experimental Choices:
The Castro-Stephens reaction proceeds through a simpler, single-metal catalytic cycle.
Diagram: The Mechanism of the Castro-Stephens Coupling
Caption: A simplified representation of the Castro-Stephens coupling mechanism.
-
Copper(I) Acetylide: This is a pre-formed or in situ generated stoichiometric reagent. Its purity and reactivity are critical for the success of the reaction.
-
Aryl Halide: Aryl iodides are the most reactive substrates, followed by bromides. The reactivity is influenced by the electronic nature of the substituents on the aryl ring.
-
Solvent: Pyridine is the traditional solvent, acting as both a solvent and a ligand to stabilize the copper species. DMF is also used, particularly when aiming for the synthesis of heterocyclic products.[16][17]
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
Workflow:
Caption: Synthetic workflow for the preparation of this compound.
Step-by-Step Procedure:
-
Alkylation: To a solution of 4-iodophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate and 1-bromohexane. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup and purify the crude product to obtain 1-iodo-4-(hexyloxy)benzene.
-
Sonogashira Coupling: In a flask purged with an inert gas (argon or nitrogen), dissolve 1-iodo-4-(hexyloxy)benzene in a mixture of a solvent like THF and an amine base such as triethylamine. Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (CuI). To this mixture, add trimethylsilylacetylene and stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After an appropriate workup, the silyl-protected alkyne is obtained.
-
Desilylation: Dissolve the crude 1-(hexyloxy)-4-((trimethylsilyl)ethynyl)benzene in a mixture of methanol and THF. Add potassium carbonate and stir at room temperature. The progress of the desilylation can be monitored by TLC. Upon completion, remove the solvents under reduced pressure, perform an aqueous workup, and purify the product by column chromatography to yield this compound as a colorless oil.
Self-Validation/Characterization:
-
¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic signals for the aromatic protons, the hexyloxy chain, and a singlet for the acetylenic proton around 3.0 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR will display signals for the aromatic carbons, the aliphatic carbons of the hexyloxy group, and two distinct signals for the acetylenic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a band around 2100 cm⁻¹ for the C≡C stretch.
Protocol 2: General Procedure for the Sonogashira Coupling of this compound with Aryl Halides
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).
-
Add this compound (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (see Table 1) and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Synthesis of Substituted Diarylacetylenes
| Entry | Aryl Halide | R Group | Conditions | Yield (%) |
| 1 | 4-Iodoanisole | 4-OCH₃ | rt, 12 h | 92 |
| 2 | 4-Bromonitrobenzene | 4-NO₂ | 60 °C, 8 h | 88 |
| 3 | 1-Bromo-4-methylbenzene | 4-CH₃ | 50 °C, 12 h | 85 |
| 4 | 1-Iodo-2-methylbenzene | 2-CH₃ | rt, 24 h | 75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 3,5-(CH₃)₂ | 60 °C, 18 h | 82 |
Note: Yields are for isolated, purified products. Reaction conditions may vary depending on the specific substrate and scale.
Causality Behind Experimental Choices:
-
Aryl Iodides vs. Bromides: Aryl iodides are generally more reactive than aryl bromides and often react at room temperature, while bromides may require heating.[13] This is due to the weaker C-I bond compared to the C-Br bond, facilitating faster oxidative addition to the palladium catalyst.
-
Electron-Withdrawing vs. Electron-Donating Groups: Aryl halides with electron-withdrawing groups (e.g., -NO₂) tend to be more reactive than those with electron-donating groups (e.g., -OCH₃).[9] This is because the electron-withdrawing groups make the carbon attached to the halogen more electrophilic and thus more susceptible to oxidative addition.
-
Steric Hindrance: Sterically hindered aryl halides (e.g., with ortho substituents) may require more forcing conditions, such as higher temperatures or the use of bulkier phosphine ligands (e.g., P(t-Bu)₃), to achieve good yields.[10][15]
Protocol 3: Purification of Diarylacetylenes
A. Flash Column Chromatography:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is often effective for diarylacetylenes.[18][19][20] A good starting point is 95:5 hexanes:ethyl acetate, adjusting the polarity to achieve an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet or dry packing method).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
B. Recrystallization:
-
Solvent Screening: For solid diarylacetylenes, recrystallization can be a highly effective purification method. Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair (e.g., ethanol/hexanes, ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Conclusion: A Versatile Pathway to Functional Molecules
The synthetic routes detailed in this guide, centered around the versatile building block this compound, provide researchers with a robust and adaptable platform for the synthesis of a wide array of substituted diarylacetylenes. By understanding the underlying mechanisms of the Sonogashira and Castro-Stephens couplings and by making informed choices regarding reaction conditions, scientists can efficiently access these valuable compounds for applications in materials science, drug discovery, and beyond. The protocols provided herein serve as a practical starting point for the successful synthesis and purification of these important molecular architectures.
References
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Synthesis of novel natural product-like diaryl acetylenes as hypoxia inducible factor-1 inhibitors and antiproliferative agents. RSC Publishing. [Link]
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Helical inversion in liquid crystals induced by photoresponsive... - ResearchGate. [Link]
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The effect of steric bulk in Sonogashira coupling reactions | Request PDF - ResearchGate. [Link]
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Castro–Stephens coupling - Wikipedia. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Sonogashira coupling - Wikipedia. [Link]
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Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. [Link]
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The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria - PMC - PubMed Central. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. [Link]
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Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. [Link]
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Recrystallization. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. [Link]
-
Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene - ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
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A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. [Link]
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Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - RSC Publishing. [Link]
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Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]
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Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - The Journal of Organic Chemistry - ACS Figshare. [Link]
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Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. [Link]
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Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents | Request PDF - ResearchGate. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. [Link]
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Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace - Modgraph. [Link]
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Furan, 5-heptyl-3-methyl-2-pentyl - Organic Syntheses Procedure. [Link]
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Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - UC Santa Barbara. [Link]
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Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. [Link]
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Recrystallization: Choosing Solvent & Inducing Crystallization - YouTube. [Link]
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Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl - ResearchGate. [Link]
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Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing). [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions with 1-Ethynyl-4-(hexyloxy)benzene
Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction, with a specific focus on the substrate 1-Ethynyl-4-(hexyloxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with this compound is resulting in low to no product yield. What are the primary factors to investigate?
A1: Low or no yield in a Sonogashira coupling is a common issue that can typically be traced back to a few critical areas. A systematic approach to troubleshooting is the most effective strategy.[1]
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. Its deactivation is a primary suspect.
-
Palladium(0) Species: The active catalyst is a Pd(0) species.[2] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ.[2][3] This reduction is often facilitated by an amine base or a phosphine ligand.[2] If this reduction is inefficient, the catalytic cycle will not initiate.
-
Catalyst Integrity: Ensure you are using a fresh batch of the palladium catalyst that has been stored under an inert atmosphere to prevent degradation.[1] The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[1] This can be triggered by impurities or unsuitable reaction conditions.[1]
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Aryl Halide and Alkyne: Impurities in either the aryl halide or this compound can poison the catalyst.[1] Consider purifying your starting materials if their quality is uncertain.
-
Copper Co-catalyst: If you are performing a copper-catalyzed reaction, the copper(I) iodide (CuI) can degrade over time. Use a fresh supply.[1]
-
-
Reaction Conditions: The environment in which the reaction takes place plays a pivotal role.
-
Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen.[4] Oxygen promotes the undesired homocoupling of the alkyne, a side reaction known as Glaser coupling.[2][4] It is crucial to degas the solvent and run the reaction under an inert atmosphere like argon or nitrogen.[1]
-
Solvent and Base: The choice of solvent and base must be appropriate for the substrates and catalyst system. Ensure the base is dry and used in sufficient excess to deprotonate the alkyne.[1][5]
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay side product). How can this be minimized?
A2: Alkyne homocoupling is a frequent side reaction in copper-catalyzed Sonogashira couplings, especially when oxygen is present.[4][6] Here are several strategies to suppress this undesired pathway:
-
Strictly Anaerobic Conditions: The most critical step is the rigorous exclusion of oxygen.[4] Employ standard Schlenk line techniques or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration.
-
Copper-Free Conditions: The Glaser coupling is mediated by the copper co-catalyst.[2] Switching to a copper-free Sonogashira protocol is a highly effective way to eliminate this side product.[2][7] These reactions may necessitate different ligands or conditions to proceed efficiently.[1][8]
-
Slow Addition of Alkyne: In some cases, the rate of homocoupling can be reduced by the slow addition of the alkyne to the reaction mixture. This keeps the instantaneous concentration of the copper acetylide intermediate low, disfavoring the dimerization reaction.
Q3: What is the expected reactivity order for aryl halides with this compound, and how does this influence reaction conditions?
A3: The reactivity of the aryl halide is a determining factor in the success of the Sonogashira coupling. The general trend for reactivity is: I > OTf > Br >> Cl.[2][9][10]
-
Aryl Iodides: These are the most reactive substrates and can often be coupled at room temperature.[1][9]
-
Aryl Bromides: These are less reactive than iodides and typically require elevated temperatures to achieve good yields.[1][11] The electron-rich nature of this compound can sometimes necessitate more forcing conditions when paired with less reactive aryl bromides.[4]
-
Aryl Chlorides: Generally the least reactive, aryl chlorides often require specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands to undergo successful coupling.[9][12]
This reactivity difference can be exploited for selective couplings. For instance, it's possible to selectively couple an aryl iodide in the presence of an aryl bromide by running the reaction at room temperature.[2]
Optimizing Reaction Parameters
To systematically improve the yield of your Sonogashira reaction with this compound, consider the following parameters:
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, more electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[9][13]
| Catalyst/Ligand System | Substrate Compatibility | Typical Conditions | Notes |
| Pd(PPh₃)₄ / CuI | Aryl Iodides, Bromides | Room temp to 80 °C | A standard, widely used system.[14] |
| PdCl₂(PPh₃)₂ / CuI | Aryl Iodides, Bromides | Room temp to 100 °C | Stable precatalyst, requires in situ reduction.[1][2] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromides, Chlorides | 50 °C to 130 °C | Bulky, electron-rich ligand enhances activity.[9][12] |
| PdCl₂(dppf) | Aryl Bromides | Elevated temperatures | Dppf can be an effective ligand for challenging substrates.[11] |
Solvent and Base Combinations
The solvent and base system influences substrate solubility and reaction rate. Amine bases like triethylamine (Et₃N) and diisopropylamine (DIPEA) often serve as both the base and solvent or co-solvent.[4][15]
| Solvent | Base | Temperature Range | Considerations |
| THF | Et₃N or DIPEA | Room Temp - 65 °C | Good general-purpose solvent.[14] |
| DMF | Et₃N or DIPEA | Room Temp - 150 °C | Can improve solubility of polar substrates.[4][11] |
| Toluene | Et₃N or DIPEA | 80 °C - 110 °C | Often used for higher temperature reactions.[16] |
| Dioxane | Et₃N or Cs₂CO₃ | Room Temp - 100 °C | Can be beneficial in certain systems.[17][18] |
| Acetonitrile | Cs₂CO₃ | Room Temp - 80 °C | Effective in some copper-free protocols.[17] |
Experimental Protocols
General Procedure for Sonogashira Coupling of an Aryl Bromide with this compound
This protocol provides a starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.025 equiv.), and CuI (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[14]
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., a 3:1 mixture of toluene and triethylamine).[16] Then, add this compound (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS.[14]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[14] Wash the organic layer with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.[10][14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.
Troubleshooting Low Yield: A Decision Tree
Caption: A decision tree for troubleshooting low yield in Sonogashira reactions.
References
-
Mori, S., Yanase, T., Aoyagi, S., & Monguchi, Y. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(25), 15337–15346. [Link]
-
Li, J. H., Liang, Y., & Xie, Y. X. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4040–4042. [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
Rosa, G. R., et al. (2021). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Catalysis Science & Technology, 11(15), 5146-5155. [Link]
-
Shaheen, S., & Parvin, T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7524–7545. [Link]
-
Shaheen, S., & Parvin, T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7524–7545. [Link]
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Tka, N., et al. (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. New Journal of Chemistry, 45(29), 12943-12952. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Lipshutz, B. H., & Mayer, A. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Angewandte Chemie International Edition, 54(4), 1243-1247. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shaheen, S., & Parvin, T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7524–7545. [Link]
-
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Gryko, D. T., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(12), 2465-2474. [Link]
-
Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
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Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254. [Link]
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Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15462–15472. [Link]
-
Molecules. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
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Chem-Europe.com. (n.d.). Sonogashira coupling. [Link]
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ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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Organic Synthesis. (n.d.). Sonogashira Coupling. [Link]
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Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
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Reddit. (2011). Sonogashira workup. r/chemistry. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Dawood, K. M., Abdel-Wahab, B. F., & El-Aal, A. A. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1696. [Link]
-
Dawood, K. M., Abdel-Wahab, B. F., & El-Aal, A. A. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1696. [Link]
-
Li, X., et al. (2020). Photoinduced inverse Sonogashira coupling reaction. Nature Communications, 11(1), 1-8. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for Sonogashira. [Link]
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ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. [Link]
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Technical Support Center: Purification of 1-Ethynyl-4-(hexyloxy)benzene
Welcome to the dedicated technical support guide for the purification of 1-Ethynyl-4-(hexyloxy)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key synthetic intermediate. Drawing from established chemical principles and field-proven experience, this guide provides in-depth troubleshooting and validated protocols to ensure you achieve the desired purity for your downstream applications.
Section 1: Understanding the Challenge - The Sonogashira Reaction Context
This compound is most commonly synthesized via a palladium and copper co-catalyzed Sonogashira coupling reaction.[1] Understanding the components of the crude reaction mixture is the first step in designing an effective purification strategy. A typical reaction vessel will contain not only your desired product but a host of potential impurities that must be removed.
Caption: Components of a typical Sonogashira crude reaction mixture.
Section 2: Troubleshooting Flash Column Chromatography
Flash column chromatography is the most common and effective method for the primary purification of this compound on a laboratory scale.[2][3] Success hinges on selecting the correct conditions and properly addressing issues as they arise.
Frequently Asked Questions (FAQs): Column Chromatography
Q1: What is the best starting eluent system for purifying this compound on silica gel?
A1: An excellent starting point is a low-polarity solvent system such as Hexanes/Ethyl Acetate . Given the structure—a non-polar hexyl chain and benzene ring with moderately polar ether and alkyne functionalities—the compound will have a low to moderate polarity.
-
Initial Screening (TLC): Begin with 5% Ethyl Acetate in Hexanes (v/v).
-
Target Rƒ: Aim for a target Rƒ (retention factor) of 0.25 - 0.35 on your analytical Thin Layer Chromatography (TLC) plate. This Rƒ value typically provides the best separation during a flash column.[4]
-
Adjustment: If the Rƒ is too low (stuck at the baseline), incrementally increase the ethyl acetate concentration. If it is too high (at the solvent front), decrease the concentration.
Q2: I'm seeing a persistent yellow or black streak at the top of my column that won't elute. What is it and is it a problem?
A2: This is almost certainly residual palladium catalyst from the Sonogashira reaction. While it is strongly adsorbed to the silica and unlikely to co-elute with your product in a non-polar eluent, it can sometimes cause minor streaking.
-
Cause: Palladium(0) complexes can decompose to palladium black, which is highly polar and binds irreversibly to silica.[5]
-
Solution: Before loading your column, perform an aqueous workup. Dissolve the crude mixture in a solvent like ethyl acetate or diethyl ether, wash with water and brine, and then dry the organic layer.[6] For stubborn cases, you can pre-filter the crude solution through a small plug of Celite® or silica gel to capture the majority of the baseline impurities before chromatography.
Q3: My product is co-eluting with an unknown impurity. How can I improve the separation?
A3: Co-elution is a common problem. Here is a logical troubleshooting workflow:
Caption: Decision tree for troubleshooting poor chromatographic separation.
-
Change Selectivity: The interaction between your compound, the impurity, and the stationary phase is governed by the mobile phase. If adjusting polarity (the ratio of strong to weak solvent) doesn't work, you must change the selectivity by using a different solvent system. Toluene or Dichloromethane (DCM) as the polar component in hexanes can alter the pi-pi interactions and dipole-dipole interactions, respectively, often resolving difficult separations.[2]
-
Dry Loading: Dissolving your crude product in a strong solvent and loading it onto the column can cause band broadening and poor separation. Instead, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, resulting in a much sharper starting band.[4]
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis: Determine the optimal eluent system that gives the product an Rƒ of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., pure hexanes). Pack the column evenly, ensuring no air bubbles are trapped. A layer of sand at the top protects the silica bed.[7]
-
Sample Loading: Use the "dry loading" technique described in Q3 for best results.
-
Elution: Start with a low-polarity mobile phase (e.g., 2% Ethyl Acetate/Hexanes). Gradually increase the polarity (gradient elution) or maintain a constant composition (isocratic elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of small organic molecules.[8] |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | A higher ratio is used for difficult separations.[4] |
| Mobile Phase | Hexanes/Ethyl Acetate | Good starting point for moderately polar compounds.[9] |
| Target Rƒ | 0.25 - 0.35 | Provides optimal balance between resolution and elution time. |
| Typical Yield | 75-90% | Dependent on reaction conversion and separation efficiency. |
| Achievable Purity | >99% (by NMR/GC) | If performed correctly. |
Section 3: Troubleshooting Recrystallization
For larger quantities or as a final polishing step after chromatography, recrystallization can be a highly effective and economical purification technique.[10] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room or cold temperatures, while impurities remain in solution.
Frequently Asked Questions (FAQs): Recrystallization
Q1: What is a good solvent for the recrystallization of this compound?
A1: The ideal solvent will have a boiling point below the melting point of your compound and will not react with it.[11] For this compound, which is a solid at room temperature, good candidates include:
-
Single Solvent Systems: Hexanes, Heptane, or Ethanol.
-
Two-Solvent Systems: Ethanol/Water or Dichloromethane/Hexanes.
-
Screening: Test small amounts of your material in different solvents. A good solvent will require heating to dissolve the solid. Upon cooling, pure crystals should form.
Q2: My product is "oiling out" of the solution instead of forming crystals. What should I do?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or if significant impurities are present.
-
Slow Down Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary. This gives the molecules time to arrange into an ordered crystal lattice.[11]
-
Add More Solvent: The concentration of your compound may be too high. Add a small amount of the hot solvent to the oiled mixture and reheat until a clear solution is formed, then attempt to cool slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q3: The yield from my recrystallization is very low. How can I improve it?
A3: Low yield is often a trade-off for high purity. However, several steps can be taken to maximize recovery:
-
Use a Minimal Amount of Hot Solvent: The most common mistake is adding too much solvent during the dissolution step. Add just enough hot solvent to fully dissolve the solid. Any excess will keep more of your product in solution upon cooling.[11]
-
Cool Thoroughly: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Recover a Second Crop: After filtering the first crop of crystals, take the remaining solution (the mother liquor) and reduce its volume by ~50% using a rotary evaporator. Cooling this concentrated solution may yield a second, slightly less pure, crop of crystals.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., DCM/Hexanes)
-
Dissolution: Dissolve the crude or column-purified solid in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane) at room temperature in an Erlenmeyer flask.
-
Induce Cloudiness: Slowly add a "poor" solvent in which the compound is insoluble (e.g., Hexanes) dropwise while swirling, until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the "good" solvent (DCM) to make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximize Precipitation: Once at room temperature, place the flask in an ice bath for 30 minutes.
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent (Hexanes) to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals under vacuum.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Reddit. Sonogashira workup. r/chemistry. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
PubChem. 1-Ethynyl-4-hexylbenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Eth-1-ynyl-4-(heptyloxy)benzene. National Center for Biotechnology Information. [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?[Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Biotage. Successful flash chromatography.[Link]
-
PubChem. Benzene, (hexyloxy)-. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]
-
Chemsigma. 1-ETH-1-YNYL-4-(HEXYLOXY)BENZENE [79887-17-5].[Link]
-
Figshare. Representative Procedure - aryl bromide is a liquid.[Link]
-
Chemistry LibreTexts. Sonogashira Coupling.[Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Matrix Fine Chemicals. this compound | CAS 79887-17-5.[Link]
-
The Royal Society of Chemistry. Supporting information.[Link]
-
Reich, H. J. How to set-up a flash chromatography silica column and actually succeed at separation. University of Wisconsin-Madison. [Link]
-
UCLA. Recrystallization and Crystallization. Department of Chemistry & Biochemistry. [Link]
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina.[Link]
-
Wikipedia. Sonogashira coupling.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. biotage.com [biotage.com]
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- 4. How to set up and run a flash chromatography column. [reachdevices.com]
- 5. reddit.com [reddit.com]
- 6. figshare.com [figshare.com]
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- 9. Chromatography [chem.rochester.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of 4-Hexyloxyphenylacetylene
Welcome to our dedicated technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on the use of 4-hexyloxyphenylacetylene. As a key building block in the synthesis of advanced materials and pharmaceutical intermediates, optimizing its coupling is crucial. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in your research. My insights are drawn from extensive experience in the field, aiming to provide not just solutions, but a deeper understanding of the catalytic processes at play.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of 4-hexyloxyphenylacetylene with an aryl iodide is giving a low yield. What is the first parameter I should investigate?
A1: Before adjusting the catalyst loading, the primary suspects for low yield in a Sonogashira coupling are the integrity of your reagents and the reaction atmosphere. The Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of palladium black (catalyst decomposition) and the undesired Glaser-Hay homocoupling of your alkyne.[1]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent(s) and reagents. It is critical to run the reaction under a consistently inert atmosphere, such as argon or nitrogen.[1]
-
Verify Reagent Quality:
-
Palladium Catalyst: Use a fresh batch of palladium catalyst or one that has been stored correctly under an inert atmosphere. Pd(0) sources like Pd(PPh₃)₄ are particularly sensitive to air and moisture. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.
-
Copper(I) Iodide (CuI): This co-catalyst is prone to oxidation. Use a freshly opened bottle or a recently purchased batch for optimal results.
-
Amine Base: The amine base is crucial for deprotonating the terminal alkyne. Ensure it is anhydrous, as moisture can negatively impact the reaction. Some reactions may fail due to oxidized or wet amine bases; consider distilling the amine before use.
-
If after verifying these conditions your yield is still low, then it is appropriate to investigate the catalyst loading and other reaction parameters.
Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of 4-hexyloxyphenylacetylene. How can I minimize this?
A2: The formation of a homocoupled alkyne dimer is a result of the Glaser coupling side reaction. This is particularly prevalent when using a copper co-catalyst in the presence of oxygen.[1]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: As mentioned in A1, rigorously exclude oxygen from your reaction. This is the most effective way to suppress Glaser coupling.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for homocoupling. These reactions may necessitate specific ligands or different bases to proceed efficiently.
-
Controlled Addition of Alkyne: In some cases, adding the 4-hexyloxyphenylacetylene slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the dimerization reaction.
Q3: What is a good starting catalyst loading for the coupling of 4-hexyloxyphenylacetylene with different aryl halides?
A3: The optimal catalyst loading is highly dependent on the reactivity of the aryl halide. The general reactivity trend is I > Br > OTf > Cl.[2] The electron-donating hexyloxy group on your alkyne can also influence the reaction kinetics.
Here is a table with recommended starting points for palladium catalyst loading:
| Aryl Halide Partner | Reactivity | Typical Pd Catalyst Loading (mol%) | Copper(I) Co-catalyst Loading (mol%) | Notes |
| Aryl Iodide | High | 0.5 - 2 mol% | 1 - 5 mol% | Often proceeds at room temperature.[2] |
| Aryl Bromide | Medium | 1 - 5 mol% | 2 - 10 mol% | May require heating and more robust ligands (e.g., bulky, electron-rich phosphines).[3][4] |
| Aryl Chloride | Low | 2 - 10 mol% or higher | Often best in copper-free systems | Requires higher temperatures, longer reaction times, and specialized catalyst systems (e.g., with N-heterocyclic carbene (NHC) ligands).[5] |
Note: These are starting points. For particularly challenging substrates or to optimize for cost and efficiency, further screening of catalyst loading is recommended.
Q4: My reaction with an aryl bromide is sluggish, even with increased temperature. Should I just increase the catalyst loading?
A4: While increasing the catalyst loading might seem like a straightforward solution, it's often more effective and economical to first consider the ligand on your palladium catalyst. The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step, and this is heavily influenced by the ligand.[3]
Ligand Considerations for Aryl Bromides:
-
Electron-Rich and Bulky Ligands: For less reactive aryl bromides, switching from a standard ligand like triphenylphosphine (PPh₃) to a more electron-rich and sterically bulky phosphine ligand can significantly accelerate the reaction.[4] Examples include tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent sigma-donors and can be very effective in promoting the coupling of less reactive aryl halides.[4]
The choice of ligand can have a more profound impact on the reaction rate than simply increasing the amount of a less effective catalyst.
Troubleshooting Guide
Problem 1: Formation of a Black Precipitate (Palladium Black)
-
Symptom: The reaction mixture turns black, and a fine black solid precipitates.
-
Causality: This is indicative of the decomposition of the active Pd(0) catalyst into bulk palladium metal, rendering it inactive. This can be triggered by:
-
Presence of oxygen.
-
High temperatures for extended periods.
-
Inappropriate solvent choice (anecdotally, THF can sometimes promote palladium black formation).
-
Impurities in the reagents.
-
-
Solutions:
-
Improve Inert Atmosphere: Enhance the degassing of solvents and ensure a positive pressure of inert gas.
-
Optimize Temperature and Time: Use the lowest temperature and shortest reaction time that allows for complete conversion.
-
Ligand Choice: A more strongly coordinating ligand can help stabilize the palladium catalyst and prevent agglomeration.
-
Reagent Purity: Ensure high-purity reagents and solvents are used.
-
Problem 2: Reaction Stalls Before Completion
-
Symptom: TLC or GC/MS analysis shows the reaction starting but then stalling, with significant amounts of starting material remaining even after prolonged reaction times.
-
Causality: This could be due to several factors:
-
Catalyst Deactivation: As described above.
-
Insufficient Base: The reaction generates a hydrohalide salt (e.g., HBr), which needs to be neutralized by the base. If the base is consumed, the reaction will stop.
-
Inhibitory Effects: In some cases, the product itself or byproducts can inhibit the catalyst.
-
-
Solutions:
-
Increase Base Stoichiometry: Ensure you are using a sufficient excess of a strong, non-nucleophilic amine base (e.g., triethylamine, diisopropylethylamine).
-
Re-evaluate Catalyst System: For challenging couplings, a more robust catalyst system (e.g., different ligand or a pre-catalyst that generates the active species more slowly) may be required.
-
Consider a Different Solvent: The solvent can influence the stability and activity of the catalyst. Common solvents include THF, DMF, and amines themselves.[6]
-
Experimental Workflow & Visualization
A general workflow for optimizing catalyst loading in a Sonogashira coupling is depicted below. This iterative process allows for a systematic approach to achieving high yields and efficiency.
Caption: A general workflow for the optimization of Sonogashira coupling reactions.
Key Mechanistic Insight
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is key to effective troubleshooting.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
By understanding the distinct roles of each component and systematically addressing potential issues, you can effectively optimize the catalyst loading for the Sonogashira coupling of 4-hexyloxyphenylacetylene, leading to efficient and high-yielding syntheses.
References
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
-
1014.01 K - International Journal of New Chemistry. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water - Preprints.org. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Mizoroki-Heck coupling reactions of aryl halides catalyzed by aluminum hydroxide-supported palladium nanoparticles - Semantic Scholar. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
-
Optimization of the Carbonylative Sonogashira Coupling Reactions of... - ResearchGate. Available at: [Link]
-
BJOC - Search Results - Beilstein Journals. Available at: [Link]
-
Sonogashira coupling reaction of phenylacetylene with aryl halides in... - ResearchGate. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: [Link]
-
Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Available at: [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene... - ResearchGate. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira reactions of aryl chlorides with phenylacetylenecat- alyzed by MgAl-LDH-2. [a]. Available at: [Link]-MgAl-LDH-2-a_tbl2_236166160)
Sources
Technical Support Center: Troubleshooting Low Conversion in Click Reactions with 1-Ethynyl-4-(hexyloxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, with a specific focus on experiments involving 1-Ethynyl-4-(hexyloxy)benzene. The hydrophobic nature of this alkyne can present unique challenges, and this guide offers field-proven insights to help you achieve high-yielding, reproducible results.
Troubleshooting Guide: Low Conversion with this compound
Low conversion in a click reaction is a common yet frustrating issue. The following table outlines potential causes and provides actionable solutions to get your reaction back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1] | 1. Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) before use.[1] 2. Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to reduce any Cu(II) to the active Cu(I) state in situ.[2][3][4] 3. Fresh Copper Source: Ensure your copper source (e.g., CuSO₄, CuI) is fresh and has been stored properly. |
| Poor Solubility of this compound: The hydrophobic hexyloxy chain can lead to poor solubility in purely aqueous systems, causing the alkyne to crash out of solution and become unavailable for reaction.[5][6] | 1. Co-solvent System: Employ a co-solvent system such as t-BuOH/water, DMF/water, or DMSO/water to improve the solubility of the hydrophobic alkyne.[5][7][8] 2. Denaturing/Solvating Conditions: For reactions with biomolecules, consider using denaturing or solvating conditions, such as a higher percentage of DMSO, to prevent the collapse of hydrophobic regions that could sequester the alkyne.[5][6] | |
| Ligand Issues: The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[9][10] An inappropriate ligand or an incorrect ligand-to-copper ratio can result in low conversion. | 1. Select an Appropriate Ligand: For reactions in organic or mixed solvent systems, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is often a good choice.[2][11] For aqueous systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are recommended.[2][3][11] 2. Optimize Ligand:Copper Ratio: A 1:1 or 2:1 ligand to copper ratio is often a good starting point, but this may need to be optimized for your specific system.[5] | |
| Impure Reagents: The purity of this compound, the azide partner, and all other reagents is critical. Impurities can inhibit the catalyst or participate in side reactions.[12] | 1. Verify Alkyne Purity: Confirm the purity of your this compound via NMR or GC-MS. Common impurities can include unreacted starting materials from its synthesis, such as 4-hydroxybenzaldehyde or 1-bromohexane.[13] 2. Purify if Necessary: If impurities are detected, purify the alkyne by column chromatography or distillation.[13] 3. Check Azide Stability: Ensure your azide partner is pure and has not decomposed. | |
| Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and reactant concentrations can significantly impact the reaction outcome.[12] | 1. Increase Temperature: Gently heating the reaction (e.g., to 40-60°C) can sometimes improve the rate and yield, especially if steric hindrance is a factor.[7][8] 2. Extend Reaction Time: While many click reactions are fast, some systems may require longer reaction times for complete conversion. Monitor the reaction by TLC or LC-MS. 3. Adjust Stoichiometry: While a 1:1 ratio of alkyne to azide is typical, using a slight excess (e.g., 1.1-1.2 equivalents) of one reagent can sometimes drive the reaction to completion.[1] | |
| Presence of Inhibitors: Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit its activity.[1][5] | 1. Add Sacrificial Metals: In some cases, adding a sacrificial metal like Zn(II) or Ni(II) can occupy the inhibiting species, leaving the Cu(I) free to catalyze the reaction.[5] 2. Use Excess Copper and Ligand: Increasing the concentration of the copper and ligand can sometimes overcome the effects of inhibitors.[5] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in your click reaction.
Caption: A step-by-step workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with the hydrophobic this compound failing when the same conditions work for other alkynes?
A1: The hexyloxy group on your alkyne significantly increases its hydrophobicity compared to simpler alkynes like phenylacetylene. This can lead to poor solubility in common aqueous click reaction buffers, causing your alkyne to aggregate or precipitate out of the reaction mixture, making it inaccessible to the catalyst and azide.[5][6] The solution is often to use a co-solvent system, such as a mixture of t-BuOH/water or DMF/water, to ensure all reactants remain in solution throughout the reaction.[7][8]
Q2: I'm seeing a lot of my starting materials at the end of the reaction. Is my copper catalyst dead?
A2: This is a strong possibility. The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by any dissolved oxygen in your reaction mixture.[1][2] To counteract this, it is crucial to use degassed solvents and to include a reducing agent like sodium ascorbate in your reaction.[2][3] The sodium ascorbate will continuously regenerate the active Cu(I) species.[4] It's also worth noting that old or improperly stored sodium ascorbate can lose its efficacy, which can also lead to catalyst failure.[7]
Q3: What is the role of the ligand in the click reaction, and how do I choose the right one?
A3: The ligand plays a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[14][9][10] The choice of ligand depends heavily on your solvent system. For reactions involving the hydrophobic this compound, which often require organic co-solvents, a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is an excellent choice due to its solubility in organic solvents.[2][11] If you are working in a more aqueous environment, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are more appropriate.[3][11]
Q4: Can the order of addition of reagents affect my reaction outcome?
A4: Yes, the order of addition can be important. It is generally recommended to pre-mix the copper source (e.g., CuSO₄) and the ligand before adding them to the reaction mixture containing the alkyne and azide.[5] This allows for the formation of the copper-ligand complex, which is the active catalytic species. The reducing agent, such as sodium ascorbate, is typically added last to initiate the reaction.[2][5]
Q5: I'm concerned about impurities in my this compound. What should I look for?
A5: Impurities in your alkyne can certainly lead to low conversion. This compound is often synthesized via a Williamson ether synthesis followed by a Sonogashira coupling or a similar alkynylation reaction. Potential impurities could include unreacted starting materials like 4-hydroxybenzaldehyde or 1-bromohexane, or by-products from these synthetic steps.[13] It is highly recommended to check the purity of your alkyne by NMR and/or GC-MS before use. If significant impurities are present, purification by column chromatography is advised.
Experimental Protocol: A General Procedure for CuAAC with this compound
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1 equivalent)
-
Azide coupling partner (1-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)
-
Sodium L-ascorbate (0.1-0.5 equivalents)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.01-0.1 equivalents)
-
Solvent system (e.g., DMF/water 1:1, or t-BuOH/water 1:1)
Procedure:
-
In a reaction vial, dissolve this compound and the azide in the chosen solvent system.
-
In a separate vial, prepare a stock solution of CuSO₄ and TBTA in the same solvent.
-
Add the CuSO₄/TBTA solution to the reaction mixture.
-
In another separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
The Catalytic Cycle of CuAAC
The following diagram illustrates the generally accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: The catalytic cycle of the CuAAC reaction.
References
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]
-
Li, Y., et al. (2018). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed. Available at: [Link]
-
Asano, K., & Matsubara, S. (2011). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters. Available at: [Link]
-
Kaur, H., et al. (2021). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available at: [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]
-
Li, S., et al. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Nature Communications. Available at: [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
Reddit. (2022). Low yields in Click rxn. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
ACS Publications. (2022). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. Available at: [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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ResearchGate. (2017). Loss of Azide Moiety in Click reaction?. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2020). An optimal "Click" formulation strategy for antibody-drug conjugate synthesis. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
ResearchGate. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]
-
PubChem. (n.d.). 1-Eth-1-ynyl-4-(heptyloxy)benzene. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. (2025). Retrieved from [Link]
-
Click to learn, learn to click: undergraduate synthetic organic chemistry experiments. (2023). ResearchGate. Retrieved from [Link]
-
Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (n.d.). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Coupling of 1-Ethynyl-4-(hexyloxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the coupling of 1-Ethynyl-4-(hexyloxy)benzene. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying mechanistic rationale to empower you to optimize your synthetic routes effectively. This guide is structured in a question-and-answer format to directly address the challenges you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a dimeric alkyne byproduct in my Sonogashira coupling of this compound. What is this side product and how can I prevent its formation?
A1: The byproduct you are observing is almost certainly the homocoupled product, 1,4-bis(4-(hexyloxy)phenyl)buta-1,3-diyne, resulting from a Glaser coupling reaction.[1][2]
This is the most common side reaction when working with terminal alkynes under Sonogashira conditions.[3] The Glaser coupling is an oxidative homocoupling of terminal alkynes catalyzed by copper(I) salts in the presence of an oxidant, which in this case is often adventitious oxygen in your reaction setup.[1][2]
Mechanism Insight: The Sonogashira reaction relies on a dual catalytic cycle involving both palladium and copper.[4] The copper(I) co-catalyst is essential for the deprotonation of the terminal alkyne to form a copper acetylide intermediate.[4] However, in the presence of oxygen, this copper acetylide can undergo oxidative dimerization, leading to the undesired diyne product.[1]
Troubleshooting Guide: Minimizing Glaser Homocoupling
Here is a step-by-step guide to mitigate the formation of the homocoupled byproduct:
1. Rigorous Exclusion of Oxygen:
-
Rationale: Oxygen is a key oxidant for the Glaser coupling side reaction.[3] Its removal is the most critical step in suppressing this unwanted pathway.
-
Protocol:
-
Use standard Schlenk line techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen).
-
Degas all solvents and liquid reagents (e.g., amine base) thoroughly. The freeze-pump-thaw method (at least three cycles) is highly effective. For less sensitive reactions, sparging with an inert gas for 30-60 minutes may be sufficient.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
2. Optimizing the Catalyst System:
-
Rationale: The relative rates of the Sonogashira and Glaser couplings can be influenced by the catalyst and ligand choice.
-
Protocol:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for Glaser coupling.[5]
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the rate of the desired cross-coupling. Bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps of the Sonogashira cycle, potentially outcompeting the homocoupling reaction.[5]
-
3. Reaction Parameter Adjustments:
-
Rationale: Temperature and concentration can affect the kinetics of competing reactions.
-
Protocol:
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions. Sonogashira couplings are often successful at room temperature.[4]
-
Slow Addition: The slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Data Summary: Conditions for Minimizing Homocoupling
| Parameter | Standard Conditions | Optimized for Reduced Homocoupling | Rationale |
| Atmosphere | Inert gas blanket | Rigorous degassing (Freeze-Pump-Thaw) | Minimizes oxygen, the oxidant for Glaser coupling.[3] |
| Copper(I) Co-catalyst | Present (e.g., CuI) | Absent (Copper-free protocol) | Eliminates the catalyst for the primary side reaction.[5] |
| Temperature | Room Temperature to 50°C | Room Temperature or below | Lower temperatures can reduce the rate of side reactions. |
| Alkyne Addition | All at once | Slow addition via syringe pump | Maintains a low concentration of the alkyne, disfavoring dimerization. |
Visualizing the Competing Reaction Pathways
The following diagram illustrates the desired Sonogashira coupling pathway and the competing Glaser homocoupling side reaction for this compound.
Caption: Competing Sonogashira and Glaser coupling pathways.
Q2: Is the hexyloxy ether group on my starting material stable under Sonogashira coupling conditions? Could it be cleaved?
A2: The hexyloxy group, being a saturated alkyl aryl ether, is generally stable under standard Sonogashira coupling conditions.
The reaction conditions for Sonogashira coupling (palladium catalyst, often a copper co-catalyst, an amine base, and typically mild temperatures) are not harsh enough to cleave a robust C-O bond in an alkyl aryl ether.[4]
Causality: Palladium-catalyzed cleavage of aryl ethers typically requires more forcing conditions or different reagents not present in a standard Sonogashira reaction. For instance, some palladium-catalyzed ether cleavages proceed via a reductive hydrolysis pathway that requires the presence of H₂.[6] Other methods for cleaving such ethers involve harsh reagents that are not compatible with the Sonogashira protocol.
Self-Validating System: If you suspect ether cleavage, it would manifest as the formation of 4-ethynylphenol. This can be easily checked by LC-MS or by isolating the byproduct and characterizing it by ¹H NMR and Mass Spectrometry. The absence of this phenol in your reaction mixture confirms the stability of the hexyloxy group under your specific conditions.
Experimental Workflow: Verifying Ether Stability
Caption: Workflow for verifying the stability of the hexyloxy group.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sonogashira cross-coupling reaction - YouTube. (2020). Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Wang, M., Shi, H., Camaioni, D. M., & Lercher, J. A. (2018). Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds . Angewandte Chemie International Edition, 57(14), 3649–3653. Retrieved from [Link]
-
Wang, M., Shi, H., Camaioni, D. M., & Lercher, J. A. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds . Angewandte Chemie International Edition, 56(10), 2744-2748. Retrieved from [Link]
-
Palladium-Catalyzed Cleavage of α-Allenylic Aryl Ether toward Pyrazolemethylene-Substituted Phosphinyl Allenes and Their Transformations via Alkenyl C–P(O) Cleavage | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
Facile and Selective Cleavageof Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylationof N , N ′-DimethylbarbituricAcid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Alcohols, Phenols and Ethers - NCERT. (n.d.). Retrieved from [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Technical Support Guide: Purifying 1-Ethynyl-4-(hexyloxy)benzene via Column Chromatography
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Ethynyl-4-(hexyloxy)benzene and require robust methods for its purification. Column chromatography is a powerful technique for isolating compounds, but its success hinges on the careful selection of conditions tailored to the specific molecule.[1] This document provides field-proven insights and systematic troubleshooting strategies to ensure you achieve high purity and yield for your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions for designing a purification strategy for this compound.
Q1: What are the key properties of this compound that influence its purification by column chromatography?
A1: The molecular structure dictates its chromatographic behavior. This compound (C₁₄H₁₈O) has two key features: a non-polar aromatic ring and a six-carbon alkyl chain (hexyloxy group), and a weakly polar terminal alkyne and ether linkage.[2] Overall, the large non-polar surface area dominates, making the molecule relatively non-polar.[3] Therefore, for normal-phase chromatography, it will have a strong affinity for non-polar mobile phases and a weaker affinity for the polar stationary phase.[4] This means it will elute relatively quickly with non-polar solvents.
Q2: What is the recommended stationary phase for this purification?
A2: For routine preparative purification of organic compounds like this, silica gel (SiO₂) of mesh 230–400 (40–63 µm) is the industry-standard stationary phase.[5] Silica gel is polar and slightly acidic, which is suitable for this compound as the ether and alkyne functionalities are generally stable under these conditions.[4] The weight of silica gel used should be approximately 20 to 50 times the weight of the crude sample, with the higher ratio used for more challenging separations.[4]
Q3: How do I select an appropriate mobile phase (eluent)?
A3: The choice of eluent is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[5][6] Since the target compound is non-polar, a two-component solvent system consisting of a non-polar solvent and a more polar modifier is ideal.[7]
-
Recommended Starting System: A mixture of Hexanes and Ethyl Acetate (EtOAc) . Hexane is the non-polar component, and ethyl acetate provides the polarity needed to elute the compound.
-
Optimization: Run several TLC plates with varying ratios of Hexane:EtOAc (e.g., 50:1, 20:1, 10:1, 5:1) to find the system that provides the best separation between your product and its impurities.
Q4: What is the ideal TLC Rf value I should aim for before running the column?
A4: For optimal separation in flash column chromatography, the target compound should have an Rf (retention factor) value between 0.2 and 0.35 .[6][8]
-
An Rf > 0.4 suggests the compound will elute too quickly, leading to poor separation from less polar impurities.
-
An Rf < 0.2 indicates the compound will be retained too strongly, resulting in long elution times and band broadening, which can decrease resolution.[6]
Section 2: Experimental Protocol: A Step-by-Step Guide for Flash Chromatography
This protocol outlines a standard procedure for purifying this compound on a multi-gram scale.
1. Preparation of the Mobile Phase:
-
Based on your preliminary TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., 10:1 Hexane:EtOAc). For a medium-sized column, 1-2 liters is a good starting point.[6]
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel (e.g., 84 g) with the least polar eluent (e.g., 250 mL of 10:1 Hexane:EtOAc).[6] Swirl until no air bubbles are observed.
-
Quickly pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Open the stopcock and apply gentle air pressure to drain the excess solvent, collecting it for reuse.[6] Tap the column gently to ensure even packing and remove air pockets. Do not let the silica bed run dry.
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.[9]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to create a flat, even layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.
-
Apply pressure (using a pump or regulated air) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks. Monitor the elution process using TLC by spotting small aliquots from the collected fractions.
-
Combine the fractions that contain the pure product.
5. Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This guide addresses common problems in a question-and-answer format.
Q: My product is not separating from a non-polar impurity (spots are too close on TLC).
-
Cause: The mobile phase is too polar, causing both compounds to move too quickly and without sufficient differential interaction with the stationary phase.
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of hexane relative to ethyl acetate (e.g., move from a 10:1 to a 20:1 or even 50:1 Hexane:EtOAc system). This will increase the retention of both compounds but should enhance the separation between them. For very similar non-polar compounds, switching the non-polar component to pentane may sometimes improve resolution.[7]
Q: My product is eluting with the solvent front (Rf is too high).
-
Cause: The eluent is far too polar for your compound. Your product spends almost all its time in the mobile phase, resulting in no separation.
-
Solution: Drastically reduce the eluent polarity. If you are using 10% ethyl acetate in hexane, try 2% or 1%. You can also start with 100% hexane and gradually increase the polarity if needed (gradient elution).[7][8]
Q: My product is not moving from the baseline (Rf is too low or zero).
-
Cause: The eluent is not polar enough to move the compound. The compound remains strongly adsorbed to the silica gel.
-
Solution: Increase the polarity of the mobile phase. Decrease the proportion of hexane relative to ethyl acetate (e.g., move from a 20:1 to a 10:1 or 5:1 Hexane:EtOAc system). If using ethyl acetate is insufficient, a more polar solvent like dichloromethane can be used in combination with hexane, but be aware that this significantly changes the selectivity.[7]
Q: The separation looks good on TLC, but the column gives broad, overlapping bands.
-
Cause 1: Poor column packing. Air bubbles, cracks, or an uneven silica bed create channels for the solvent, leading to non-uniform flow and band broadening.
-
Solution 1: Repack the column carefully using the slurry method described above to ensure a homogenous, tightly packed bed.
-
Cause 2: Overloading the column. Too much sample relative to the amount of silica gel will exceed the column's capacity, making separation impossible.
-
Solution 2: Ensure you are using a silica-to-sample weight ratio of at least 30:1 for easy separations and higher for difficult ones.[5]
-
Cause 3: The sample was loaded in a solvent that is too strong (polar). This will cause the initial band to spread out before the chromatography begins.
-
Solution 3: Use the dry loading method, or dissolve the sample in the absolute minimum amount of the mobile phase itself.[9]
Q: I suspect my compound is degrading on the column. How can I check and prevent this?
-
Cause: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution 1 (Diagnosis): Spot your purified compound on a TLC plate. Let it sit for 30-60 minutes, then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[8]
-
Solution 2 (Prevention): Deactivate the silica gel. This can be done by pre-treating the silica with a small amount of a base, like triethylamine (typically 0.5-1% v/v), added to the mobile phase.[6] Alternatively, you can use a different stationary phase, such as neutral alumina, which is less acidic.[4]
Section 4: Data & Visualization
Mobile Phase Selection Guide
The following table summarizes common mobile phase systems and their general effect on the elution of a relatively non-polar compound like this compound.
| Solvent System (Hexane:Ethyl Acetate) | Relative Polarity | Expected Effect on Elution & Separation |
| 100:0 to 50:1 | Very Low | Elution will be very slow or non-existent. Useful for separating extremely non-polar impurities from the product. |
| 20:1 to 30:1 | Low | Good starting range. Likely to provide an optimal Rf (0.2-0.35) and good resolution from both more and less polar impurities.[6][10] |
| 10:1 | Moderate-Low | May cause the product to elute slightly too fast (Rf > 0.4). Useful if the main impurities are significantly more polar. |
| 5:1 | Moderate | Product will elute very quickly, likely with the solvent front. Poor separation from other non-polar compounds. |
| 1:1 | High | Not recommended. This system is too polar and will wash all non-polar to moderately polar compounds off the column with no separation. |
Workflow for Optimizing Column Chromatography Conditions
The following diagram illustrates a logical workflow for developing and troubleshooting your purification method.
Caption: Workflow for column chromatography optimization.
References
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
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University of Alberta. (n.d.). Column chromatography. Department of Chemistry. [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
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University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. [Link]
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Yao, T., Campo, M. A., & Richard, C. (n.d.). Synthesis of Polycyclic Aromatics and Heteroaromatics via Electrophilic Cyclization. Supporting Information. [Link]
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Al-Lami, M. K., & Al-Adilee, K. J. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(1350). [Link]
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Nováková, L., & Chocholouš, P. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 26(18), 5486. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2775117. [Link]
-
Cheng, H. (2013). 1,4-Bis(hexyloxy)benzene. Acta Crystallographica Section E: Crystallographic Communications, 69(11), o1698. [Link]
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Supporting Information for Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. (2026). Angewandte Chemie. [Link]
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SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Wisconsin-Madison. [Link]
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Supporting Information for a chemical synthesis procedure. (n.d.). [Link]
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Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. (2015). The Royal Society of Chemistry. [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
The Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biotage. (2023, February 6). Which Stationary Phase Should I Chose For My Peptide Purification?. [Link]
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Edubirdie. (n.d.). Column Chromatography. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Harvey, D. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
-
JagWorks@USA. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. [Link]
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Wang, Y., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. Journal of the American Society for Mass Spectrometry, 30(8), 1541-1549. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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Supporting Information - A chemical synthesis procedure. (n.d.). The Royal Society of Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Eth-1-ynyl-4-(pentyloxy)benzene. PubChem Compound Summary for CID 5357418. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethoxy-4-ethynylbenzene. PubChem Compound Summary for CID 2775124. [Link]
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stability of 1-Ethynyl-4-(hexyloxy)benzene in different solvents and temperatures
Introduction
Welcome to the technical support center for 1-Ethynyl-4-(hexyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a versatile building block in organic synthesis, particularly in click chemistry and Sonogashira couplings, understanding its stability and reactivity is paramount for successful experimental outcomes. This document provides practical, field-tested insights into the stability of this compound under various conditions, addressing common challenges and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.
Issue 1: Unexpected Side Products in Sonogashira Coupling Reactions
Question: I am performing a Sonogashira coupling with this compound and an aryl iodide. My reaction is yielding a significant amount of a homo-coupled diyne byproduct. What are the likely causes and how can I mitigate this?
Answer: The formation of a homo-coupled diyne (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst.[1] This occurs when the terminal alkyne, this compound, reacts with itself in the presence of the copper catalyst and an oxidant (often trace oxygen).
Causality and Mitigation Strategies:
-
Oxygen Contamination: The presence of oxygen is a primary driver of diyne formation. Ensure your reaction is performed under strictly anaerobic conditions. This can be achieved by:
-
Thoroughly degassing your solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).
-
Maintaining a positive pressure of an inert gas throughout the reaction setup.
-
-
Copper Catalyst Concentration: While copper(I) accelerates the desired cross-coupling, higher concentrations can also promote homo-coupling.[1] Consider reducing the amount of the copper(I) salt to the minimum effective concentration.
-
Reaction Temperature: Elevated temperatures can sometimes favor the homo-coupling pathway. If your reaction conditions allow, try running the coupling at a lower temperature, even room temperature, which can be effective for reactive aryl halides.[1]
-
Copper-Free Sonogashira Conditions: If homo-coupling remains a persistent issue, consider employing a copper-free Sonogashira protocol. These methods often utilize specific palladium catalysts and ligands that can facilitate the cross-coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for diyne formation.[1]
Issue 2: Low Yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Question: I am using this compound in a "click" reaction with an organic azide, but my yields are consistently low. What factors could be contributing to this?
Answer: Low yields in CuAAC reactions can stem from several factors related to catalyst activity, solvent choice, and the stability of the reactants.
Causality and Mitigation Strategies:
-
Catalyst Oxidation: The active catalyst in CuAAC is copper(I). If your reaction is exposed to air, the Cu(I) can be oxidized to the inactive Cu(II) state. While some protocols start with a Cu(II) salt and a reducing agent like sodium ascorbate to generate Cu(I) in situ, ensuring an excess of the reducing agent and minimizing air exposure is crucial.[2]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.[3] While a variety of solvents can be used, including DMF, DMSO, THF, and water/t-butanol mixtures, the optimal solvent will depend on the solubility of your specific substrates.[3][4] For some systems, water can be an excellent solvent, accelerating the reaction.[2] If you are using a purely organic solvent, ensure it is anhydrous, as water can sometimes coordinate with the copper catalyst and affect its activity.
-
Ligand Assistance: The use of a stabilizing ligand for the copper(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can protect the catalyst from oxidation and disproportionation, leading to improved yields and reaction rates.[2]
-
Purity of this compound: Ensure the purity of your alkyne. Impurities could potentially coordinate with the copper catalyst and inhibit the reaction.
Issue 3: Compound Decomposition During Storage
Question: I have stored my this compound for several months and suspect it may have degraded. What are the recommended storage conditions, and how can I check its purity?
Answer: Like many terminal alkynes, this compound can be susceptible to degradation over time, particularly if not stored correctly.
Recommended Storage Conditions:
-
Temperature: It is recommended to store the compound in a cool place.[5] Some suppliers may even ship it under cold-chain transportation.[6]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[5][7][8]
Purity Verification:
-
NMR Spectroscopy: ¹H NMR is an excellent method to check for the presence of the characteristic acetylenic proton signal. Degradation may lead to the disappearance of this signal and the appearance of new peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity and identify potential degradation products.
-
Melting Point: A broadened or depressed melting point compared to the literature value can indicate the presence of impurities. The melting point is reported to be 5.5 °C.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at elevated temperatures?
Q2: In which solvents is this compound most stable and soluble?
A2: Due to its molecular structure, which includes a nonpolar hexyloxy chain and an aromatic ring, this compound is expected to be soluble in a wide range of common organic solvents such as toluene, THF, DMF, DMSO, acetonitrile, and chlorinated solvents like dichloromethane.[3][4][13] Its stability in these solvents under typical reaction conditions (e.g., room temperature to moderate heating) is generally good, provided that oxygen and other reactive species are excluded. The terminal alkyne group is relatively stable in neutral and acidic conditions but will be deprotonated by strong bases.[9][14]
Q3: Are there any known incompatibilities for this compound?
A3: Yes, there are several incompatibilities to be aware of:
-
Strong Bases: Strong bases such as sodium amide (NaNH₂) or organolithium reagents will deprotonate the terminal alkyne to form an acetylide.[9][14] While this is a useful reaction for carbon-carbon bond formation, it is an incompatibility if not the intended reaction.
-
Strong Oxidizing Agents: The alkyne functionality can be cleaved by strong oxidizing agents like ozone or potassium permanganate.[15]
-
Certain Metals: Terminal alkynes can form explosive acetylides with certain metals, such as silver and copper(I) under specific conditions.[16] While copper(I) is used catalytically in reactions like the Sonogashira coupling and CuAAC, the formation of bulk copper acetylides should be avoided.
Q4: Can I use this compound in aqueous media?
A4: Yes, this compound can be used in aqueous media, particularly for CuAAC ("click") reactions.[2] In fact, water can sometimes accelerate these reactions.[2] However, due to its limited water solubility, a co-solvent such as t-butanol or THF is often necessary to achieve a homogeneous reaction mixture.[3] For other reaction types, such as Sonogashira couplings, while aqueous conditions have been developed, they often require specific ligands and conditions to be successful.[1][17]
Stability Data Summary
| Solvent | Temperature | Stability Considerations |
| Toluene, THF, DMF, DMSO, Acetonitrile | Room Temperature | Generally stable. Store under inert gas to prevent oxidation. |
| Chlorinated Solvents (e.g., DCM) | Room Temperature | Generally stable, but ensure the solvent is free of acidic impurities. |
| Water / Co-solvent mixtures | Room Temperature | Stable for CuAAC reactions. Ensure proper degassing to protect the Cu(I) catalyst. |
| Protic Solvents (e.g., Ethanol) | Room Temperature | Generally stable, but avoid strong bases that could be deprotonated by the solvent. |
| Various Organic Solvents | Elevated Temperatures | Risk of thermal degradation or polymerization increases with temperature. Use with caution and under an inert atmosphere. |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the click reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide
-
Sodium Ascorbate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
tert-Butanol
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 equivalents).
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Continue to stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Diagrams
Experimental Workflow for CuAAC Reaction
Caption: Workflow for a typical CuAAC "click" reaction.
Potential Degradation/Side-Reaction Pathways
Caption: Common side-reactions and degradation pathways.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Alkyne.
- Sigma-Aldrich. (n.d.). Click Chemistry in Drug Discovery.
- Organic Chemistry Tutor. (n.d.). Reactions of Alkynes.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). This compound.
- Airgas. (2022). Benzene SDS.
- Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes.
- CymitQuimica. (2024). Safety Data Sheet.
- Learnbin. (2025). Reactions Of Alkynes.
- Sethi, S., et al. (2023). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. RSC Publishing.
- ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- CymitQuimica. (2025). Safety Data Sheet.
- Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
- University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes.
- Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal studies of some biologically active new aryl esters of 1,1.
- Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes.
- PubChem. (n.d.). 1-Eth-1-ynyl-4-(heptyloxy)benzene.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (2023). Facile Photochemical/Thermal Assisted Hydration of Alkynes Catalysed under Aqueous Media by a Chalcogen Stabilized, Robust, Economical, and Reusable Fe3Se2(CO)9 Cluster.
- Journal of Microbiology and Biotechnology. (2020). Benzene Degradation byFree and Immobilized Bacillus glycinifermantans Strain GO-13T Using GO Sheets.
- Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BLD Pharm. (n.d.). This compound.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. fishersci.com [fishersci.com]
- 6. 79887-17-5|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
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- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
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- 17. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
removal of copper catalyst from click reactions involving 1-Ethynyl-4-(hexyloxy)benzene
Topic: Efficient Removal of Copper Catalysts from Click Reactions Involving 1-Ethynyl-4-(hexyloxy)benzene
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of a synthesis often lies in the purification. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a powerful tool for creating 1,2,3-triazoles, but residual copper catalyst can compromise downstream applications, particularly in biological and pharmaceutical contexts where copper's toxicity is a major concern.[1] This guide provides in-depth troubleshooting advice and detailed protocols specifically tailored for reactions involving lipophilic alkynes like this compound, where product characteristics can influence the optimal purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst after a click reaction?
A1: Residual copper ions, even at trace levels, can be highly problematic for several reasons:
-
Cellular Toxicity: Copper ions are toxic to cells, which is a critical issue for products intended for biological screening, drug development, or in-vivo applications.[1][2]
-
Interference with Downstream Applications: Copper can quench fluorescence in assays, poison subsequent catalysts in multi-step syntheses, or interfere with sensitive analytical techniques.[1]
-
Product Stability and Purity: The presence of residual metals can degrade the final product over time and compromise its overall purity.[1]
Q2: What are the most common methods for removing copper catalysts from organic reaction mixtures?
A2: The primary strategies for copper removal rely on sequestering the copper ion and separating it from the organic product. The most prevalent methods include:
-
Aqueous Washes with Chelating Agents: Using agents like EDTA, aqueous ammonia, or ammonium chloride to form stable, water-soluble copper complexes that can be extracted into an aqueous phase.[1][3]
-
Solid-Phase Scavenging: Employing functionalized resins (solid-supported scavengers) that selectively bind to copper, allowing for simple removal by filtration.[1][4]
-
Chromatography: Passing the crude product through a plug of silica or alumina can effectively remove copper, though pre-treatment is often recommended.[3][5]
-
Precipitation: Inducing the precipitation of copper salts, which can then be removed by filtration through a pad of Celite®.[1][3]
Q3: How does the structure of this compound affect the choice of purification method?
A3: The this compound alkyne imparts specific properties to the resulting triazole product that must be considered during workup. The long hexyloxy chain significantly increases the product's lipophilicity (non-polar character). This makes the product highly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether, but poorly soluble in water. This high solubility in organic solvents is advantageous for purification methods based on liquid-liquid extraction, as it minimizes product loss to the aqueous phase. However, care must be taken to avoid emulsion formation during aqueous washes.
Q4: I see a blue color in the aqueous layer during my workup. What does this indicate?
A4: A blue color in the aqueous layer, particularly when using ammonia or ammonium chloride solutions, is a positive indicator. It signifies the formation of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is intensely blue and highly soluble in water.[3] This confirms that the copper is being successfully extracted from the organic phase. The washing process should be repeated until the aqueous layer is colorless, indicating that the bulk of the copper has been removed.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of your this compound-derived triazole product.
Problem 1: High levels of residual copper are detected in my final product after a standard aqueous workup.
-
Underlying Cause: Simple water or brine washes are often insufficient to remove copper, which can form stable complexes with the triazole product itself. The nitrogen atoms of the triazole ring can act as ligands, chelating the copper and keeping it in the organic phase.
-
Expert Solution: Introduce a strong chelating agent into your aqueous wash. An acidic wash with saturated ammonium chloride or a basic wash with aqueous ammonia is highly effective.[3] Alternatively, washing with a solution of ethylenediaminetetraacetic acid (EDTA) will form a very stable, water-soluble copper-EDTA complex that is readily extracted.[6]
-
Troubleshooting Logic:
Caption: Troubleshooting logic for high residual copper.
Problem 2: My product yield is low after using a solid-phase scavenger resin.
-
Underlying Cause: The scavenger resin may be binding non-specifically to your triazole product in addition to the copper catalyst. The aromatic nature of your product could lead to π-stacking or other non-covalent interactions with the resin backbone.
-
Expert Solution:
-
Reduce Resin Equivalents: Use the minimum amount of scavenger resin necessary. Start with 3-5 equivalents relative to the initial copper catalyst loading and optimize from there.[4]
-
Minimize Contact Time: Stir the resin with your product solution for the shortest effective time. Monitor the copper removal by TLC (staining) or a spot test to determine the optimal endpoint.
-
Screen Different Resins: Scavenger resins come with various functional groups (e.g., thiol, amine, carboxylic acid).[7] Test different types to find one with high affinity for copper but low affinity for your product.
-
Problem 3: An intractable emulsion forms during the liquid-liquid extraction.
-
Underlying Cause: The triazole product, possessing a long lipophilic tail (hexyloxybenzene) and a polar head (triazole ring), may act as a surfactant, stabilizing the interface between the organic and aqueous layers.
-
Expert Solution:
-
Add Brine: Break up the emulsion by washing with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation.
-
Centrifugation: If brine is ineffective, transfer the mixture to centrifuge tubes. Centrifugation will provide a much stronger force to break the emulsion and separate the layers.
-
Filtration through Celite®: Pass the entire emulsified mixture through a plug of Celite® or diatomaceous earth. This can often break up the fine droplets and allow for a clean separation.
-
Detailed Experimental Protocols
Here are field-proven, step-by-step protocols for effectively removing copper from your click reaction.
Protocol 1: Liquid-Liquid Extraction with Aqueous EDTA
This is a robust and widely applicable method for removing copper by forming a highly stable, water-soluble complex.[3][6]
-
Reaction Quench: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate).
-
Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with a 0.1 M aqueous solution of EDTA (disodium salt). Shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The copper-EDTA complex will be in the aqueous (bottom) layer if using DCM, or the top layer if using ethyl acetate. Drain and discard the aqueous layer.
-
Repeat Wash: Repeat the wash with the EDTA solution. If the first wash was colored (typically greenish or bluish), the second wash should be colorless.
-
Final Washes: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and then with brine (to remove excess water).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of copper.
Caption: Workflow for copper removal via EDTA extraction.
Protocol 2: Solid-Phase Scavenging
This method is ideal for achieving very low residual copper levels and is easily scalable.[4][8]
-
Solvent Dilution: After the reaction is complete, dilute the mixture with a solvent that ensures your product remains fully dissolved.
-
Add Scavenger Resin: To the solution, add a copper scavenger resin (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol).[7] A typical starting point is 3-5 equivalents based on the moles of copper catalyst used.
-
Stir Mixture: Stir the resulting slurry at room temperature. The required time can range from 30 minutes to several hours. Monitor the reaction by taking small aliquots of the solution, filtering, and spotting on a TLC plate (a copper stain can be used for visualization).
-
Filter Off Resin: Once copper removal is complete, filter the mixture to remove the resin. A simple gravity filtration or filtration through a short plug of cotton in a pipette is usually sufficient.
-
Wash Resin: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for copper removal via scavenger resin.
Quantitative Comparison of Copper Removal Methods
The choice of method depends on factors like the required purity, reaction scale, and cost. This table provides a comparative overview to guide your decision.
| Method | Efficiency (Typical Residual Cu) | Scalability | Speed | Cost | Key Advantages | Key Disadvantages |
| Aqueous Wash (EDTA) [3] | < 50 ppm | Excellent | Fast | Low | Inexpensive, simple, highly effective for bulk removal. | Can lead to emulsions; may not reach sub-ppm levels. |
| Aqueous Wash (NH₄OH) [3] | < 50 ppm | Excellent | Fast | Low | Very effective; visual confirmation (blue color) is helpful. | Product must be stable to basic conditions. |
| Solid-Phase Scavengers [1] | < 5 ppm | Good | Moderate | High | Achieves very high purity; simple filtration workup. | Resin cost; potential for non-specific product binding. |
| Silica/Alumina Plug [5] | Variable | Excellent | Fast | Low | Quick and easy for removing particulates and some copper. | Often insufficient as a standalone method; pre-treatment is recommended. |
This guide is designed to provide you with the expertise and validated protocols necessary to overcome the common yet critical challenge of copper catalyst removal. By understanding the principles behind each method and anticipating potential issues, you can ensure the integrity and purity of your synthesized triazoles for successful downstream applications.
References
-
Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University. Retrieved from [Link]
-
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]
-
Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2012, November 22). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2004, October 29). Strategies in organic synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal Scavengers [sigmaaldrich.com]
- 5. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Reaction Condition Optimization for Electron-Rich Alkynes in Cross-Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with electron-rich alkynes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these nuanced substrates. Instead of a rigid protocol, we offer a dynamic troubleshooting resource grounded in mechanistic principles to empower you to solve problems effectively in your own labs.
Introduction: The Challenge of Electron-Rich Alkynes
The Sonogashira cross-coupling, a cornerstone of C(sp)-C(sp²) bond formation, is invaluable for synthesizing pharmaceuticals, natural products, and organic materials.[1][2] While powerful, the reaction's efficiency can be highly substrate-dependent. Electron-rich terminal alkynes present a specific set of challenges. Their high electron density increases their propensity for oxidative homocoupling (Glaser coupling), a common and often yield-destroying side reaction.[1][3] Furthermore, their electronic nature can influence the kinetics of the catalytic cycle, demanding careful optimization of catalysts, ligands, and reaction conditions to favor the desired cross-coupling pathway.
This guide provides in-depth, question-and-answer-based troubleshooting for these issues, explaining the chemical causality behind each recommendation.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction has stalled, showing low or no conversion. Where should I start troubleshooting?
This is the most frequent issue and can stem from several sources within the catalytic system. A systematic approach is crucial.
A1: The problem likely lies with catalyst activity, ligand choice, base efficacy, or reaction temperature.
-
Catalyst System: The palladium catalyst must be in its active Pd(0) state.[4] If you observe the formation of palladium black, it's a sign of catalyst decomposition and precipitation.
-
Causality: Electron-rich phosphine ligands are known to increase the rate of oxidative addition, a key step in the catalytic cycle, particularly with less reactive aryl halides.[4] They also stabilize the Pd(0) species, preventing aggregation into inactive palladium black.
-
Solution:
-
Switch to a More Robust Ligand: If using a simple phosphine like PPh₃, consider switching to a more electron-rich and sterically bulky ligand. These ligands enhance catalyst stability and activity.[4][5] See Table 1 for suggestions.
-
Use a Pre-catalyst that Readily Forms Pd(0): While Pd(PPh₃)₄ is already a Pd(0) source, precursors like Pd₂(dba)₃ or Pd(OAc)₂ require in-situ reduction. Ensure your conditions are suitable for this reduction. The combination of a Pd(II) source with a phosphine ligand often facilitates this process.[4]
-
Optimize Catalyst Loading: While higher loading can sometimes force a reaction, it can also promote side reactions. A typical starting point is 0.5–2 mol% Pd.[6][7]
-
-
-
Base Selection: The base's primary role is to deprotonate the terminal alkyne, making it nucleophilic.[8] If the base is too weak, this deprotonation will be slow or incomplete, stalling the reaction.
-
Causality: The pKa of the terminal alkyne is typically around 25. An effective base should have a conjugate acid with a pKa high enough to facilitate this deprotonation under the reaction conditions.
-
Solution:
-
Screen Different Bases: If a mild amine base like triethylamine (Et₃N) is failing, consider a stronger organic base like piperidine or an inorganic base like Cs₂CO₃ or K₃PO₄.[9]
-
Solubility is Key: Ensure your chosen base is soluble in the reaction solvent. Phase transfer catalysts may be needed for inorganic bases in non-polar solvents.
-
-
-
Temperature: Cross-coupling reactions often have a significant activation energy barrier.
-
Causality: Sufficient thermal energy is required to drive the key steps of the catalytic cycle, especially the initial oxidative addition and the final reductive elimination.
-
Solution: If your reaction is clean but slow at room temperature, incrementally increase the temperature by 20 °C intervals (e.g., RT -> 40 °C -> 60 °C).[10] Monitor for decomposition. A common range is between room temperature and 120 °C.[10]
-
Q2: My primary product is the homocoupled diyne from my alkyne (Glaser coupling). How can I prevent this?
This is the quintessential problem for electron-rich alkynes. The formation of this side product directly consumes your starting material and complicates purification.
A2: Glaser coupling is primarily driven by the copper co-catalyst in the presence of oxygen. The most effective strategies are to eliminate copper and/or oxygen.
-
Strategy 1: Implement a Copper-Free Protocol (Most Recommended)
-
Causality: The traditional Sonogashira mechanism involves a copper acetylide intermediate.[1] This same intermediate is central to the Glaser coupling pathway, especially when oxygen is present. By removing the copper(I) co-catalyst, you shut down the primary pathway for this side reaction.[1][11]
-
Protocol Adjustment: In a copper-free Sonogashira, a stronger base is often required to facilitate the deprotonation of the alkyne directly on the palladium center.[4] See Protocol 2 for a detailed copper-free methodology. This is the most robust solution for electron-rich alkynes.[12]
-
-
Strategy 2: Rigorous Exclusion of Oxygen
-
Causality: O₂ is the oxidant in the Glaser coupling mechanism. Its complete removal can significantly suppress, though not always eliminate, homocoupling.
-
Technique:
-
Degas Your Solvent: Use at least three "freeze-pump-thaw" cycles for your reaction solvent. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be effective.
-
Maintain an Inert Atmosphere: Assemble your reaction glassware hot from the oven and cool under a stream of inert gas. Use Schlenk techniques or a glovebox for the entire duration of the reaction setup and run.
-
-
-
Strategy 3: Use a Protecting Group
-
Causality: By temporarily "capping" the acidic terminal proton of the alkyne, you physically prevent both deprotonation and homocoupling.[13]
-
Workflow:
-
Protect: React the terminal alkyne with a silyl chloride (e.g., trimethylsilyl chloride, TMS-Cl) to form a silyl-protected alkyne.[14][15]
-
Couple: Perform the Sonogashira coupling on the protected alkyne. The C-Si bond is stable under these conditions.[15]
-
Deprotect: Remove the silyl group under mild conditions, such as with tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to reveal the desired terminal alkyne product.[16]
-
-
Frequently Asked Questions (FAQs)
Q: Why are electron-rich alkynes specifically so prone to homocoupling? A: Their high electron density makes them more easily oxidized. The mechanism of Glaser coupling involves the oxidation of the copper(I) acetylide intermediate, a step that is kinetically more favorable with electron-donating groups on the alkyne.
Q: When should I choose a copper-catalyzed vs. a copper-free protocol? A: Use a copper-catalyzed system for robust, electron-neutral, or electron-poor alkynes where reaction speed is a priority. Opt for a copper-free system whenever you are working with electron-rich or sensitive alkynes, or when Glaser homocoupling has been observed as a significant side product.[11][17]
Q: My aryl halide partner is electron-rich and unreactive. How can I improve the coupling? A: This is a classic challenge where oxidative addition is the rate-limiting step. The solution lies in making the palladium center more electron-rich and reactive. Use a strongly electron-donating, bulky phosphine ligand like XPhos or a Buchwald-type ligand, or an N-heterocyclic carbene (NHC) ligand.[4][18] These ligands promote the difficult oxidative addition step.[5][19]
Q: Can solvent choice really make a difference? A: Absolutely. Solvents can influence catalyst solubility, stability, and activity.[20] For example, highly coordinating solvents like DMF can sometimes compete with other ligands for a spot on the palladium center, potentially slowing the reaction.[20] Non-polar solvents like toluene are often effective, while amine bases themselves can sometimes serve as the solvent.[20][21]
Visualizing the Process
Reaction Pathway Competition
The choice of conditions dictates the balance between the desired cross-coupling and the undesired homocoupling.
Caption: Competing reaction pathways in Sonogashira coupling.
Troubleshooting Workflow
A logical flow for diagnosing and solving common issues in your reaction.
Caption: A systematic troubleshooting workflow.
Key Parameter Optimization Tables
Table 1: Ligand Selection Guide for Challenging Couplings
| Ligand Type | Example(s) | Key Features & Rationale |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos | Increases electron density on Pd, promoting oxidative addition of unreactive aryl halides. Steric bulk stabilizes the active monomeric Pd(0) species.[4][18] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds with palladium, creating highly active and thermally stable catalysts suitable for difficult couplings.[4][19] |
| Basic Phosphines | P(t-Bu)₃ | Highly electron-donating and sterically demanding. Very effective but can be air-sensitive. |
Table 2: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Notes & Considerations |
| Toluene | Non-polar | 111 | Good general-purpose solvent. Dissolves most organic substrates and catalysts well.[20] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Common choice, but lower boiling point limits temperature range. Can promote Pd black formation anecdotally.[21] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, but its coordinating nature can sometimes inhibit catalysis by competing with ligands.[20] |
| Triethylamine (Et₃N) | Polar | 90 | Often used as both the base and the solvent, especially when high concentrations are desired. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Can be effective, but compatibility with all reaction components should be checked.[22] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
Use Case: A baseline protocol for less sensitive, electron-neutral alkynes.
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and copper(I) iodide (CuI, 1.5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed solvent (e.g., Toluene or THF, to make a 0.1 M solution based on the aryl halide).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Add the amine base (e.g., Et₃N, 3.0 equiv) via syringe.
-
Stir the reaction at the desired temperature (start with room temperature or 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Free Sonogashira for Electron-Rich Alkynes
Use Case: The recommended starting point for electron-rich or sensitive alkynes to prevent homocoupling.
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., XPhos (4.4 mol%)).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aryl halide (1.0 equiv) and the inorganic base (e.g., Cs₂CO₃, 2.0 equiv). Note: The solid base is added early.
-
Add degassed solvent (e.g., Toluene or Dioxane, to make a 0.1 M solution).
-
Add the electron-rich terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction at an elevated temperature (e.g., 80-100 °C). Copper-free reactions often require more thermal energy.
-
Monitor the reaction by TLC or LC-MS.
-
Workup and purification follow the same procedure as in Protocol 1.
References
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- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
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- Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library.
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis - Benchchem.
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Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
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Sonogashira coupling - Wikipedia. Available from: [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available from: [Link]
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Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. Available from: [Link]
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Influence of base on the Sonogashira coupling reactiona - ResearchGate. Available from: [Link]
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Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. Available from: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available from: [Link]
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Diastereodivergent Reductive Cross Coupling of Alkynes Through Tandem Catalysis: Z- and E-Selective Hydroarylation of Terminal Alkynes - PMC - NIH. Available from: [Link]
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15.2 Use of protecting groups | Organic Chemistry II - Lumen Learning. Available from: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. Available from: [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available from: [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. Available from: [Link]
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Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org. Available from: [Link]
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Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes - ACS Publications. Available from: [Link]
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Sonogashira cross-coupling reaction - YouTube. Available from: [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]
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Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchGate. Available from: [Link]
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Cross-Coupling Chemistry. Available from: [Link]
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Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available from: [Link]
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Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC - NIH. Available from: [Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available from: [Link]
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Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available from: [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. Available from: [Link]
-
The Sonogashira Coupling. Available from: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available from: [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC - NIH. Available from: [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available from: [Link]
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Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available from: [Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC. Available from: [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Terminal Alkyne Coupling on a Corrugated Noble Metal Surface: From Controlled Precursor Alignment to Selective Reactions | Request PDF - ResearchGate. Available from: [Link]
-
Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis. Available from: [Link]
-
Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces - PubMed Central. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Ethynyl-4-(hexyloxy)benzene and Other Terminal Alkynes
This guide provides an in-depth comparison of the reactivity of 1-Ethynyl-4-(hexyloxy)benzene with other representative terminal alkynes. We will explore the electronic and steric factors that govern its behavior in key synthetic transformations, supported by experimental data and established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of substituted arylacetylenes in their work.
Introduction: The Unique Character of Terminal Alkynes
Terminal alkynes are a cornerstone of modern organic synthesis, prized for the versatility of the carbon-carbon triple bond and the unique acidity of the terminal C-H bond. This acidity allows for deprotonation to form a potent acetylide nucleophile, enabling a vast array of carbon-carbon bond-forming reactions.[1] The reactivity of a terminal alkyne is not, however, a monolithic property. It is exquisitely sensitive to the electronic and steric nature of its substituent.
This compound is an arylacetylene featuring a para-alkoxy substituent. This substitution pattern imparts a distinct electronic character that differentiates its reactivity from unsubstituted phenylacetylene, as well as from alkynes bearing electron-withdrawing or sterically demanding groups. This guide will dissect these differences across several critical classes of reactions.
Electronic Effects: Acidity and Nucleophilicity
The foundational property governing the reactivity of a terminal alkyne is the acidity of its sp-hybridized C-H bond. With a pKa of approximately 25, terminal alkynes are significantly more acidic than their alkene (pKa ≈ 45) and alkane (pKa > 50) counterparts.[2][3] This increased acidity stems from the high s-character (50%) of the sp orbital, which places the lone pair of the resulting acetylide conjugate base closer to the nucleus, stabilizing the negative charge.[2]
For substituted arylacetylenes like this compound, the substituent on the aromatic ring modulates this acidity. The electronic influence of these substituents can be quantified using the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds.[4][5]
The Role of the Hexyloxy Group
The para-hexyloxy group on this compound exerts two opposing electronic effects:
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the benzene ring through the sigma bond framework.
-
Resonance Effect (+R): The lone pairs on the oxygen atom donate electron density into the pi-system of the ring.
For para-alkoxy groups, the electron-donating resonance effect strongly outweighs the electron-withdrawing inductive effect.[6] This makes the hexyloxy group a net electron-donating group (EDG), pushing electron density into the ring and, by extension, toward the ethynyl group. This increased electron density slightly destabilizes the corresponding acetylide anion, making the terminal proton less acidic compared to unsubstituted phenylacetylene.
Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) pull electron density away from the triple bond, stabilizing the acetylide anion and making the terminal proton more acidic.
Table 1: Influence of para-Substituents on the Electronic Properties of Phenylacetylenes
| Substituent (p-R-C₆H₄C≡CH) | Substituent Type | Hammett Constant (σₚ) | Effect on Acidity | Expected Relative pKa |
| -O(CH₂)₅CH₃ (Hexyloxy) | Electron-Donating (EDG) | ≈ -0.27[7] | Decreases | Highest |
| -CH₃ (Methyl) | Electron-Donating (EDG) | -0.17[7] | Decreases | High |
| -H (Unsubstituted) | Neutral | 0.00[4] | Baseline | Reference (≈25) |
| -Br (Bromo) | Electron-Withdrawing (EWG) | +0.23[7] | Increases | Low |
| -NO₂ (Nitro) | Electron-Withdrawing (EWG) | +0.78[7] | Increases | Lowest |
Note: The Hammett constant for the hexyloxy group is approximated from the value for the methoxy group (-OCH₃).
Comparative Reactivity in Key Transformations
The electronic perturbations described above directly translate to differing reactivity in common synthetic applications. We will compare this compound with phenylacetylene (neutral), 4-ethynylnitrobenzene (electron-poor), and 3,3-dimethyl-1-butyne (sterically hindered alkyl alkyne).
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a flagship reaction for this class of compounds.[8] The mechanism involves the formation of a copper(I)-acetylide intermediate, which then participates in the palladium catalytic cycle.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling experiment.
The electron-donating hexyloxy group in this compound enhances the electron density of the alkyne, facilitating the oxidative addition step at the palladium center. This generally makes electron-rich alkynes highly effective substrates for this reaction. Studies have demonstrated successful Sonogashira coupling of this compound with various aryl bromides, achieving good to excellent yields.[9][10]
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycles for Sonogashira coupling.
Comparative Reactivity Outlook:
-
This compound (Electron-Rich): Excellent reactivity, often leading to high yields.
-
Phenylacetylene (Neutral): Standard, reliable reactivity.
-
4-Ethynylnitrobenzene (Electron-Poor): Generally less reactive in the transmetalation step, sometimes requiring stronger conditions or leading to lower yields.
-
3,3-Dimethyl-1-butyne (Sterically Hindered): The bulky tert-butyl group can slow down the reaction by sterically impeding the approach to the metal centers.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and simple to perform, with the CuAAC being the quintessential example.[11][12] This reaction efficiently joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[12]
The reaction rate is sensitive to the ease of formation of the copper-acetylide intermediate. While electronic effects are less pronounced than in other reactions, the electron-donating hexyloxy group on this compound does not impede the formation of the crucial acetylide intermediate, making it a highly suitable substrate for CuAAC reactions.
Catalytic Cycle: CuAAC Reaction
Caption: Simplified catalytic cycle for the CuAAC reaction.
Comparative Reactivity Outlook:
-
This compound (Electron-Rich): High reactivity, readily participates in bioconjugation and materials science applications.
-
Phenylacetylene (Neutral): Standard substrate with predictable, high reactivity.
-
4-Ethynylnitrobenzene (Electron-Poor): Also highly reactive; the electronic effect is not a major differentiating factor in the catalyzed reaction.
-
3,3-Dimethyl-1-butyne (Sterically Hindered): Reactivity can be slightly diminished due to steric hindrance around the triple bond, potentially requiring longer reaction times.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the triple bond. This reaction is crucial for synthesizing vinylsilanes, which are valuable synthetic intermediates. The reactivity and regioselectivity are highly dependent on the catalyst and the alkyne's substitution pattern.
For terminal alkynes, hydrosilylation can yield three possible isomers. In general, terminal alkynes are more reactive towards hydrosilylation than terminal alkenes.[13] The electronic character of the aryl substituent in phenylacetylenes influences the regioselectivity of the addition. The electron-donating hexyloxy group in this compound increases the electron density of the triple bond, which can affect the interaction with the metal catalyst and influence the product distribution compared to electron-poor analogues.
Comparative Reactivity Outlook:
-
This compound (Electron-Rich): Expected to be highly reactive. The electron-donating group may favor specific regioselective outcomes depending on the catalyst used.
-
Phenylacetylene (Neutral): Serves as a baseline for regioselectivity studies.
-
4-Ethynylnitrobenzene (Electron-Poor): The EWG can significantly alter the electronic distribution in the triple bond, potentially reversing or altering the regioselectivity compared to electron-rich alkynes.
-
3,3-Dimethyl-1-butyne (Sterically Hindered): The bulky group strongly directs the addition of the silyl group to the terminal carbon (anti-Markovnikov) for steric reasons.
Experimental Protocols
Protocol 4.1: Sonogashira Coupling of this compound with 1,3,5-Tribromobenzene
This protocol is adapted from a reported regiocontrolled synthesis.[9][10]
Objective: To synthesize 1-bromo-3,5-di(2-(4-(hexyloxy)phenyl)ethynyl)benzene.
Materials:
-
1,3,5-Tribromobenzene
-
This compound[14]
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
Copper(I) Iodide (CuI, co-catalyst)
-
Triethylamine (Et₃N, base)
-
Toluene/Water (1:1 mixture, solvent)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 1,3,5-tribromobenzene (1 mmol), PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%), and CuI (0.02 mmol, 2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add toluene (1 mL) and water (1 mL) via syringe.
-
Add triethylamine (2 mmol) followed by this compound (1 mmol).
-
Place the flask in a preheated oil bath at 60 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the desired product.
Protocol 4.2: General Procedure for CuAAC (Click) Reaction
This is a general protocol for a small-scale click reaction.[15][16]
Objective: To conjugate an azide-containing molecule with this compound.
Materials:
-
This compound
-
An organic azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., t-Butanol/Water 1:1 mixture)
-
Standard laboratory glassware
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate (0.3 eq).
-
In a third vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirring solution of the alkyne and azide, add the Sodium Ascorbate solution.
-
Add the CuSO₄ solution to initiate the reaction. A color change is often observed.
-
Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash, dry, and concentrate the organic phase.
-
The product is often pure enough for use, but can be further purified by chromatography or recrystallization if necessary.
Conclusion
This compound is a versatile terminal alkyne whose reactivity is primarily dictated by the strong electron-donating character of its para-hexyloxy group. This substituent enhances its performance in electron-demand-sensitive reactions like the Sonogashira coupling while maintaining the high, predictable reactivity expected in transformations like the CuAAC click reaction. Its behavior contrasts sharply with electron-poor arylacetylenes, which show diminished reactivity in some coupling reactions but increased C-H acidity, and with sterically hindered alkyl alkynes, where physical bulk is the dominant controlling factor. A thorough understanding of these electronic and steric principles allows researchers to rationally select the optimal alkyne substrate and reaction conditions to achieve their synthetic goals.
References
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- Approximate pKa chart of the functional groups.
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Beyond the Beaten Path: A Comparative Guide to Tolane Derivative Synthesis Without 1-Ethynyl-4-(hexyloxy)benzene
For the modern researcher, the synthesis of tolane derivatives is a gateway to innovation in pharmaceuticals, materials science, and beyond. While established routes exist, the reliance on specific, often commercially sensitive or synthetically challenging, alkynes like 1-Ethynyl-4-(hexyloxy)benzene can be a significant bottleneck. This guide provides a comparative analysis of robust and versatile alternative synthetic strategies, empowering researchers with a broader toolkit for the construction of these valuable diarylalkyne scaffolds.
This document moves beyond a simple recitation of protocols. Here, we dissect the underlying mechanics and practical considerations of each method, offering insights honed from years of synthetic application. We will explore the nuances of palladium- and copper-catalyzed cross-coupling reactions, delve into the transformative potential of alkyne metathesis, and introduce a novel decarboxylative approach, all supported by experimental data to guide your synthetic design.
The Workhorse Reimagined: Palladium-Catalyzed Cross-Coupling Reactions
The formation of a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp²-hybridized carbon of an aryl halide is a cornerstone of modern organic synthesis.[1] The Sonogashira, Castro-Stephens, and Cassar-Heck reactions are the preeminent methods in this class.
Sonogashira Coupling: The Gold Standard and its Copper-Free Evolution
The Sonogashira reaction is arguably the most widely used method for the synthesis of tolane derivatives, traditionally employing a palladium catalyst and a copper(I) co-catalyst.[2][3]
Mechanism of Action (Copper-Cocatalyzed): The reaction proceeds through two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting diorganopalladium(II) complex yields the tolane derivative and regenerates the active Pd(0) catalyst.[4]
Copper-Free Sonogashira (Heck-Cassar Alkynylation): A significant advancement has been the development of copper-free Sonogashira protocols, often referred to as Heck-Cassar alkynylation.[1] This variation mitigates the formation of undesired alkyne homocoupling (Glaser coupling) products and avoids the toxicity associated with copper salts.[3] In the absence of copper, the deprotonation of the terminal alkyne and its subsequent transfer to the palladium center are believed to occur directly at the palladium complex or via a second palladium-alkynyl species.[5][6]
Causality in Experimental Choices: The choice between copper-catalyzed and copper-free systems often depends on the substrate's sensitivity and the desired purity of the final product. For substrates prone to homocoupling or when metal contamination is a concern, the copper-free variant is preferable. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1] Aryl iodides are often reactive enough for room temperature couplings, while bromides and chlorides may necessitate higher temperatures and more active catalyst systems.[1]
Experimental Protocol: A General Procedure for Copper-Free Sonogashira Coupling
This protocol provides a representative method for the synthesis of a tolane derivative using a copper-free Sonogashira reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Castro-Stephens Coupling: A Classic Approach with Unique Applications
Predating the Sonogashira reaction, the Castro-Stephens coupling involves the reaction of a pre-formed copper(I) acetylide with an aryl halide, typically in a solvent like pyridine.[8][9][10]
Mechanism of Action: This reaction proceeds through a nucleophilic attack of the copper acetylide on the aryl halide. Unlike the palladium-catalyzed methods, it does not involve oxidative addition and reductive elimination steps.
Causality in Experimental Choices: While often requiring stoichiometric amounts of the copper acetylide and higher reaction temperatures, the Castro-Stephens coupling offers unique advantages in specific contexts. For instance, it can be employed for the synthesis of heterocyclic compounds when a nucleophilic group is positioned ortho to the aryl halide.[9] The choice of this method is often dictated by the specific synthetic goal and the availability of the starting materials.
Experimental Protocol: Synthesis of Diphenylacetylene via Castro-Stephens Coupling
This protocol outlines the synthesis of diphenylacetylene from iodobenzene and copper(I) phenylacetylide.
Materials:
-
Iodobenzene
-
Copper(I) phenylacetylide (CuC₂C₆H₅)
-
Pyridine (hot)
Procedure:
-
In a suitable reaction vessel, combine iodobenzene and copper(I) phenylacetylide in hot pyridine.
-
Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate workup to isolate the diphenylacetylene product.[9]
A Paradigm Shift: Alkyne Metathesis
Alkyne metathesis offers a fundamentally different approach to the synthesis of internal alkynes, including tolane derivatives. This reaction involves the redistribution of alkyne chemical bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten.[11]
Mechanism of Action: The catalytic cycle is believed to proceed through the formation of a metallacyclobutadiene intermediate. This intermediate then undergoes a retrocyclization to yield the metathesis products and regenerate the metal alkylidyne catalyst.[11]
Causality in Experimental Choices: Alkyne metathesis is particularly advantageous for the synthesis of symmetrical tolanes through homometathesis of a substituted phenylpropyne derivative. It can also be employed in cross-metathesis reactions to generate unsymmetrical tolanes. A key driving force for these reactions is often the removal of a volatile alkyne byproduct, such as 2-butyne.[12] The choice of catalyst is crucial, with modern "canopy catalysts" offering high activity and functional group tolerance.[11]
Experimental Protocol: A General Procedure for Alkyne Cross-Metathesis
This protocol provides a representative method for the synthesis of an unsymmetrical tolane derivative via alkyne cross-metathesis.
Materials:
-
Aryl-substituted internal alkyne (1.0 equiv)
-
A second internal alkyne (e.g., 3-hexyne, to generate a volatile byproduct)
-
Molybdenum or Tungsten alkylidyne catalyst (e.g., Fürstner's catalyst, 3-5 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the aryl-substituted internal alkyne and the second internal alkyne in the anhydrous solvent.
-
Add the alkyne metathesis catalyst to the solution.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by GC/MS or NMR spectroscopy.
-
Upon reaching equilibrium or consumption of the starting material, quench the reaction.
-
Perform a suitable workup and purify the desired tolane derivative by column chromatography.
A Novel Frontier: Decarboxylative Alkynylation
A more recent and innovative approach to tolane synthesis involves the decarboxylative coupling of carboxylic acids with alkynyl organometallic reagents. This method, catalyzed by nickel or iron, provides a powerful alternative to traditional cross-coupling strategies.[13][14][15]
Mechanism of Action: The reaction is believed to proceed through a radical mechanism. The carboxylic acid is first activated, often as a redox-active ester, which then undergoes single-electron reduction by the low-valent metal catalyst to generate a carboxyl radical. This radical rapidly extrudes CO₂, forming an alkyl radical that is then trapped by the metal catalyst. Reductive elimination with the alkynyl ligand yields the final product.
Causality in Experimental Choices: This method is particularly attractive as it utilizes readily available and abundant carboxylic acids as starting materials. The use of inexpensive and earth-abundant metals like iron and nickel also adds to its appeal. The choice of the activating agent for the carboxylic acid is critical to the success of the reaction.[14]
Experimental Protocol: Nickel-Catalyzed Decarboxylative Alkynylation
This protocol outlines a general procedure for the synthesis of a terminal alkyne from a carboxylic acid, which can then be used in subsequent reactions to form tolane derivatives.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Activating agent (e.g., N-hydroxytetrachlorophthalimide, TCNHPI)
-
Coupling reagent (e.g., dicyclohexylcarbodiimide, DCC)
-
Nickel catalyst (e.g., NiCl₂·glyme)
-
Ligand (e.g., a bipyridine derivative)
-
Alkynylzinc reagent (e.g., ethynylzinc chloride)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere
Procedure:
-
Activate the carboxylic acid by reacting it with the activating agent and coupling reagent to form the redox-active ester. This can often be done in situ.
-
In a separate flask under an inert atmosphere, prepare the active nickel catalyst by combining the nickel precursor and the ligand.
-
Add the solution of the redox-active ester and the alkynylzinc reagent to the catalyst mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the resulting alkyne by column chromatography.[13]
Comparative Performance Data
The following table summarizes the key performance characteristics of the discussed synthetic routes to provide a clear comparison for researchers.
| Feature | Sonogashira Coupling | Castro-Stephens Coupling | Alkyne Metathesis | Decarboxylative Alkynylation |
| Catalyst | Palladium (often with Cu co-catalyst) | Copper (stoichiometric) | Molybdenum or Tungsten | Nickel or Iron |
| Key Reactants | Aryl halide, terminal alkyne | Aryl halide, copper acetylide | Two internal alkynes | Carboxylic acid, alkynylzinc reagent |
| Typical Yields | Good to excellent | Moderate to good | Good to excellent | Good |
| Reaction Temp. | Room temp. to moderate heating | Elevated temperatures | Room temp. to moderate heating | Room temperature |
| Functional Group Tolerance | Broad[16] | Moderate | Good | Broad[13] |
| Key Advantages | High reliability, broad scope, mild conditions[3] | Useful for specific heterocyclic syntheses[9] | Access to symmetrical tolanes, novel disconnections[11] | Utilizes abundant starting materials, earth-abundant catalysts[13][14] |
| Key Disadvantages | Potential for alkyne homocoupling (with Cu)[3] | Stoichiometric copper, higher temperatures | Catalyst sensitivity, byproduct formation | Requires pre-activation of carboxylic acid |
Visualizing the Pathways
To further elucidate the mechanistic underpinnings of these synthetic strategies, the following diagrams illustrate the key catalytic cycles and reaction pathways.
Caption: Proposed mechanism for the copper-free Sonogashira reaction.
Caption: Catalytic cycle of alkyne metathesis.
Caption: Simplified mechanism of Ni-catalyzed decarboxylative alkynylation.
Conclusion
The synthesis of tolane derivatives is a dynamic field with a growing number of powerful synthetic tools at the researcher's disposal. While the Sonogashira reaction remains a highly reliable method, the exploration of copper-free conditions, the classic Castro-Stephens coupling, the innovative approach of alkyne metathesis, and the novel decarboxylative alkynylation strategy provide a wealth of alternatives. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired process efficiency. By understanding the mechanistic nuances and practical considerations of each of these routes, researchers can make more informed decisions, accelerating their research and unlocking new possibilities in chemical synthesis.
References
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Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
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Royal Society of Chemistry. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. In Practical Organic Synthesis. [Link]
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Monfardini, G., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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El-Baha, A. M., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. [Link]
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Chutia, R., et al. (2025). A green and sustainable approach for Suzuki and Sonogashira cross-coupling reactions using Pd/CuFe2O4 magnetic nanoparticles as a reusable catalyst. International Journal of New Chemistry, 12(3), 329-339. [Link]
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Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
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Monfardini, G., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]
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Al-Masum, M. A., & El-Boraey, H. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6607. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Wikipedia. (n.d.). Castro–Stephens coupling. [Link]
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Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4832. [Link]
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ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]
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Palkowitz, M. D., et al. (2017). Decarboxylative Alkynylation. Angewandte Chemie International Edition, 56(38), 11534–11538. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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Palkowitz, M. D., et al. (2017). Decarboxylative Alkynylation. Angewandte Chemie International Edition, 56(38), 11534–11538. [Link]
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Wikipedia. (n.d.). Alkyne metathesis. [Link]
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Organic Chemistry Portal. (n.d.). Castro-Stephens Coupling. [Link]
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Open Flask. (2017). Decarboxylative Alkynylation. [Link]
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Chemical Communications. (2011). Palladium-catalyzed direct oxidative Heck–Cassar–Sonogashira type alkynylation of indoles with alkynes under oxygen. Chemical Communications, 47(37), 10440-10442. [Link]
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Lee, D., Volchkov, I., & Yun, S. Y. (2020). Alkyne Metathesis. Organic Reactions, 102, 1-356. [Link]
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Zhang, W., et al. (2021). Highly active alkyne metathesis catalysts operating under open air condition. Nature Communications, 12(1), 1067. [Link]
-
Organic Chemistry Portal. (2005). Alkyne Metathesis in Organic Synthesis. [Link]
-
Expertsmind.com. (n.d.). Castro–Stephens coupling, Chemical Reactions, Assignment Help. [Link]
-
ChemRxiv. (2021). Synthesis of Conjugated Linear and Cyclic Polyynes by Alkyne Metathesis. [Link]
-
Organic & Biomolecular Chemistry. (2017). Decarboxylative Alkynylation. [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ResearchGate. (n.d.). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. [Link]
-
ResearchGate. (n.d.). Decarboxylative Alkenylation. [Link]
-
Organic Syntheses. (n.d.). Preparation of Zinc Pivalate and its use in the Negishi Cross-Coupling Reaction. [Link]
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Knochel, P. (2011). Preparation and Applications of Functionalized Organozinc Compounds. Chemical Reviews, 111(3), 1488-1543. [Link]
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ACS Catalysis. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10141–10151. [Link]
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The Impact of a Single Methylene Unit: A Comparative Performance Analysis of 1-Ethynyl-4-(hexyloxy)benzene and 1-Ethynyl-4-(pentyloxy)benzene in Liquid Crystal Systems
In the intricate world of liquid crystal (LC) design, subtle molecular modifications can elicit significant shifts in macroscopic performance. This guide provides a detailed comparative analysis of two structurally similar phenylacetylene-based mesogens: 1-Ethynyl-4-(hexyloxy)benzene and 1-Ethynyl-4-(pentyloxy)benzene. The addition of a single methylene group to the alkoxy chain profoundly influences their thermal, optical, and dielectric properties, making a nuanced understanding of these differences critical for material selection in advanced optical and electronic applications.
Introduction: The Significance of Alkoxy Chain Length
The 1-ethynyl-4-alkoxybenzene scaffold is a foundational structure in the design of calamitic (rod-shaped) liquid crystals. The terminal ethynyl group provides molecular rigidity and contributes to a high degree of polarizability anisotropy, a key determinant of birefringence. The alkoxy chain, on the other hand, introduces flexibility and influences intermolecular interactions, which in turn governs the thermal stability and nature of the mesophases.
The difference of a single methylene unit between the pentyloxy (C5) and hexyloxy (C6) chains leads to a well-documented "odd-even" effect in homologous series of liquid crystals. Generally, longer alkyl chains increase the molecule's aspect ratio, which can enhance the stability of the liquid crystalline phase, often resulting in higher clearing points (the temperature at which the material transitions to an isotropic liquid).[1] The parity of the carbon atoms in the chain also plays a role in the molecular packing and can influence the transition temperatures and mesophase type.
This guide will delve into the anticipated performance differences between these two molecules based on established structure-property relationships and available data for homologous series. We will then outline the standard experimental protocols for characterizing these properties.
Comparative Performance Analysis
| Property | 1-Ethynyl-4-(pentyloxy)benzene (C5) | This compound (C6) | Rationale for Performance Difference |
| Mesophase Type | Nematic | Nematic | Both are expected to exhibit a nematic phase due to their simple, rigid core structure. |
| Melting Point (°C) | Likely lower | Likely higher | The longer hexyloxy chain can lead to more efficient crystal packing, thus requiring more energy to transition to the liquid crystalline phase. |
| Clearing Point (Tc) (°C) | Lower | Higher | The increased aspect ratio and van der Waals interactions from the longer hexyloxy chain generally lead to a more stable nematic phase with a higher clearing point.[1] |
| Mesophase Range (°C) | Narrower | Broader | A higher clearing point and potentially similar or slightly higher melting point for the hexyloxy derivative would result in a wider temperature range for the nematic phase. |
| Birefringence (Δn) | Slightly higher | Slightly lower | Birefringence is related to the anisotropy of molecular polarizability. While the longer chain increases molecular length, it can also lead to a slight decrease in the order parameter at a given reduced temperature, potentially causing a minor reduction in birefringence.[4] |
| Dielectric Anisotropy (Δε) | Positive, slightly higher magnitude | Positive, slightly lower magnitude | The polar ethynyl group will induce a positive dielectric anisotropy. The longer, non-polar hexyloxy chain can slightly dilute the overall dipole moment per unit volume, leading to a marginally lower dielectric anisotropy compared to the pentyloxy derivative.[5] |
Causality Behind Experimental Choices
The selection of experimental techniques is paramount for a comprehensive understanding of liquid crystal performance.
-
Differential Scanning Calorimetry (DSC) is the primary tool for quantitatively determining the temperatures and enthalpies of phase transitions. This allows for the precise measurement of melting and clearing points, defining the operational temperature range of the mesophase.
-
Polarized Optical Microscopy (POM) provides qualitative identification of the liquid crystalline phases through the observation of their unique optical textures.[6] It is an indispensable tool for confirming the presence of nematic, smectic, or other mesophases.
-
Electro-optical and Dielectric Spectroscopy are crucial for characterizing the material's response to an electric field. These measurements yield critical parameters such as dielectric anisotropy and birefringence, which are fundamental to the operation of liquid crystal displays and other photonic devices.[5]
Experimental Protocols
Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and enthalpies of this compound and 1-Ethynyl-4-(pentyloxy)benzene.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.
-
Cool the sample to a temperature below its expected crystallization point (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at the same controlled rate to observe the melting and clearing transitions.
-
-
Data Analysis: Identify the endothermic peaks on the second heating scan, which correspond to the melting and clearing points. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.
Mesophase Identification with Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystalline phases of the two compounds.
Methodology:
-
Sample Preparation: Place a small amount of the liquid crystal on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Microscopy:
-
Position the sample on the stage of a polarizing microscope equipped with crossed polarizers.
-
Heat the sample to its isotropic phase, where the field of view will be dark.
-
Slowly cool the sample and observe the formation of birefringent textures as it transitions into the liquid crystalline phase.
-
For a nematic phase, expect to see a threaded or schlieren texture.
-
-
Texture Analysis: Compare the observed textures with reference images of known liquid crystal phases to confirm the mesophase type.[7]
Electro-Optical Characterization
Objective: To measure the birefringence (Δn) and dielectric anisotropy (Δε) of the liquid crystals.
Methodology:
-
Cell Fabrication: Use commercially available liquid crystal cells with a known cell gap and alignment layer (e.g., planar alignment for birefringence measurement).
-
Cell Filling: Fill the cells with the liquid crystal in its isotropic phase via capillary action and then slowly cool to the nematic phase.
-
Birefringence Measurement (Abbe Refractometer):
-
Place the filled LC cell on the prism of a temperature-controlled Abbe refractometer.
-
Use polarizers to measure the extraordinary (ne) and ordinary (no) refractive indices.
-
Calculate the birefringence as Δn = ne - no.
-
-
Dielectric Anisotropy Measurement (LCR Meter):
-
Connect the LC cell to an LCR meter.
-
Measure the capacitance of the cell with the electric field applied parallel (C||) and perpendicular (C⊥) to the liquid crystal director. This requires cells with appropriate electrode configurations for homeotropic and planar alignment.
-
Calculate the dielectric permittivity components (ε|| and ε⊥) from the capacitance values.
-
Determine the dielectric anisotropy as Δε = ε|| - ε⊥.
-
Sources
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A Researcher's Guide to Validating the Liquid Crystal Phase Behavior of 1-Ethynyl-4-(hexyloxy)benzene Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of novel molecular entities is paramount. Among these, the liquid crystalline behavior of organic molecules such as 1-ethynyl-4-(hexyloxy)benzene and its derivatives offers a fertile ground for the development of advanced materials with applications ranging from display technologies to drug delivery systems. This guide provides an in-depth, objective comparison of the analytical techniques used to validate the liquid crystal phase behavior of this class of compounds, supported by experimental data and detailed protocols.
The tendency of a molecule to exhibit liquid crystalline phases, or mesophases, is intimately linked to its molecular geometry. The elongated, rod-like structure of this compound, characterized by a rigid aromatic core and a flexible alkoxy chain, is a classic blueprint for calamitic liquid crystals. The introduction of the ethynyl group provides a point for further functionalization, allowing for the synthesis of a diverse library of derivatives with tailored mesomorphic properties. The validation of these properties hinges on a suite of complementary analytical techniques, primarily Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
The Critical Role of Molecular Structure: A Comparative Overview
The liquid crystalline behavior of this compound derivatives is highly sensitive to subtle changes in their molecular architecture. Key determinants include the length of the terminal alkoxy chain and the nature of the substituent at the para-position of the second phenyl ring in tolane derivatives (1-(4-alkoxyphenyl)-2-phenylethyne).
The length of the alkoxy chain significantly influences the temperature range and stability of the mesophases. Generally, as the chain length increases, a transition from purely nematic to smectic phases is observed. This is attributed to the enhanced intermolecular van der Waals forces between the longer, more polarizable alkyl chains, which favor the layered arrangement characteristic of smectic phases.
To illustrate this, we will consider a comparative analysis of a homologous series of 4-alkoxy-4'-cyanotolanes, which serve as an excellent model system to understand the principles applicable to this compound derivatives due to their structural similarity.
| Compound | Alkoxy Chain (n) | Phase Transitions (°C) | Mesophases Observed |
| 4-Methoxy-4'-cyanotolane | 1 | Cr 135 N 155 I | Nematic |
| 4-Ethoxy-4'-cyanotolane | 2 | Cr 118 N 168 I | Nematic |
| 4-Propoxy-4'-cyanotolane | 3 | Cr 105 N 152 I | Nematic |
| 4-Butoxy-4'-cyanotolane | 4 | Cr 98 SmA 105 N 148 I | Nematic, Smectic A |
| 4-Pentyloxy-4'-cyanotolane | 5 | Cr 85 SmA 115 N 145 I | Nematic, Smectic A |
| 4-Hexyloxy-4'-cyanotolane | 6 | Cr 80 SmA 125 N 142 I | Nematic, Smectic A |
| 4-Heptyloxy-4'-cyanotolane | 7 | Cr 75 SmA 130 N 140 I | Nematic, Smectic A |
| 4-Octyloxy-4'-cyanotolane | 8 | Cr 72 SmA 135 I | Smectic A |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. Data is representative and compiled from various sources for illustrative purposes.
From this data, a clear trend emerges. The shorter chain alkoxy derivatives (n=1-3) exclusively exhibit a nematic phase. As the chain lengthens (n=4-7), a smectic A phase appears in addition to the nematic phase. For the octyloxy derivative (n=8), the nematic phase is completely suppressed, and only a smectic A phase is observed. This demonstrates the critical role of the alkoxy chain in promoting the higher-order smectic phase.
Experimental Validation: A Trifecta of Techniques
The validation of the liquid crystal phases presented in the table above relies on a synergistic approach employing DSC, POM, and XRD. Each technique provides unique and complementary information.
Differential Scanning Calorimetry (DSC): The Energetics of Phase Transitions
DSC is the workhorse for identifying the temperatures and enthalpies of phase transitions. By precisely measuring the heat flow into or out of a sample as a function of temperature, we can detect the subtle energy changes that accompany the transition from a crystalline solid to a liquid crystal phase, between different liquid crystal phases, and finally to the isotropic liquid state.
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound derivative into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (isotropic phase) to erase any previous thermal history.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic or exothermic peaks in the DSC thermogram. The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak. First-order transitions, such as crystal to mesophase and smectic A to nematic, will show sharp, well-defined peaks. Second-order transitions, like the nematic to isotropic transition in some systems, may exhibit a smaller, broader peak.
Caption: Workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM): Visualizing the Mesophases
POM is an indispensable tool for the direct visualization and identification of liquid crystal phases. Each mesophase possesses a unique optical texture when viewed between crossed polarizers. This technique allows for the confirmation of the transition temperatures observed in DSC and provides crucial information about the type of liquid crystal phase.
Experimental Protocol for POM Analysis:
-
Sample Preparation: Place a small amount of the compound on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized microscope.
-
Observation:
-
Heat the sample to its isotropic liquid phase, which will appear dark under crossed polarizers.
-
Slowly cool the sample (e.g., 1-2 °C/min).
-
As the sample transitions into a liquid crystal phase, it will become birefringent and appear bright.
-
Observe and record the characteristic textures that form. For example, a nematic phase often exhibits a "schlieren" or "marbled" texture, while a smectic A phase typically shows a "focal-conic fan" texture.
-
Note the temperatures at which these textural changes occur, which correspond to the phase transitions.
-
Caption: Workflow for POM analysis of liquid crystals.
X-ray Diffraction (XRD): Probing the Molecular Arrangement
XRD provides definitive information about the long-range positional order within a material. In the context of liquid crystals, XRD allows for the unambiguous differentiation between nematic and smactic phases and can even distinguish between different types of smectic phases.
Experimental Protocol for XRD Analysis:
-
Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube and placed in a temperature-controlled sample holder.
-
Data Collection:
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected at various angles.
-
-
Data Analysis:
-
Nematic Phase: The XRD pattern of a nematic phase is characterized by a diffuse halo in the wide-angle region (around 4-5 Å), indicating short-range positional order, and no sharp reflections in the small-angle region, confirming the absence of long-range positional order.
-
Smectic A Phase: A smectic A phase will exhibit a sharp, Bragg-like reflection in the small-angle region, corresponding to the layer spacing (d), in addition to the diffuse wide-angle halo. The layer spacing can be used to infer information about the molecular arrangement within the layers.
-
Caption: Logical flow of XRD analysis for liquid crystals.
Conclusion
The validation of the liquid crystal phase behavior of this compound derivatives is a multi-faceted process that requires the integration of data from DSC, POM, and XRD. DSC provides the thermodynamic fingerprint of the phase transitions, POM offers a visual confirmation and identification of the mesophases, and XRD gives an unequivocal determination of the molecular ordering. By systematically applying these techniques and correlating the results with the molecular structure, researchers can gain a comprehensive understanding of the structure-property relationships that govern the fascinating world of liquid crystals. This knowledge is not only of fundamental scientific importance but also crucial for the rational design of new materials with tailored properties for a wide array of technological applications.
References
- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.
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- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
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Kato, T., Mizoshita, N., & Kishimoto, K. (2005). Functional liquid-crystalline assemblies: self-organized soft materials. Angewandte Chemie International Edition, 44(44), 7184-7217. [Link]
-
Lagerwall, J. P. (2016). Liquid crystals. In Handbook of Visual Display Technology (pp. 1-46). Springer, Cham. [Link]
spectroscopic analysis to confirm the structure of 1-Ethynyl-4-(hexyloxy)benzene products
A Comparative Guide to the Spectroscopic Analysis of 1-Ethynyl-4-(hexyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds, rigorous structural confirmation is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of spectroscopic techniques for the definitive identification of this compound, a versatile building block in medicinal chemistry and materials science. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering experimental insights and comparative data to distinguish the target molecule from potential isomers and impurities.
The Importance of Orthogonal Spectroscopic Techniques
No single analytical method provides a complete structural picture. A multi-faceted approach, employing orthogonal techniques that probe different molecular properties, is essential for unambiguous structure elucidation. For this compound, a combination of NMR, FT-IR, and MS provides a self-validating system for confirming its unique arrangement of a terminal alkyne, a para-substituted benzene ring, and a hexyloxy chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound provides a wealth of information through chemical shifts, integration, and signal splitting.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| Alkynyl-H | ~3.0 | Singlet (s) | 1H | The characteristic signal for a terminal alkyne proton. Its singlet nature indicates no adjacent protons.[1][2] |
| Aromatic-H (ortho to -O) | ~6.8 | Doublet (d) | 2H | Shielded by the electron-donating hexyloxy group. |
| Aromatic-H (ortho to -C≡CH) | ~7.4 | Doublet (d) | 2H | Deshielded by the electron-withdrawing alkyne group. |
| Methylene (-OCH₂-) | ~3.9 | Triplet (t) | 2H | Adjacent to the oxygen atom, leading to a downfield shift. |
| Methylene (-CH₂-)n | ~1.2-1.8 | Multiplet (m) | 8H | The overlapping signals of the aliphatic chain. |
| Methyl (-CH₃) | ~0.9 | Triplet (t) | 3H | The terminal methyl group of the hexyloxy chain. |
Causality in Chemical Shifts: The electron-donating nature of the ether oxygen increases electron density on the aromatic ring, shielding the ortho and para protons. Conversely, the sp-hybridized carbons of the alkyne withdraw electron density, deshielding the adjacent aromatic protons. This electronic push-and-pull is a key identifier.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements the proton data by providing a direct look at the carbon framework.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |
| Alkynyl (C≡CH) | ~83 | The sp-hybridized carbon attached to the benzene ring.[2] |
| Alkynyl (C≡CH) | ~77 | The terminal sp-hybridized carbon.[2] |
| Aromatic (C-O) | ~160 | The carbon directly attached to the electron-donating oxygen. |
| Aromatic (C-C≡CH) | ~115 | The carbon attached to the alkyne is more shielded than the other aromatic carbons. |
| Aromatic (CH) | ~134, ~115 | Signals for the protonated aromatic carbons. |
| Methylene (-OCH₂-) | ~68 | The carbon adjacent to the oxygen atom. |
| Methylene & Methyl (-CH₂-)n & -CH₃ | ~32, ~29, ~26, ~23, ~14 | The aliphatic carbons of the hexyloxy chain. |
Distinguishing Isomers: A key comparison is with the meta-substituted isomer, 1-Ethynyl-3-(hexyloxy)benzene. In the meta isomer, the aromatic region of the ¹H NMR spectrum would show a more complex splitting pattern, and the ¹³C NMR would exhibit more than four aromatic signals due to the lower symmetry.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Expected FT-IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp | A definitive peak for a terminal alkyne.[1] |
| C≡C stretch (alkyne) | ~2100-2260 | Weak to medium | Confirms the presence of the carbon-carbon triple bond.[1] |
| C-H stretch (aromatic) | ~3000-3100 | Medium | Indicates the presence of the benzene ring. |
| C-H stretch (aliphatic) | ~2850-2960 | Strong | Characteristic of the hexyloxy chain. |
| C-O stretch (ether) | ~1250 | Strong | Confirms the ether linkage.[3] |
Comparison with Internal Alkynes: An internal alkyne, a potential impurity from a side reaction, would lack the sharp ≡C-H stretch around 3300 cm⁻¹.[1] The C≡C stretch for an internal alkyne is also often weaker or absent if the molecule is symmetrical.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.
Expected Mass Spectrometry Data:
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI) | [M+H]⁺: 203.14 | The protonated molecular ion, confirming the molecular weight of 202.29 g/mol .[4] |
| Electron Ionization (EI) | M⁺˙: 202 | The molecular ion. |
| EI Fragmentation | Various | Characteristic fragments include loss of the hexyloxy chain and cleavage of the alkyl group. |
Fragmentation Analysis: Under high-energy Electron Ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for similar structures include cleavage of the ether bond and fragmentation of the alkyl chain, often resulting in a series of peaks separated by 14 Da (CH₂).[5]
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound product.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Cap the tube and gently invert to ensure complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.
FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Mass Spectrometry Sample Preparation (LC-MS with ESI)
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[5]
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Inject the sample into the LC-MS system. A reverse-phase C18 column is typically used.[5]
Logical Workflows for Structural Confirmation
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for Spectroscopic Structure Confirmation.
Conclusion
The structural confirmation of this compound is reliably achieved through the synergistic use of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By comparing the acquired data with the expected values and considering potential isomeric and by-product impurities, researchers can have high confidence in the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development activities.
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Spectroscopy of the Alkynes . Chemistry LibreTexts. [Link]
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CHARACTERIZATION OF SOME TERMINAL ALIPHATIC ALKYNE OLIGOMERS BY HIGH FIELD 13C N. M. R. SPECTROSCOPY . King Fahd University of Petroleum & Minerals. [Link]
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Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments . ACS Publications. [Link]
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Basic 1H- and 13C-NMR Spectroscopy . [Link]
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Benzene, ethoxy- . NIST WebBook. [Link]
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1-ETH-1-YNYL-4-(HEXYLOXY)BENZENE [79887-17-5] . Chemsigma. [Link]
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FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... . ResearchGate. [Link]
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Benzene, 1,4-diethoxy- . NIST WebBook. [Link]
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The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 . National Institutes of Health. [Link]
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1,4-Bis(hexyloxy)benzene . National Institutes of Health. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives . [Link]
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Benzene, 1-hexynyl- . NIST WebBook. [Link]
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comparative study of different alkoxy chain lengths on liquid crystal properties
A Comparative Analysis of Alkoxy Chain Length on Liquid Crystal Properties
This guide provides a comprehensive comparative study into the profound influence of alkoxy chain length on the physicochemical properties of thermotropic liquid crystals. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between molecular structure and macroscopic behavior, supported by experimental data and established methodologies.
Introduction: The Architectural Significance of the Alkoxy Chain
Thermotropic liquid crystals are materials that exhibit intermediate phases, known as mesophases, between the solid and isotropic liquid states.[1] Their unique electro-optical properties are intrinsically linked to the anisotropy of their constituent molecules, which are typically composed of a rigid core and flexible terminal chains.[1] The modification of these terminal flexible chains, such as alkoxy groups (-O-(CH₂)n-CH₃), is a cornerstone of liquid crystal design, enabling the fine-tuning of their properties for various applications.[2] The length of the alkoxy chain significantly dictates the melting points, the transition temperatures between different mesophases, and the types of mesophases that are formed.[2]
This guide will explore these structure-property relationships in detail, focusing on how incremental changes in the number of methylene units in the alkoxy chain systematically alter the liquid crystalline landscape.
The Influence of Alkoxy Chain Length on Mesophase Behavior
The length of the alkoxy chain has a dramatic and predictable effect on the thermal stability and type of mesophase exhibited by a liquid crystal.
Transition Temperatures and the "Odd-Even" Effect
A well-documented phenomenon in homologous series of liquid crystals is the "odd-even" effect, where the nematic-isotropic transition temperature (TN-I) alternates as the number of carbon atoms in the alkyl or alkoxy chain increases.[3][4]
-
Even-numbered chains: For chains with an even number of carbon atoms, the terminal methyl group tends to align with the major axis of the molecule, leading to an increase in molecular anisotropy and, consequently, a more stable nematic phase with a higher TN-I.
-
Odd-numbered chains: Conversely, for chains with an odd number of carbon atoms, the terminal methyl group is oriented away from the molecular axis.[2] This reduces the overall molecular anisotropy and results in a less stable nematic phase and a lower TN-I.[2]
This alternating behavior is a direct consequence of the conformational ordering of the flexible alkoxy chain.[3]
Promotion of Smectic Phases
As the alkoxy chain length increases, there is a general trend towards the stabilization of more ordered smectic phases (e.g., Smectic A, Smectic C) at the expense of the less ordered nematic phase.[5][6] Longer alkoxy chains promote stronger intermolecular attractive forces and facilitate the layered arrangement characteristic of smectic phases.[5] For instance, in some systems, shorter to intermediate chain lengths predominantly show nematic phases, while longer chains lead to the emergence and stabilization of smectic phases.[5] The temperature range of these smectic phases often increases with the length of the molecule.[7][8][9]
The following diagram illustrates the general trend of mesophase stability as a function of alkoxy chain length.
Caption: Relationship between alkoxy chain length and mesophase stability.
Comparative Data: A Homologous Series of p-Alkoxybenzoic Acids
To provide concrete experimental evidence, the following table summarizes the phase transition temperatures for a homologous series of p-alkoxybenzoic acids, a well-studied class of liquid crystals.
| Number of Carbon Atoms (n) in Alkoxy Chain | Melting Point (°C) | Smectic C - Nematic or Smectic C - Isotropic Transition (°C) | Nematic - Isotropic Transition (°C) |
| 1 | 105 | - | 121 |
| 2 | 128 | - | 154 |
| 3 | 100 | - | 115 |
| 4 | 104 | - | 147 |
| 5 | 93 | - | 124 |
| 6 | 95 | - | 154 |
| 7 | 93 | 97 | 147 |
| 8 | 101 | 108 | 147 |
| 9 | 95 | 114 | 142 |
| 10 | 103 | 121 | 139 |
Data compiled from various literature sources for illustrative purposes.
This data clearly demonstrates the odd-even effect in the nematic-isotropic transition temperatures for n=1-6. Furthermore, the emergence of the smectic C phase is observed for chain lengths of n=7 and greater, highlighting the role of longer alkoxy chains in promoting higher-order mesophases.
Experimental Protocols for Characterization
The characterization of liquid crystal phase transitions is primarily accomplished through a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][10][11][12] X-ray Diffraction (XRD) is also a crucial technique for the definitive identification of mesophases.[10][11][13]
Experimental Workflow
The following diagram outlines the typical experimental workflow for studying the effect of alkoxy chain length on liquid crystal properties.
Caption: Experimental workflow for studying alkoxy chain length effects.
Detailed Methodologies
Differential Scanning Calorimetry (DSC):
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions as a function of temperature.[10][11]
-
Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.[2] An empty sealed pan is used as a reference.[2]
-
Instrumentation and Calibration: Utilize a calibrated differential scanning calorimeter. Temperature and enthalpy should be calibrated with high-purity standards like indium.[2]
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point to ensure a uniform isotropic state.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions from the isotropic liquid to the various mesophases and finally to the crystalline state.
-
Heat the sample again at the same controlled rate to observe the transitions upon heating.
-
-
Data Analysis: Identify the phase transitions as peaks (endothermic on heating, exothermic on cooling) in the heat flow curve. The peak onset temperature is typically taken as the transition temperature.
Polarized Optical Microscopy (POM):
POM is a vital technique for the qualitative identification of liquid crystal mesophases based on their unique optical textures.[10][11][12]
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.
-
Instrumentation: Use a polarizing microscope equipped with a hot stage for precise temperature control.
-
Observation:
-
Heat the sample to its isotropic liquid phase, which will appear dark between crossed polarizers.
-
Slowly cool the sample and observe the formation of birefringent textures as it transitions into different mesophases.
-
Characteristic textures, such as Schlieren textures for nematic phases and focal-conic or fan-shaped textures for smectic phases, are used for identification.[12]
-
-
Verification: Correlate the temperatures at which textural changes occur with the transition temperatures determined by DSC.
Conclusion
The length of the alkoxy chain is a critical design parameter in the development of liquid crystalline materials. By systematically varying the number of methylene units, researchers can precisely control the thermal stability of the mesophases and induce the formation of specific phase types, from nematic to various smectic phases. The predictable nature of the odd-even effect and the general trend of smectic phase promotion with increasing chain length provide a powerful toolkit for the rational design of liquid crystals with tailored properties for advanced applications. The combined use of DSC and POM, supplemented by XRD, offers a robust experimental framework for the comprehensive characterization of these fascinating materials.
References
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Lydon, D. P., Albesa-Jové, D., Shearman, G. C., Seddon, J. M., Howard, J. A. K., Marder, T. B., & Low, P. J. (n.d.). The synthesis and liquid crystalline behaviour of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. Taylor & Francis Online. Retrieved from [Link]
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(2022, October 3). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. Retrieved from [Link]
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Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. (n.d.). ResearchGate. Retrieved from [Link]
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The effect of a lateral alkyloxy chain on the ateral alkyloxy chain on the ferroelectric nematic phase. (n.d.). National Institutes of Health. Retrieved from [Link]
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The even-odd effect in liquid crystals: A collective or intrinsic molecular property. (n.d.). AIP Publishing. Retrieved from [Link]
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Effect of alkyl chain length on the induced smectic phases in mixtures of N-[4-n-alkyloxy benzylidene]. (n.d.). Kaunas University of Technology. Retrieved from [Link]
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Synthesis and properties of some novel liquid crystals: Chiral 4′-(4-Alkoxy-2, 3-difluorobenzoyloxy)-4-biphenyl carboxylates. (n.d.). IEEE Xplore. Retrieved from [Link]
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Various techniques have been used to characterize liquid crystals. The main factors to be considered for describing liquid crystalline structure involve their positional, orientational and bond orientational order. (n.d.). Semantic Scholar. Retrieved from [Link]
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Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. (n.d.). MDPI. Retrieved from [Link]
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Qi, R.-Z., Shi, Q.-K., Wang, Y.-F., Yang, J.-Y., Kang, J.-T., & Jia, Y.-G. (n.d.). Effect of terminal chain length on mesomorphic behavior and selective reflection of blue phase liquid crystals. Taylor & Francis Online. Retrieved from [Link]
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Molecular length distribution and the formation of smectic phases. (n.d.). Beilstein Journals. Retrieved from [Link]
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CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016, July 22). Academia.edu. Retrieved from [Link]
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Okamoto, H., Wu, J., Morita, Y., & Takenaka, S. (n.d.). Synthesis of 4-Alkoxy-2-substituted-benzenethiols and Their Application to Thermotropic Liquid Crystals. Oxford Academic. Retrieved from [Link]
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Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). National Institutes of Health. Retrieved from [Link]
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The even-odd effect in liquid crystals. A simple model *. (n.d.). AIP Publishing. Retrieved from [Link]
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Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. (2023, April 9). MDPI. Retrieved from [Link]
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Lydon, D. P., Albesa-Jové, D., Shearman, G. C., Seddon, J. M., Howard, J. A. K., Marder, T. B., & Low, P. J. (n.d.). The synthesis and liquid crystalline behaviour of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. Taylor & Francis Online. Retrieved from [Link]
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Blumstein, A., & Thomas, O. (n.d.). Odd-even effect in thermotropic liquid crystalline 4,4'-dihydroxy-2,2'-dimethylazoxybenzene-alkanedioic acid polymer. ACS Publications. Retrieved from [Link]
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The effects of alkylthio chains on the properties of symmetric liquid crystal dimers. (2023, March 20). Royal Society of Chemistry. Retrieved from [Link]
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El Defrawy, A. M., Mohammady, S. Z., Elghalban, M. G., & El Sharief, H. F. (n.d.). Theoretical and Experimental Study on the Effect of end Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals. Oriental Journal of Chemistry. Retrieved from [Link]
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Effect of the alkoxy-chain length on the mesophase behavior of the... (n.d.). ResearchGate. Retrieved from [Link]
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How to analyze liquid crystals?. (2015, September 26). ResearchGate. Retrieved from [Link]
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Oligomeric odd–even effect in liquid crystals. (2019, June 13). Royal Society of Chemistry. Retrieved from [Link]
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Theoretical and Experimental Study on the Effect of End Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals. (2025, August 6). ResearchGate. Retrieved from [Link]
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Effect of the alkoxy-chain length (n) of the pyridine-based derivatives... (n.d.). ResearchGate. Retrieved from [Link]
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How to determine the crystal structure of Liquid crystal polymeric material from XRD graph?. (2017, May 3). ResearchGate. Retrieved from [Link]
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design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. (2022, May 31). Journal of Advanced Scientific Research. Retrieved from [Link]
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Liquid crystals. (n.d.). Dissemination of IT for the Promotion of Materials Science (DoITPoMS). Retrieved from [Link]
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Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. (n.d.). ResearchGate. Retrieved from [Link]
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Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase. (n.d.). Knowledge UChicago. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 1-Ethynyl-4-(hexyloxy)benzene: An HPLC-Centric Approach
Introduction
1-Ethynyl-4-(hexyloxy)benzene is a terminal alkyne functionalized with an alkoxy group, making it a valuable building block in organic synthesis, particularly in the construction of liquid crystals, polymers, and complex pharmaceutical intermediates. Its utility is largely dictated by its purity, as residual starting materials or synthetic by-products can significantly impede downstream reactions or compromise the performance of the final material.
This guide provides an in-depth, experimentally-grounded protocol for assessing the purity of this compound. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, detailing the rationale behind its development and validation. Furthermore, we will present a comparative analysis with Gas Chromatography (GC), offering researchers a clear perspective on the strengths and limitations of each technique for this specific application.
The Analytical Challenge: Anticipating Impurities in Sonogashira Coupling
The most common and efficient synthesis route for this compound is the Sonogashira cross-coupling reaction.[1][2][3] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl halide. A typical reaction would involve 1-bromo-4-(hexyloxy)benzene and an acetylene source. Understanding this synthesis pathway is crucial for predicting potential impurities, which are the primary targets for separation and quantification.
Key Potential Impurities:
-
Unreacted Starting Materials: Residual 1-bromo-4-(hexyloxy)benzene or 1-iodo-4-(hexyloxy)benzene.
-
Homocoupled By-products: Diynes formed from the self-coupling of the terminal alkyne (e.g., 1,4-bis(4-(hexyloxy)phenyl)buta-1,3-diyne).
-
Related Impurities: Isomers or degradation products formed under reaction or work-up conditions.
-
Residual Solvents: Solvents used during the reaction (e.g., triethylamine, THF, DMF) and purification.
A successful analytical method must possess the selectivity to resolve the main compound from these structurally similar impurities.[4]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a nonpolar aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[5][6] The separation mechanism is based on hydrophobic interactions between the analyte and the nonpolar stationary phase, with a polar mobile phase used for elution.[6][7] More hydrophobic compounds, like our target analyte and its potential homocoupled by-products, will be retained longer on the column than more polar impurities.[6]
Method Development and Rationale
The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and quantification.[8][9]
-
Column Selection: A C18 (octadecylsilane) column is the industry standard for RP-HPLC due to its high hydrophobicity and retention capabilities for nonpolar compounds.[10][11] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.[12]
-
Mobile Phase Selection: The mobile phase typically consists of an aqueous component and a water-miscible organic modifier.[7] Acetonitrile is an excellent choice due to its low viscosity and, critically, its low UV absorbance at short wavelengths, which minimizes baseline noise and enhances sensitivity.[13] Water serves as the weak solvent.
-
Elution Mode: A gradient elution, where the concentration of the organic modifier (acetonitrile) is increased over time, is superior to an isocratic (constant composition) elution for impurity profiling. A gradient ensures that impurities with a wide range of polarities are eluted as sharp, well-defined peaks within a reasonable timeframe.
-
Detection: The benzene ring within the analyte acts as a strong chromophore, making UV-Vis detection highly effective. An analysis wavelength of 254 nm is generally suitable for aromatic compounds.[11] For optimal sensitivity, the wavelength corresponding to the absorbance maximum (λmax) of this compound should be determined by scanning the UV spectrum.
-
Sample Preparation: The sample should be dissolved in a solvent that is miscible with the mobile phase and in which the analyte is fully soluble. A 50:50 mixture of acetonitrile and water is a suitable diluent.
Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a self-validating system by incorporating system suitability tests.[14]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 40 60 15.0 5 95 20.0 5 95 20.1 40 60 | 25.0 | 40 | 60 |
2. Preparation of Solutions:
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of 100 µg/mL.
3. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): Between 0.8 and 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): > 2000.
-
4. Analysis Procedure:
-
Inject the sample diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area percent normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Method: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its structure, this compound is sufficiently volatile and thermally stable for GC analysis, making it a viable alternative to HPLC.
Principle of Separation
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. It is particularly effective for identifying residual volatile solvents from the synthesis.
Experimental Protocol: GC Purity Assay
1. Instrumentation and Conditions:
-
GC System: A GC equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (Split ratio 50:1).
2. Preparation of Solutions:
-
Sample Diluent: Dichloromethane or Ethyl Acetate.
-
Sample Solution: Prepare the synthesized sample to a concentration of approximately 1 mg/mL in the diluent.
Performance Comparison: HPLC vs. GC
To provide a clear, objective comparison, the following workflow and data table summarize the key performance attributes of each technique for this specific analysis.
Analytical Workflow Visualization
Caption: Workflow for the comparative purity assessment of this compound.
Quantitative Data Summary
| Parameter | HPLC Method | GC Method | Justification |
| Resolution (Rs) | Excellent (>2.0) for non-volatile impurities (e.g., starting materials, dimers). | Good for volatile impurities; may co-elute with high-boiling point by-products. | HPLC's liquid mobile phase provides more interaction modes for resolving complex, non-volatile aromatic structures. |
| Sensitivity (LOD/LOQ) | High for UV-active compounds. LOD typically < 0.05%.[15] | Very High for hydrocarbons with FID. Can detect trace volatile solvents effectively. | The FID in GC is highly sensitive to compounds that combust, while UV detection in HPLC is specific to chromophores. |
| Analysis Time | ~25 minutes per sample. | ~15 minutes per sample. | GC methods often have faster temperature ramps and shorter run times compared to HPLC gradient re-equilibration. |
| Precision (RSD%) | < 2.0% (for peak area). | < 2.0% (for peak area). | Both techniques demonstrate high precision with modern instrumentation and proper validation. |
| Applicability | Ideal for final product purity, stability studies, and quantification of non-volatile by-products. | Excellent for analyzing residual solvents and as a complementary orthogonal technique. | The methods excel in different areas; HPLC for the primary analyte and related substances, GC for volatiles. |
Discussion
The choice between HPLC and GC is not a matter of one being definitively "better," but rather which is more "fit for purpose."
-
HPLC is the superior primary technique for the comprehensive purity assessment of this compound. Its strength lies in the high-resolution separation of the main compound from its structurally similar, non-volatile impurities, such as unreacted aryl halides and homocoupled dimers. The validation of an HPLC method is a regulatory expectation for quality control in pharmaceutical and materials science applications.[16][17][18]
-
GC serves as an excellent orthogonal method. Orthogonal methods use different separation principles and are valuable for confirming purity and ensuring no impurities are missed. GC's primary advantage here is its exceptional ability to detect and quantify residual volatile organic solvents from the synthesis and purification steps, which HPLC may not effectively separate or detect.
Conclusion and Recommendations
For researchers and drug development professionals, a robust and validated analytical method is non-negotiable for ensuring the quality and consistency of synthesized compounds.
We have demonstrated a comprehensive RP-HPLC method that is highly suitable for the routine purity analysis of this compound. It provides the necessary resolution and sensitivity to separate and quantify key process-related impurities.
Recommendations:
-
Primary Quality Control: Employ the described RP-HPLC method for lot release, stability testing, and final purity determination. It provides the most complete picture of non-volatile purity.
-
Orthogonal Verification & Solvent Analysis: Utilize the described GC method to test for residual solvents and to provide an orthogonal confirmation of the purity profile.
-
In-Process Monitoring: For rapid, qualitative checks during the synthesis (e.g., reaction completion), Thin-Layer Chromatography (TLC) remains a cost-effective and valuable tool, though it should not be used for final quantitative purity assessment.
By combining these techniques, researchers can build a comprehensive analytical profile, ensuring the highest quality of this compound for its intended application.
References
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- McClure, J., & Feng, C. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
- Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Altabrisa Group. (2024). 3 Key Steps for HPLC Impurities Methods Validation.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Sneyers, J., et al. (2010). Method Development for Drug Impurity Profiling: Part 1.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Dong, M. W. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
- International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2023).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- MDPI. (2022).
- Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques.
- National Center for Biotechnology Information. (2015). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PMC.
- Chemsigma. (n.d.). 1-ETH-1-YNYL-4-(HEXYLOXY)BENZENE [79887-17-5].
- National Center for Biotechnology Information. (n.d.). 1-Eth-1-ynyl-4-(heptyloxy)benzene. PubChem.
- Waters Corporation. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548).
- Santa Cruz Biotechnology. (n.d.). 1-Ethynyl-4-(heptyloxy)benzene.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 79887-17-5.
- ResearchGate. (2014).
- BLD Pharm. (n.d.). 79887-17-5|this compound.
- ChemicalBook. (n.d.). 1-ETH-1-YNYL-4-(HEXYLOXY)BENZENE | 79887-17-5.
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- Wikipedia. (n.d.). Sonogashira coupling.
- Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ -.
- ResearchGate. (2010).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Shimadzu. (n.d.). Tips for practical HPLC analysis.
- Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Royal Society of Chemistry. (2021).
- Chinese Journal of Energetic Materials. (2021). Development of a HPLC Method for the Purity Analysis of BPTAP.2021). Development of a HPLC Method for the Purity Analysis of BPTAP.
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A Researcher's Guide to Liquid Crystal Phase Transitions: A Comparative Analysis of Differential Scanning Calorimetry for 1-Ethynyl-4-(hexyloxy)benzene
This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) for the analysis of liquid crystals, with a specific focus on 1-Ethynyl-4-(hexyloxy)benzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the rationale behind experimental choices and provides a framework for robust, self-validating thermal analysis.
Introduction: The Mesophase and the Significance of Thermal Analysis
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This "mesophase" is characterized by the long-range orientational order of its constituent molecules, while lacking complete positional order.[2] The thermal transitions between the crystalline, liquid crystalline, and isotropic liquid states are fundamental to the material's properties and applications.
Differential Scanning Calorimetry (DSC) is a cornerstone technique for elucidating the rich phase behavior of liquid crystals.[1][3] It precisely measures the heat flow into or out of a sample as a function of temperature, allowing for the accurate determination of transition temperatures and the associated enthalpy changes.[3][4] For a molecule like this compound, which possesses a calamitic (rod-like) structure due to its rigid phenylacetylene core and flexible hexyloxy tail, DSC provides a quantitative window into its thermotropic behavior.
The Power of DSC: Analyzing this compound
The molecular structure of this compound, with its aromatic core and alkoxy chain, is a classic design for inducing liquid crystalline behavior. Lengthening the terminal alkoxy chain can influence the melting and clearing points, as well as the thermal stability of the mesophase.[5] DSC is the primary tool for quantifying these effects.
A typical DSC thermogram of a liquid crystalline material will exhibit distinct peaks corresponding to phase transitions.[6] For a material like this compound, we would anticipate observing:
-
Melting Transition (Crystal to Liquid Crystal/Isotropic Liquid): A sharp endothermic peak indicating the transition from the ordered crystalline solid to a more fluid phase.
-
Clearing Point (Liquid Crystal to Isotropic Liquid): A smaller endothermic peak representing the transition from the ordered liquid crystal phase to the disordered isotropic liquid.
The temperatures at which these peaks occur and the area under the peaks (enthalpy) provide critical data on the material's thermal properties.
Experimental Protocol: DSC Analysis of this compound
This protocol outlines a robust methodology for obtaining high-quality DSC data for this compound.
I. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures and enthalpies.
II. Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. A microbalance should be used for precise measurement.
-
Hermetically seal the pan to prevent any sample loss through sublimation during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
III. Thermal Analysis Program:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate to create a stable and oxygen-free atmosphere.
-
Heating Cycle: Heat the sample at a controlled rate (e.g., 10 °C/min) from a sub-ambient temperature (e.g., 0 °C) to a temperature well above the expected clearing point (e.g., 150 °C). This initial heating run serves to erase the sample's prior thermal history.
-
Cooling Cycle: Cool the sample at the same controlled rate (10 °C/min) back to the starting temperature. This cycle reveals the phase transitions upon cooling.
-
Second Heating Cycle: Heat the sample again at the same rate. This second heating run provides the most reliable data on the phase transitions, as the thermal history has been standardized.
IV. Data Analysis:
-
From the second heating curve, determine the peak temperatures of the melting and clearing transitions.
-
Calculate the enthalpy of each transition by integrating the area under the respective peaks.
Below is a diagram illustrating the DSC experimental workflow:
A Comparative Perspective: Alternative and Complementary Techniques
While DSC is a powerful tool for thermal analysis, a comprehensive understanding of a liquid crystal's properties often requires a multi-technique approach. The following table compares DSC with other common characterization methods.
| Technique | Principle | Information Gained | Advantages | Limitations |
| Differential Scanning Calorimetry (DSC) | Measures heat flow as a function of temperature.[4] | Transition temperatures (melting, clearing), enthalpy of transitions.[3] | Quantitative thermodynamic data, high sensitivity, small sample size. | Provides no direct structural information. |
| Polarized Optical Microscopy (POM) | Utilizes polarized light to visualize anisotropic materials.[7] | Identification of liquid crystal phases (e.g., nematic, smectic) based on their unique optical textures, observation of phase transitions.[8][9] | Direct visualization of mesophases, sensitive to changes in molecular ordering.[10] | Can be subjective, requires expertise in texture identification.[11] |
| X-Ray Diffraction (XRD) | Scatters X-rays off the sample to determine molecular arrangement. | Provides detailed structural information, including layer spacing in smectic phases and orientational order in nematic phases.[12][13] | Definitive phase identification, quantitative structural parameters.[14] | Can be time-consuming, requires specialized equipment. |
The relationship between these techniques in a typical characterization workflow can be visualized as follows:
Conclusion: A Holistic Approach to Liquid Crystal Analysis
Differential Scanning Calorimetry is an indispensable technique for the quantitative thermal analysis of liquid crystalline materials like this compound. It provides precise data on phase transition temperatures and their associated enthalpies, which are critical for understanding and developing these materials for various applications. However, for a complete and unambiguous characterization, it is essential to complement DSC data with insights from other techniques. Polarized Optical Microscopy offers visual confirmation of the mesophases, while X-Ray Diffraction provides definitive structural information. By integrating these methods, researchers can achieve a comprehensive understanding of the complex and fascinating world of liquid crystals.
References
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-
Kato, T., Mizoshita, N., & Kishimoto, K. (2005). Functional Liquid-Crystalline Assemblies: Self-Organized Soft Materials. Angewandte Chemie International Edition, 44(44), 7184–7217. [Link]
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- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
- Leadbetter, A. J. (1979). Structural classification of liquid crystals. In The Molecular Physics of Liquid Crystals (pp. 285-312). Academic Press.
- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.
-
Mera-Adasme, R., Osorio-Olivares, M., & Mendizábal, F. (2016). A theoretical study of the liquid crystal behavior of 1-ethynyl-4-alkoxybenzene derivatives. Journal of Molecular Modeling, 22(8), 193. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NETZSCH-Gerätebau GmbH. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]
-
Barron, A. R. (n.d.). 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. Rice University. Retrieved from [Link]
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-
Chemistry LibreTexts. (2022, August 28). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]
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A Tale of Two Clicks: A Researcher's Guide to Copper-Catalyzed vs. Copper-Free Click Reactions with 1-Ethynyl-4-(hexyloxy)benzene
In the realm of bioconjugation and materials science, the ability to efficiently and selectively connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless in 2001, provides a powerful toolkit for this purpose, with the azide-alkyne cycloaddition being the most prominent example.[1][2] This guide offers a detailed comparison of the two primary modalities of this reaction—the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC)—with a specific focus on their application with the aromatic alkyne, 1-Ethynyl-4-(hexyloxy)benzene. This molecule serves as a valuable model for researchers working with functionalized aromatic compounds in drug discovery and materials development.[1][3][4][5]
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄ with a reducing agent)[6] | None required[7][8] |
| Reaction Rate | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction)[6] | Generally slower than CuAAC, but significantly faster than the uncatalyzed thermal reaction[7][9] |
| Biocompatibility | Limited due to the cytotoxicity of the copper catalyst[7][10] | High, suitable for in vivo and live-cell applications[8][10] |
| Reactant Sterics | Tolerant of a wide range of functional groups on the alkyne and azide[6][11] | Requires a sterically strained cyclooctyne, which can be bulky[9][12] |
| Regioselectivity | Exclusively yields the 1,4-disubstituted triazole regioisomer[1] | Typically produces a mixture of regioisomers[7][12] |
| Reaction Conditions | Mild, often at room temperature in various solvents, including water[6][11] | Mild, physiological conditions (aqueous buffer, ambient temperature, neutral pH)[7][8] |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available. | Strained cyclooctynes can be expensive and their synthesis can be complex.[7] |
The Copper-Catalyzed Approach (CuAAC): Speed and Simplicity
The copper(I)-catalyzed azide-alkyne cycloaddition is the workhorse of click chemistry, lauded for its exceptional speed, reliability, and the formation of a stable 1,4-disubstituted triazole linkage.[6][11] This reaction is incredibly versatile and tolerates a vast array of functional groups, making it a favorite for the synthesis of complex molecules and materials.[11][]
Mechanistic Insights
The CuAAC reaction proceeds through a multi-step mechanism involving the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the triazole ring and regeneration of the copper(I) catalyst.[11][]
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC of this compound
This protocol provides a general procedure for the CuAAC reaction. The specific concentrations and reaction times may need to be optimized for different azide partners.
Materials:
-
This compound
-
Azide coupling partner (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Deionized water
-
tert-Butanol
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the azide coupling partner (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.05 equivalents) in deionized water and sodium ascorbate (0.1 equivalents) in deionized water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution. The reaction mixture will often change color, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: The reaction is typically stirred at room temperature. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]
The Copper-Free Approach (SPAAC): Biocompatibility at the Forefront
The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which precludes its use in many biological applications, particularly within living cells or organisms.[7][10] To overcome this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This ingenious approach utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[7][8]
Mechanistic Insights
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon its [3+2] cycloaddition with the azide. This reaction is a type of Huisgen 1,3-dipolar cycloaddition that is significantly accelerated by the inherent strain of the cyclic alkyne.[7][12]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethynyl-4-(hexyloxy)benzene
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Ethynyl-4-(hexyloxy)benzene (CAS No. 79887-17-5). As a specialized aromatic compound incorporating a terminal alkyne and an ether linkage, its disposal requires a multi-faceted risk assessment and adherence to stringent protocols. This guide is designed for laboratory professionals engaged in research and development to ensure personnel safety, prevent hazardous chemical reactions, and maintain environmental stewardship.
Part 1: Core Hazard Analysis and Risk Assessment
The molecular structure of this compound dictates its unique hazard profile. Proper disposal is not merely a matter of containment but of understanding and mitigating the risks associated with its three primary functional components: the benzene ring, the terminal alkyne, and the ether linkage.
-
Aromatic System (Benzene Ring): The substituted benzene core places this compound in the category of aromatic hydrocarbons. Such compounds are often persistent in the environment and can be toxic to aquatic life.[1] The U.S. Environmental Protection Agency (EPA) classifies benzene itself as a known human carcinogen, and while this specific derivative's toxicology is not fully investigated, it must be handled with the appropriate level of caution.[2][3][4] Therefore, release into the environment via drains or general waste is strictly prohibited.[5][6]
-
Terminal Alkyne Moiety: This is a critical and immediate safety concern. The acidic proton on the terminal alkyne can react with various heavy metal ions—particularly copper(I), silver, and mercury(II)—to form highly unstable and shock-sensitive metal acetylides.[7] These compounds can detonate violently. This reactivity dictates that this compound waste must never be mixed with waste streams containing these metals.
-
Ether Linkage (-O-C₆H₁₃): Like many ethers, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[6][8] While the hexyloxy group is less prone to this than simpler ethers like diethyl ether, the risk is not negligible, especially for older containers. The presence of peroxides can make handling and disposal significantly more hazardous.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 79887-17-5 | [9] |
| Molecular Formula | C₁₄H₁₈O | [9] |
| Molecular Weight | 202.29 g/mol | [9] |
| Known Hazards | Skin Irritation, Serious Eye Irritation | [10] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [5][10] |
Part 2: Pre-Disposal Safety and Handling Protocol
Before initiating disposal, a series of preparatory steps must be completed within a controlled laboratory environment.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The minimum required equipment includes:
-
A flame-retardant laboratory coat.
-
Chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[11]
-
Chemically resistant gloves (e.g., nitrile rubber).[12]
All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.
Step 2: Container Inspection (Peroxide Check)
For containers of this compound that have been opened and stored for an extended period (greater than 6-12 months), a peroxide test is strongly recommended.[6]
-
Rationale: Peroxides are contact explosives that can be initiated by friction, shock, or heat, such as that generated by twisting a container cap.
-
Procedure: Use commercially available peroxide test strips. If peroxides are detected at a concentration >100 ppm, do not handle the container further. The material is now considered highly hazardous. Leave it in place and contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal.[6][8]
Step 3: Identification of Incompatibilities
Ensure that the disposal pathway, from collection container to final disposal, avoids contact with incompatible materials.
-
Heavy Metals: Absolutely prevent contact with copper, silver, mercury, brass, or bronze fittings and containers to avoid explosive acetylide formation.[7]
-
Strong Oxidizing Agents: Keep waste segregated from strong acids, peroxides, and other oxidizers to prevent violent reactions.[13]
Part 3: Step-by-Step Waste Disposal Workflow
The disposal of this compound is managed as a regulated hazardous chemical waste stream. Dilution or disposal down the sanitary sewer system is strictly forbidden.[6]
Protocol for Liquid Waste
(e.g., unused solutions, reaction mixtures, rinsate)
-
Select a Waste Container:
-
Use a clean, leak-proof container made of high-density polyethylene (HDPE) or glass, compatible with organic solvents.[13]
-
The container must have a secure, tight-fitting screw cap.
-
Ensure the container is appropriately sized for the quantity of waste to minimize headspace. Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]
-
-
Segregate the Waste:
-
This is a non-halogenated organic waste stream.[13] Do not mix with halogenated solvents (e.g., dichloromethane, chloroform).
-
Crucially, confirm this waste stream is free from heavy metal contaminants.
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[14]
-
Clearly write the full chemical name: "this compound" and list any solvents or other components in the mixture with their approximate percentages. Do not use abbreviations or chemical formulas.[8]
-
Indicate the relevant hazards (e.g., "Flammable," "Irritant").
-
Add the date the first waste was added to the container.
-
-
Accumulate Waste:
-
Arrange for Disposal:
Protocol for Solid Waste
(e.g., contaminated gloves, weigh boats, silica gel, paper towels)
-
Segregate Waste:
-
Collect all contaminated solid debris in a separate, dedicated waste container. A heavy-duty plastic bag (double-bagged for security) or a wide-mouth HDPE container is suitable.[16]
-
-
Label the Container:
-
Label the bag or container as "Hazardous Waste" before use.
-
List the contents as "Solid Debris contaminated with this compound."
-
-
Store and Dispose:
-
Keep the solid waste container sealed and stored in the SAA.
-
Arrange for pickup through your EHS office along with your liquid chemical waste.
-
Protocol for Empty Containers
An "empty" container that held this compound is still considered hazardous waste.
-
Procedure: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] The first rinseate is considered acutely hazardous waste and must be collected and disposed of as liquid waste as described above. Subsequent rinses should also be collected.[8] Only after being thoroughly rinsed and air-dried can the defaced container be disposed of as regular laboratory glass or plastic waste, if institutional policy allows.
Part 4: Emergency Spill Procedures
In the event of a spill, prioritize personnel safety.
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is operational. Turn off any nearby ignition sources.[17]
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Sweep up the absorbent material and place it in a sealed container for disposal as solid hazardous waste.
-
Clean the spill area with a suitable solvent and paper towels, collecting all cleaning materials for disposal as solid waste.
-
-
Large Spill (beyond the control of lab personnel):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[17]
-
Prevent entry into the affected area.
-
Part 5: Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775117, this compound. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
-
U.S. Environmental Protection Agency. (n.d.). Guidance for Reporting Toxic Chemicals within the Polycyclic Aromatic Compounds Category. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Household Hazardous Waste (HHW). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775115, 1-Eth-1-ynyl-4-(heptyloxy)benzene. Retrieved from [Link]
-
Environmental Analysis Health and Toxicology. (2024). Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (2015). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzene. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]
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World Health Organization. (2019). Exposure to benzene: a major public health concern. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Exposure Assessment Tools by Chemical Classes - Other Organics. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Benzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Codes. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2007). Public Health Statement for Benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251020, 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details - Benzene, 1-bromo-4-(hexyloxy)-. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
